Product packaging for PXS-5505(Cat. No.:CAS No. 2409963-83-1)

PXS-5505

Cat. No.: B3182187
CAS No.: 2409963-83-1
M. Wt: 280.32 g/mol
InChI Key: DHXXLGDTPFPYRH-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Amsulostat is an orally available, small-molecule, irreversible inhibitor of all lysyl oxidases (LOX) family members, with potential antifibrotic activity. Upon oral administration, amsulostat targets, binds to and inhibits the activity of all enzymes in the LOX family. This prevents the post-translational oxidative deamination of lysine residues on target proteins, including collagen and elastin, and reduces the formation of deaminated lysine (allysine), the formation of inter- and intramolecular cross-linkages and may prevent remodeling of the extracellular matrix (ECM), thereby reducing fibrotic tissue formation in certain chronic fibrotic diseases. LOX is often upregulated in fibrotic tissue and plays a key role in fibrosis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13FN2O2S B3182187 PXS-5505 CAS No. 2409963-83-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-3-fluoro-4-quinolin-8-ylsulfonylbut-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2S/c14-11(6-7-15)9-19(17,18)12-5-1-3-10-4-2-8-16-13(10)12/h1-6,8H,7,9,15H2/b11-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXXLGDTPFPYRH-WDZFZDKYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)CC(=CCN)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)S(=O)(=O)C/C(=C/CN)/F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2409963-83-1
Record name PXS-5505
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2409963831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PXS-5505
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO94E28WYW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

PXS-5505: A Pan-Lysyl Oxidase Inhibitor for the Treatment of Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fibrosis, the excessive accumulation of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. A key enzymatic family implicated in the progression of fibrosis is the lysyl oxidase (LOX) family, which catalyzes the cross-linking of collagen and elastin, the primary structural proteins of the ECM. PXS-5505 is a novel, orally bioavailable small molecule that acts as a potent, irreversible pan-LOX inhibitor, targeting all five members of the LOX family. This technical guide provides a comprehensive overview of the mechanism of action of this compound in fibrosis, summarizing key preclinical and clinical data, and detailing the experimental protocols used to evaluate its efficacy.

Introduction to Lysyl Oxidases and Their Role in Fibrosis

The lysyl oxidase (LOX) family of copper-dependent amine oxidases comprises five homologous enzymes: LOX and LOX-like 1 through 4 (LOXL1-4). These enzymes play a crucial role in the biogenesis of connective tissue by catalyzing the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin precursors. This process results in the formation of highly reactive aldehyde residues, which spontaneously condense to form covalent cross-links, stabilizing the ECM and contributing to its tensile strength.

In fibrotic diseases, the expression and activity of LOX family members are often upregulated. This leads to excessive collagen and elastin cross-linking, resulting in the stiffening and scarring of tissues, which impairs organ function.[1][2][3] Consequently, the inhibition of LOX enzymes has emerged as a promising therapeutic strategy to halt or even reverse the progression of fibrosis in various organs.

This compound: A Potent Pan-Lysyl Oxidase Inhibitor

This compound is a first-in-class, irreversible inhibitor of all five LOX family enzymes.[4] Its pan-LOX inhibitory activity is critical, as different LOX isoforms may be upregulated in different fibrotic conditions and tissues.

Mechanism of Action

This compound's primary mechanism of action is the irreversible inhibition of the enzymatic activity of the LOX family.[4] By blocking the function of these enzymes, this compound prevents the cross-linking of collagen and elastin fibers. This reduction in ECM cross-linking disrupts the formation of the dense, stiff fibrotic matrix, thereby ameliorating the pathological progression of fibrosis. Preclinical studies have demonstrated that this mechanism leads to a "normalization" of the tumor microenvironment in cancer models by reducing fibrosis and decreasing tumor stiffness.

Below is a diagram illustrating the signaling pathway of fibrosis and the point of intervention for this compound.

G cluster_0 Cellular Events cluster_1 Extracellular Matrix Pro-fibrotic Stimuli Pro-fibrotic Stimuli Fibroblast Activation Fibroblast Activation Pro-fibrotic Stimuli->Fibroblast Activation ECM Production ECM Production Fibroblast Activation->ECM Production Collagen & Elastin Collagen & Elastin ECM Production->Collagen & Elastin Cross-linked ECM Cross-linked ECM Collagen & Elastin->Cross-linked ECM Cross-linking Lysyl Oxidase (LOX) Family Lysyl Oxidase (LOX) Family Lysyl Oxidase (LOX) Family->Cross-linked ECM Tissue Stiffness & Fibrosis Tissue Stiffness & Fibrosis Cross-linked ECM->Tissue Stiffness & Fibrosis This compound This compound This compound->Lysyl Oxidase (LOX) Family Inhibition

Mechanism of Action of this compound in Fibrosis.
Inhibitory Activity

This compound demonstrates potent inhibitory activity against all five members of the lysyl oxidase family, with IC50 values in the sub-micromolar range. The selectivity for LOX enzymes over other human oxidases is high, indicating a favorable safety profile.

Enzyme TargetIC50 (µM)
Fibroblast LOX0.493
Recombinant Human LOXL10.159
Recombinant Human LOXL20.57
Recombinant Human LOXL30.18
Recombinant Human LOXL40.19
Other Human Oxidases (DAO, VAP-1, MAO-A, MAO-B)>30

Preclinical Efficacy in Models of Fibrosis

This compound has demonstrated significant anti-fibrotic efficacy in a wide range of preclinical animal models, targeting fibrosis in multiple organs.

Skin Fibrosis

In a bleomycin-induced model of systemic sclerosis in mice, oral administration of this compound (15 mg/kg daily) resulted in a significant amelioration of skin fibrosis.

ParameterVehicle ControlThis compound (15 mg/kg)% Reduction
Dermal Thickness (fold change vs. normal)~1.5Significantly reducedNot specified
α-SMA ExpressionStrongly inducedSignificantly reducedNot specified
LOX Expression (fold change vs. normal)~2Significantly amelioratedNot specified
Pulmonary Fibrosis

In a bleomycin-induced mouse model of pulmonary fibrosis, this compound treatment led to a reduction in lung fibrosis.

ParameterBleomycin + VehicleBleomycin + this compound% Reduction
Lung Fibrosis (Ashcroft score)Significantly elevatedAmelioratedNot specified
Gross Lung WeightElevatedSignificantly loweredNot specified
Cardiac Fibrosis

In a rat model of ischemia-reperfusion induced myocardial injury, this compound (15 mg/kg orally) demonstrated cardioprotective effects by reducing fibrosis.

ParameterIschemia-Reperfusion + VehicleIschemia-Reperfusion + this compound% Reduction
Collagen Deposition in Left VentricleIncreased~50% reduction~50%
LOXL1 mRNA Expression (fold change vs. sham)1.8Not specifiedNot specified
LOXL2 mRNA Expression (fold change vs. sham)2Not specifiedNot specified
Kidney and Liver Fibrosis

This compound also showed efficacy in models of kidney and liver fibrosis.

ModelOrganEfficacy of this compound
Unilateral Ureteral Obstruction (UUO)KidneyReduced fibrotic extent
Carbon Tetrachloride (CCl4)-induced FibrosisLiverReduced fibrotic extent

Clinical Development in Myelofibrosis

This compound has undergone clinical evaluation in patients with myelofibrosis, a bone marrow cancer characterized by extensive fibrosis that impairs hematopoiesis. The Phase 1/2a clinical trial (NCT04676529) assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.

Clinical Trial Design and Results

The multicenter, open-label trial included a dose-escalation phase (DEP) and a cohort expansion phase (CEP). The highest dose tested and selected for the CEP was 200 mg administered twice daily (BID).

ParameterResult
Dose 200 mg BID
Target Engagement >90% inhibition of plasma LOX and LOXL2 at trough levels
Safety and Tolerability Well-tolerated with the majority of adverse events being Grade 1-2 and not related to treatment
Efficacy (preliminary)
   Bone Marrow Collagen Fibrosis42% of patients showed improvement by 1 grade
   Symptom Score (TSS)62% of patients had a ≥20% reduction; 15% had a ≥50% reduction
   Hematological ParametersStable or improved blood counts

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the anti-fibrotic efficacy of this compound in a preclinical model.

G cluster_0 Preclinical Model cluster_1 Data Collection & Analysis Animal Model Selection Animal Model Selection Induction of Fibrosis Induction of Fibrosis Animal Model Selection->Induction of Fibrosis Treatment Groups Treatment Groups (Vehicle vs. This compound) Induction of Fibrosis->Treatment Groups Tissue Collection Tissue Collection Treatment Groups->Tissue Collection Histopathology Histopathology Tissue Collection->Histopathology Biochemical Assays Biochemical Assays Tissue Collection->Biochemical Assays Data Analysis Data Analysis Histopathology->Data Analysis Biochemical Assays->Data Analysis

Experimental Workflow for Preclinical Evaluation.
Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This model is widely used to study the pathogenesis of pulmonary fibrosis and to evaluate potential therapies.

  • Animals: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 3 mg/kg) is administered to induce lung injury and subsequent fibrosis. Alternatively, bleomycin can be administered systemically via osmotic pumps (e.g., 100 mg/kg over 7 days).

  • This compound Administration: this compound is typically administered orally, for example, by daily gavage at a dose of 15 mg/kg. Treatment can be initiated either prophylactically or therapeutically after the establishment of fibrosis.

  • Assessment of Fibrosis:

    • Histopathology: Lung tissue sections are stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is often quantified using the Ashcroft scoring system.

    • Biochemical Analysis: Lung collagen content can be measured using a Sircol Collagen Assay, which quantifies hydroxyproline levels.

    • Bronchoalveolar Lavage (BAL): Analysis of BAL fluid for total and differential cell counts, as well as total protein concentration, provides an indication of inflammation.

Assessment of Bone Marrow Fibrosis in Clinical Trials

In the clinical trial for myelofibrosis, the primary method for assessing changes in bone marrow fibrosis is through bone marrow biopsies.

  • Procedure: Bone marrow aspirates and trephine biopsies are obtained from patients at baseline and at specified time points during the treatment period (e.g., 24 weeks).

  • Analysis:

    • Histological Staining: Biopsy samples are stained with silver impregnation for reticulin fibrosis and Masson's trichrome for collagen fibrosis.

    • Grading: The degree of fibrosis is graded according to established criteria, such as the European Myelofibrosis Network (EUMNET) consensus grading system. This allows for a semi-quantitative assessment of changes in fibrosis severity over time.

    • IWG-MRT Criteria: Response rates are often defined by the International Working Group for Myeloproliferative Neoplasms Research and Treatment (IWG-MRT) criteria.

Conclusion

This compound is a promising anti-fibrotic agent with a well-defined mechanism of action as a pan-lysyl oxidase inhibitor. Extensive preclinical data across multiple organ systems have demonstrated its potent anti-fibrotic effects. Furthermore, early clinical data in myelofibrosis patients have shown that this compound is well-tolerated and exhibits encouraging signs of clinical activity, including a reduction in bone marrow fibrosis. The ongoing and future clinical development of this compound holds the potential to provide a novel and effective therapeutic option for patients suffering from a range of debilitating fibrotic diseases.

References

The Core Target of PXS-5505: A Pan-Lysyl Oxidase Inhibitor for Fibrotic Diseases and Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PXS-5505 is a novel, orally bioavailable, and potent small molecule inhibitor that targets the entire lysyl oxidase (LOX) family of enzymes. This family, comprising five isoforms (LOX and LOXL1-4), plays a critical role in the cross-linking of collagen and elastin, fundamental processes in the formation and stabilization of the extracellular matrix (ECM). In pathological conditions such as fibrosis and cancer, the dysregulation of LOX activity leads to excessive ECM deposition, increased tissue stiffness, and the creation of a pro-tumorigenic microenvironment. This compound acts as an irreversible, mechanism-based inhibitor, effectively blocking the catalytic activity of all LOX isoforms. This mode of action leads to a reduction in collagen cross-linking, thereby ameliorating fibrosis and disrupting the supportive stromal architecture of tumors. This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and the preclinical and clinical evidence supporting its therapeutic potential.

The Lysyl Oxidase Family: The Molecular Target of this compound

The primary molecular target of this compound is the lysyl oxidase (LOX) family of copper-dependent amine oxidases.[1] This enzyme family is responsible for the covalent cross-linking of collagen and elastin in the extracellular matrix (ECM).[2] The LOX family consists of five members: LOX and lysyl oxidase-like 1 through 4 (LOXL1, LOXL2, LOXL3, and LOXL4).[3]

These enzymes catalyze the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin precursors. This process generates highly reactive aldehyde residues that spontaneously condense to form covalent cross-links, which are crucial for the tensile strength and elasticity of connective tissues. While essential for normal tissue development and repair, aberrant LOX activity is a key driver in the pathogenesis of fibrotic diseases and cancer.[2]

In fibrotic conditions such as myelofibrosis, and in the tumor microenvironment of solid cancers like pancreatic cancer, the expression and activity of LOX family members are significantly upregulated.[4] This leads to excessive collagen deposition and cross-linking, resulting in tissue stiffening, organ dysfunction, and the formation of a dense, desmoplastic stroma that can promote tumor growth and impede the delivery of therapeutic agents.

Mechanism of Action of this compound

This compound is a first-in-class, irreversible pan-LOX inhibitor. Its mechanism of action involves binding to the highly conserved active site of all five LOX family enzymes. The proposed mechanism involves the formation of a covalent bond with the lysyl-tyrosyl-quinone (LTQ) cofactor, a unique feature of the LOX active site, leading to the irreversible inactivation of the enzyme. By inhibiting all LOX isoforms, this compound effectively prevents the initial step of collagen and elastin cross-linking, thereby reducing the abnormal accumulation and stiffening of the ECM. This broad-spectrum inhibition is thought to be more effective than targeting a single LOX isoform, as it may prevent compensatory mechanisms by other family members.

Signaling Pathways and Cellular Processes Modulated by this compound

The inhibition of the LOX family by this compound has significant downstream effects on cellular signaling and the tissue microenvironment.

Anti-Fibrotic Signaling Cascade

In fibrotic diseases like myelofibrosis, this compound's inhibition of LOX enzymes directly reduces the cross-linking of collagen fibers in the bone marrow. This leads to a decrease in bone marrow fibrosis, a hallmark of the disease. By normalizing the bone marrow microenvironment, this compound may help to restore normal hematopoiesis.

PXS5505 This compound LOX_family Lysyl Oxidase Family (LOX, LOXL1-4) PXS5505->LOX_family Inhibits Collagen_Elastin Collagen & Elastin Precursors Crosslinking Reduced Cross-linking Collagen_Elastin->Crosslinking Prevents ECM Decreased ECM Stiffness & Deposition Crosslinking->ECM Fibrosis Amelioration of Fibrosis (e.g., Myelofibrosis) ECM->Fibrosis

Caption: this compound Anti-Fibrotic Mechanism of Action.

Modulation of the Tumor Microenvironment

In the context of solid tumors such as pancreatic cancer, the effects of this compound extend beyond simple ECM remodeling. By reducing the density and stiffness of the desmoplastic stroma, this compound can "normalize" the tumor microenvironment. This has several important consequences:

  • Increased Chemotherapy Penetration: A less dense stroma allows for better perfusion of blood vessels and increased delivery of cytotoxic agents to the tumor cells.

  • Reduced Tumor Stiffness: Decreased tissue stiffness can alter the mechanical cues that drive cancer cell proliferation and invasion.

  • Modulation of Cancer Cell Behavior: By altering the tumor stroma, this compound can reduce cancer cell invasion and metastasis.

PXS5505 This compound LOX_family Lysyl Oxidase Family PXS5505->LOX_family Inhibits Desmoplasia Tumor Desmoplasia (Dense Stroma) Stiffness Reduced Tumor Stiffness Desmoplasia->Stiffness Reduces Perfusion Improved Tumor Perfusion Stiffness->Perfusion Chemo Enhanced Chemotherapy Delivery & Efficacy Perfusion->Chemo

Caption: this compound's Impact on the Tumor Microenvironment.

Quantitative Data

In Vitro Potency
TargetIC50 (µM)
Fibroblast LOX0.493
rhLOXL10.159
rhLOXL20.57
rhLOXL30.18
rhLOXL40.19
rh: recombinant human
Preclinical Efficacy in Pancreatic Cancer (Mouse Model)
Treatment GroupMedian Survival Increase vs. Chemotherapy AloneReduction in Metastasis vs. Chemotherapy Alone
This compound + Chemotherapy35%45%
Clinical Pharmacodynamics in Myelofibrosis
DoseTarget Inhibition (LOX and LOXL2)
200 mg BID>90%
Clinical Outcomes in Myelofibrosis (Phase 1/2a)
OutcomeResult
Reduction in Bone Marrow Collagen FibrosisObserved in 5 out of 10 patients at 12 or 24 weeks
Stable/Improved Platelet CountsObserved in 8 out of 11 patients over 24 weeks
Stable/Improved Hemoglobin CountsObserved in 7 out of 11 patients over 24 weeks

Experimental Protocols

Lysyl Oxidase Activity Assay (Amplex Red-Based)

This protocol is a representative method for determining LOX activity, similar to assays used in the preclinical evaluation of this compound.

Principle: The oxidative deamination of a substrate by LOX produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with Amplex Red to produce the highly fluorescent resorufin, which can be quantified.

Materials:

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.8)

  • LOX substrate (e.g., a synthetic peptide or purified collagen)

  • This compound or other inhibitors

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 530-560/590 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Amplex Red in DMSO.

    • Prepare a working solution of HRP in Assay Buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Reaction:

    • In a 96-well plate, add the test sample (e.g., cell lysate, purified enzyme) and the LOX substrate.

    • Add varying concentrations of this compound to the appropriate wells.

    • Initiate the reaction by adding a mixture of Amplex Red and HRP.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme or substrate).

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Start Prepare Reagents (Amplex Red, HRP, this compound) Add_Reactants Add Sample, Substrate, & this compound to 96-well plate Start->Add_Reactants Initiate Initiate Reaction with Amplex Red/HRP Mixture Add_Reactants->Initiate Incubate Incubate at 37°C Initiate->Incubate Measure Measure Fluorescence (Ex/Em = 540/590 nm) Incubate->Measure Analyze Calculate % Inhibition & IC50 Measure->Analyze

Caption: Workflow for a Lysyl Oxidase Activity Assay.

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This is a widely used preclinical model to evaluate anti-fibrotic therapies.

Principle: Intratracheal administration of the chemotherapeutic agent bleomycin induces lung injury and inflammation, leading to the development of pulmonary fibrosis that mimics aspects of human idiopathic pulmonary fibrosis.

Materials:

  • Bleomycin sulfate

  • Sterile saline

  • Mice (e.g., C57BL/6 strain)

  • Anesthesia (e.g., isoflurane)

  • Intratracheal instillation device

Procedure:

  • Animal Acclimatization:

    • House mice in a controlled environment for at least one week prior to the experiment.

  • Bleomycin Administration:

    • Anesthetize the mice.

    • Intratracheally instill a single dose of bleomycin dissolved in sterile saline. Control animals receive saline only.

  • Treatment with this compound:

    • Administer this compound orally (e.g., by gavage or in medicated feed) daily, starting on a predetermined day post-bleomycin instillation.

  • Monitoring:

    • Monitor the animals for signs of distress and body weight changes.

  • Endpoint Analysis (e.g., at day 14 or 21):

    • Euthanize the mice and collect lung tissue.

    • Assess the extent of fibrosis by:

      • Histology: Staining with Masson's trichrome to visualize collagen deposition.

      • Hydroxyproline Assay: Quantify the total collagen content in the lung tissue.

      • Gene Expression Analysis: Measure the mRNA levels of fibrotic markers (e.g., Col1a1, Acta2).

3D Organotypic Invasion Assay (Pancreatic Cancer)

This assay models the invasion of cancer cells into a surrounding matrix, a key step in metastasis.

Principle: Cancer cell spheroids are embedded in a 3D collagen matrix, and their invasion into the matrix is monitored over time.

Materials:

  • Pancreatic cancer cell lines

  • Collagen I

  • Cell culture medium

  • This compound

  • Microscopy imaging system

Procedure:

  • Spheroid Formation:

    • Grow pancreatic cancer cells as 3D spheroids.

  • Matrix Embedding:

    • Embed the spheroids in a collagen I gel in a multi-well plate.

  • Treatment:

    • Add cell culture medium containing different concentrations of this compound to the wells.

  • Invasion Monitoring:

    • Image the spheroids at regular intervals (e.g., every 24 hours) using a microscope.

  • Quantification:

    • Measure the area of invasion from the edge of the spheroid into the collagen matrix.

Conclusion

This compound is a potent, pan-LOX inhibitor with a well-defined mechanism of action that addresses the fundamental role of collagen and elastin cross-linking in the pathophysiology of fibrotic diseases and cancer. By targeting the entire lysyl oxidase family, this compound effectively reduces tissue fibrosis and remodels the tumor microenvironment to enhance the efficacy of chemotherapy. The robust preclinical data and promising early clinical findings in myelofibrosis underscore the significant therapeutic potential of this first-in-class agent. Further clinical investigation is warranted to fully elucidate the role of this compound in treating a range of fibrotic and oncologic conditions.

References

PXS-5505: A Technical Overview of its Pan-Lysyl Oxidase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PXS-5505 is a novel, orally bioavailable, small-molecule inhibitor that demonstrates potent and irreversible pan-lysyl oxidase (LOX) inhibitory activity. The lysyl oxidase family of enzymes, comprising five members (LOX and LOXL1-4), are copper-dependent amine oxidases crucial for the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1][2] Aberrant LOX activity is implicated in the pathogenesis of various fibrotic diseases and cancer by promoting the stiffening and desmoplasia of tissue.[2][3] this compound's mechanism of action, which involves the irreversible inhibition of all LOX family members, presents a promising therapeutic strategy for conditions characterized by excessive fibrosis, such as myelofibrosis and certain solid tumors.[4]

Core Mechanism of Action

This compound acts as a first-in-class irreversible inhibitor of the entire lysyl oxidase family. Its proposed mechanism involves binding to the highly conserved lysyl tyrosyl quinone (LTQ) cofactor in the active site of the LOX enzymes. This interaction is hypothesized to form a Schiff base, which then undergoes oxidation and substitution, leading to a covalently bound enzyme-inhibitor complex. This irreversible binding results in a complete loss of enzymatic activity, which can only be restored through the de novo synthesis of the LOX enzymes.

Quantitative Inhibitory Activity

This compound exhibits potent inhibitory activity against all members of the lysyl oxidase family. The following table summarizes the available quantitative data on its inhibitory concentrations.

Target EnzymeIC50 (µM)Cell/SystemReference
Fibroblast LOX0.493---
Recombinant Human LOXL10.159---
Recombinant Human LOXL20.57---
Recombinant Human LOXL30.18---
Recombinant Human LOXL40.19---
Pan-LOX0.2 - 2---

In Vivo Pharmacodynamics and Efficacy

Clinical and preclinical studies have demonstrated robust target engagement and anti-fibrotic efficacy of this compound.

Study TypeModel/Patient PopulationKey FindingsReference
Phase 1/2a Clinical TrialMyelofibrosis Patients>90% inhibition of plasma LOX and LOXL2 at 200 mg BID. Reduction in bone marrow collagen fibrosis in 42% of patients.
Preclinical StudyRodent Models of Systemic SclerosisReduced dermal thickness, α-smooth muscle actin, and normalized collagen/elastin crosslink formation in skin and lung.
Preclinical StudyPancreatic Cancer Mouse ModelsIncreased survival by 35% and reduced metastasis by 45% when combined with chemotherapy. Reduced collagen deposition and tumor stiffness.
Phase 1 Clinical TrialHealthy VolunteersSingle doses of 200 or 300 mg achieved complete inhibition of plasma LOX. Multiple daily doses of 100-200 mg resulted in 60-70% inhibition of plasma LOX at 12 hours.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by lysyl oxidase and the proposed mechanism of action of this compound, as well as a typical experimental workflow for evaluating its anti-fibrotic effects.

LOX_Signaling_Pathway Lysyl Oxidase Signaling in Fibrosis cluster_ECM Extracellular Matrix cluster_Cell Fibroblast Pro-collagen Pro-collagen Cross-linked Collagen & Elastin Cross-linked Collagen & Elastin Pro-collagen->Cross-linked Collagen & Elastin forms Tropoelastin Tropoelastin Tropoelastin->Cross-linked Collagen & Elastin forms Fibrosis Fibrosis Cross-linked Collagen & Elastin->Fibrosis TGF-beta TGF-β TGF-beta_Receptor TGF-β Receptor TGF-beta->TGF-beta_Receptor binds PDGF PDGF PDGF_Receptor PDGF Receptor PDGF->PDGF_Receptor binds SMAD3 SMAD3 TGF-beta_Receptor->SMAD3 activates AKT AKT PDGF_Receptor->AKT activates ERK ERK PDGF_Receptor->ERK activates LOX_Gene_Expression LOX Gene Expression SMAD3->LOX_Gene_Expression promotes LOX_Enzyme LOX Family Enzymes LOX_Gene_Expression->LOX_Enzyme produces LOX_Enzyme->Pro-collagen oxidizes LOX_Enzyme->Tropoelastin oxidizes This compound This compound This compound->LOX_Enzyme inhibits

Caption: Lysyl Oxidase Signaling Pathway and this compound Inhibition.

PXS5505_Mechanism Proposed Mechanism of Irreversible Inhibition by this compound This compound This compound LOX_Active_Site LOX Active Site (with LTQ cofactor) This compound->LOX_Active_Site Initial Binding Schiff_Base Schiff Base Intermediate LOX_Active_Site->Schiff_Base Formation Oxidation_Substitution Oxidation & Nucleophilic Substitution Schiff_Base->Oxidation_Substitution Covalent_Complex Covalent Enzyme-Inhibitor Complex Oxidation_Substitution->Covalent_Complex Formation Inactive_Enzyme Inactive LOX Enzyme Covalent_Complex->Inactive_Enzyme Results in

Caption: Mechanism of Irreversible LOX Inhibition by this compound.

Experimental_Workflow Preclinical Evaluation of this compound in a Fibrosis Model cluster_InVivo In Vivo Model cluster_Analysis Ex Vivo Analysis Induce_Fibrosis Induce Fibrosis (e.g., Bleomycin) Treatment_Groups Treatment Groups: - Vehicle Control - this compound Induce_Fibrosis->Treatment_Groups Tissue_Harvest Harvest Tissues (e.g., Lung, Skin) Treatment_Groups->Tissue_Harvest Histology Histology (Masson's Trichrome, Picro-Sirius Red) Tissue_Harvest->Histology IHC Immunohistochemistry (α-SMA, LOX) Tissue_Harvest->IHC Biochemical_Assays Biochemical Assays (Hydroxyproline, Cross-link analysis) Tissue_Harvest->Biochemical_Assays Gene_Expression Gene Expression (RT-PCR) Tissue_Harvest->Gene_Expression Assess Fibrosis Area Assess Fibrosis Area Histology->Assess Fibrosis Area Protein Expression Protein Expression IHC->Protein Expression Collagen Content &\nCross-linking Collagen Content & Cross-linking Biochemical_Assays->Collagen Content &\nCross-linking Pro-fibrotic Markers Pro-fibrotic Markers Gene_Expression->Pro-fibrotic Markers

Caption: Preclinical Experimental Workflow for this compound.

Experimental Protocols

While detailed, step-by-step laboratory protocols are proprietary and not fully disclosed in publications, the methodologies can be summarized based on the available literature.

Lysyl Oxidase Activity Assay

A common method to assess LOX activity in tissues involves a fluorescence-based assay.

  • Tissue Homogenization: Skin or other relevant tissues are homogenized in a suitable buffer.

  • Substrate Addition: A LOX substrate, such as Amplex Red, is added to the homogenate. In the presence of active LOX, hydrogen peroxide is produced.

  • Detection: Horseradish peroxidase is used to catalyze the reaction between hydrogen peroxide and the substrate, generating a fluorescent product (e.g., resorufin).

  • Measurement: Fluorescence is measured over time at specific excitation and emission wavelengths (e.g., 544 nm and 590 nm, respectively) at 37°C.

  • Inhibition Control: A known pan-LOX inhibitor, such as β-aminopropionitrile (BAPN), is used to determine the background signal and confirm that the measured activity is specific to lysyl oxidases.

  • Data Analysis: The rate of fluorescence increase is proportional to the LOX activity in the sample.

Collagen and Elastin Cross-link Analysis

This analysis is crucial for determining the direct pharmacodynamic effect of this compound.

  • Tissue Hydrolysis: Lung or other fibrotic tissues are hydrolyzed to break down proteins into their constituent amino acids and cross-linking molecules.

  • Chromatography: The hydrolysate is analyzed using high-performance liquid chromatography (HPLC) or a similar chromatographic technique.

  • Quantification: The levels of specific collagen cross-links (e.g., pyridinoline, deoxypyridinoline) and elastin cross-links (desmosine, isodesmosine) are quantified.

  • Normalization: The cross-link levels are often normalized to the total collagen content, which can be determined by measuring hydroxyproline levels.

Bleomycin-Induced Fibrosis Model

This is a widely used preclinical model to evaluate anti-fibrotic therapies.

  • Animal Model: Typically, C57BL/6 mice are used.

  • Induction of Fibrosis: A single dose of bleomycin is administered, often via oropharyngeal aspiration or intradermal injection, to induce lung or skin fibrosis, respectively.

  • Treatment: this compound or a vehicle control is administered orally, often on a daily basis, starting from the day of bleomycin administration.

  • Endpoint Analysis: After a defined period (e.g., 21 days), animals are euthanized, and tissues are harvested for histological, biochemical, and gene expression analyses as described above.

Conclusion

This compound is a potent, irreversible pan-lysyl oxidase inhibitor with a well-defined mechanism of action. Its ability to effectively block the entire LOX family translates into significant anti-fibrotic effects in a range of preclinical models and promising early clinical data in myelofibrosis. The robust target engagement and favorable safety profile make this compound a strong candidate for further development in the treatment of fibrotic diseases and as an adjunct therapy in oncology to overcome stromal resistance.

References

PXS-5505 and its Role in Collagen Cross-Linking: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PXS-5505 is a novel, orally bioavailable, small-molecule inhibitor that demonstrates potent and irreversible pan-lysyl oxidase (LOX) inhibition. By targeting all five members of the lysyl oxidase family (LOX and LOXL1-4), this compound effectively prevents the enzymatic cross-linking of collagen and elastin, a critical process in the pathogenesis of fibrotic diseases and the desmoplastic stroma of various cancers. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in modulating collagen cross-linking, and a summary of key preclinical and clinical findings. Detailed experimental methodologies and quantitative data are presented to support further research and development efforts in the fields of fibrosis and oncology.

Introduction to this compound and the Lysyl Oxidase Family

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) components, leads to tissue stiffening and organ dysfunction. A pivotal step in the maturation and stabilization of the ECM is the covalent cross-linking of collagen and elastin fibers. This process is catalyzed by the lysyl oxidase (LOX) family of copper-dependent amine oxidases.[1][2][3] Elevated expression and activity of LOX enzymes are implicated in a wide range of fibrotic conditions, including myelofibrosis, systemic sclerosis, and idiopathic pulmonary fibrosis, as well as in the formation of a dense, therapy-resistant tumor microenvironment in cancers such as pancreatic cancer.[4][5]

This compound is a first-in-class, orally active pan-LOX inhibitor designed to counteract the pathological effects of excessive collagen and elastin cross-linking. Its ability to inhibit all five LOX isoforms provides a comprehensive approach to disrupting the fibrotic process.

Mechanism of Action: Inhibition of Collagen Cross-Linking

The primary mechanism of action of this compound is the irreversible inhibition of the enzymatic activity of the LOX family. This inhibition prevents the initial step of collagen and elastin cross-linking: the oxidative deamination of lysine and hydroxylysine residues in tropocollagen and tropoelastin. This process is crucial for the formation of reactive aldehyde residues (allysine and hydroxyallysine), which then spontaneously form covalent cross-links, leading to the stabilization and maturation of collagen and elastin fibers. By blocking this enzymatic step, this compound effectively reduces the structural integrity of the fibrotic matrix, making it more susceptible to degradation and remodeling.

Signaling Pathways in Collagen Cross-Linking and this compound Intervention

The expression and activity of LOX enzymes are regulated by various signaling pathways, with the Transforming Growth Factor-beta (TGF-β) pathway being a central player in fibrosis. TGF-β stimulates fibroblasts to differentiate into myofibroblasts, the primary cell type responsible for excessive ECM production. Myofibroblasts, in turn, secrete large amounts of collagen and upregulate LOX expression, creating a profibrotic feedback loop. This compound intervenes at a critical downstream point in this cascade by directly inhibiting the enzymatic machinery responsible for collagen cross-linking.

G Signaling Pathway of Collagen Cross-Linking and this compound Inhibition TGFb TGF-β TGFb_R TGF-β Receptor TGFb->TGFb_R Fibroblast Fibroblast TGFb_R->Fibroblast Activation Myofibroblast Myofibroblast Fibroblast->Myofibroblast Differentiation Procollagen Procollagen Synthesis Myofibroblast->Procollagen LOX_enzymes Lysyl Oxidase Enzymes (LOX, LOXL1-4) Myofibroblast->LOX_enzymes Upregulation Tropocollagen Tropocollagen Procollagen->Tropocollagen Secretion & Processing Crosslinked_Collagen Cross-Linked Collagen (Fibrosis) Tropocollagen->Crosslinked_Collagen Oxidative Deamination LOX_enzymes->Tropocollagen PXS5505 This compound PXS5505->Inhibition Inhibition->LOX_enzymes Inhibition

This compound inhibits the enzymatic activity of the LOX family.

Quantitative Data

This compound has demonstrated potent inhibition of all five human lysyl oxidase enzymes. The following tables summarize the key quantitative data from in vitro and clinical studies.

Table 1: In Vitro Inhibitory Activity of this compound
Enzyme TargetIC50 (µM)Source
Fibroblast LOX0.493
Recombinant Human LOXL10.159
Recombinant Human LOXL20.57
Recombinant Human LOXL30.18
Recombinant Human LOXL40.19
Table 2: Clinical Pharmacodynamic Data from Phase I/IIa Myelofibrosis Trial (NCT04676529)
ParameterResultDoseSource
LOX and LOXL2 Inhibition (trough plasma levels)>90%200 mg BID
Reduction in Bone Marrow Collagen FibrosisObserved in 5 out of 10 patients200 mg BID

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.

Lysyl Oxidase Activity Assay (Amplex Red-Based)

This fluorometric assay is commonly used to measure the hydrogen peroxide (H₂O₂) produced as a byproduct of the LOX-catalyzed oxidation of a substrate.

G Workflow for Lysyl Oxidase Activity Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Sample_Prep Prepare LOX-containing sample (e.g., cell culture supernatant, tissue homogenate) Mix Mix sample with working solution Sample_Prep->Mix Working_Solution Prepare working solution: - LOX substrate - Horseradish Peroxidase (HRP) - Amplex Red reagent Working_Solution->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure fluorescence (Ex/Em = ~540/590 nm) Incubate->Measure

A general workflow for measuring LOX activity.

Detailed Methodology:

  • Sample Preparation: Prepare the biological sample containing lysyl oxidase. This can include conditioned cell culture medium, tissue homogenates, or purified enzyme preparations.

  • Working Solution Preparation: A working solution is prepared containing a LOX substrate (e.g., a proprietary substrate that releases H₂O₂ upon oxidation), horseradish peroxidase (HRP), and a fluorogenic HRP substrate such as Amplex Red.

  • Reaction Initiation: The sample is mixed with the working solution in a microplate well.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 10-30 minutes), protected from light.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at an excitation wavelength of approximately 540 nm and an emission wavelength of approximately 590 nm. The increase in fluorescence is proportional to the amount of H₂O₂ produced, and thus to the LOX activity in the sample.

Bleomycin-Induced Skin Fibrosis Mouse Model

This is a widely used preclinical model to induce dermal fibrosis and evaluate the efficacy of anti-fibrotic agents.

Detailed Methodology:

  • Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.

  • Induction of Fibrosis: Bleomycin is administered subcutaneously into the shaved backs of the mice. A common protocol involves injecting 1.0 mg/mL of bleomycin in a volume of 50 µL every other day for 4 weeks.

  • Treatment: this compound is administered orally, typically daily, throughout the course of bleomycin treatment.

  • Assessment of Fibrosis:

    • Histopathology: Skin samples are collected at the end of the study and stained with Hematoxylin and Eosin (H&E) to measure dermal thickness and Masson's Trichrome to visualize and quantify collagen deposition.

    • Collagen Quantification: The total collagen content in skin biopsies is determined using a Sircol Collagen Assay.

    • Myofibroblast Quantification: Immunohistochemistry is performed to detect α-smooth muscle actin (α-SMA), a marker for myofibroblasts.

Quantification of Collagen Cross-Links by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the sensitive and specific quantification of both immature and mature collagen cross-links.

Detailed Methodology:

  • Sample Preparation: Tissue samples are hydrolyzed, typically using 6 M HCl at elevated temperatures, to break down the protein into its constituent amino acids and cross-linking molecules.

  • Chromatographic Separation: The hydrolysate is injected into an HPLC system equipped with a reverse-phase C18 column. A gradient of an organic solvent (e.g., acetonitrile) in water with an ion-pairing agent (e.g., n-heptafluorobutyric acid) is used to separate the different cross-linking species, such as pyridinoline (PYD) and deoxypyridinoline (DPD).

  • Detection: The eluted cross-links are detected by their natural fluorescence using a spectrofluorometer.

  • Quantification: The concentration of each cross-link is determined by comparing the peak areas to those of known standards.

3D Organotypic Co-Culture Model of Pancreatic Cancer

This in vitro model recapitulates key aspects of the tumor microenvironment by co-culturing pancreatic cancer cells with cancer-associated fibroblasts (CAFs).

G Workflow for 3D Organotypic Co-Culture Model cluster_cell_prep Cell Preparation cluster_co_culture Co-Culture cluster_analysis Analysis Panc_Cells Pancreatic Cancer Cells Mix_Cells Mix cancer cells and CAFs Panc_Cells->Mix_Cells CAFs Cancer-Associated Fibroblasts (CAFs) CAFs->Mix_Cells Embed Embed cell mixture in Matrigel Mix_Cells->Embed Culture Culture in organoid medium Embed->Culture Treat Treat with this compound Culture->Treat Assess Assess endpoints: - Spheroid formation - Cell viability - ECM deposition - Gene/protein expression Treat->Assess

A general workflow for a 3D co-culture model.

Detailed Methodology:

  • Cell Culture: Pancreatic cancer cell lines and primary CAFs are cultured separately.

  • Co-Culture Seeding: Cancer cells and CAFs are mixed at a defined ratio (e.g., 1:3) and embedded in a basement membrane matrix such as Matrigel.

  • Organoid Formation: The cell-matrix mixture is cultured in a specialized organoid medium, allowing the cells to self-organize into 3D spheroids.

  • Treatment and Analysis: The established organoids are treated with this compound, and various endpoints are assessed, including spheroid size and morphology, cell viability, ECM protein deposition (e.g., collagen), and changes in gene and protein expression.

Conclusion

This compound is a potent, pan-lysyl oxidase inhibitor with a clear mechanism of action centered on the prevention of collagen and elastin cross-linking. This targeted approach has demonstrated significant anti-fibrotic effects in a range of preclinical models and has shown promising early signs of clinical activity and a favorable safety profile in patients with myelofibrosis. The data and methodologies presented in this guide underscore the potential of this compound as a novel therapeutic for a variety of fibrotic diseases and cancers characterized by a dense desmoplastic stroma. Further investigation into the full therapeutic potential of this compound is warranted.

References

Preclinical Profile of PXS-5505 in Myelofibrosis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by the progressive replacement of bone marrow with fibrous tissue, leading to impaired hematopoiesis and significant morbidity and mortality. A key pathological feature of myelofibrosis is the excessive deposition of extracellular matrix (ECM) proteins, a process heavily reliant on the enzymatic activity of the lysyl oxidase (LOX) family of enzymes. PXS-5505 is a potent, oral, small-molecule, pan-lysyl oxidase inhibitor that has demonstrated significant anti-fibrotic efficacy in preclinical models of myelofibrosis. This technical guide provides an in-depth summary of the preclinical data, experimental protocols, and underlying mechanisms of action of this compound in the context of myelofibrosis.

Mechanism of Action: Targeting the Fibrotic Cascade

This compound exerts its anti-fibrotic effects by irreversibly inhibiting the enzymatic activity of the lysyl oxidase (LOX) and lysyl oxidase-like (LOXL) proteins. These copper-dependent enzymes are critical for the cross-linking of collagen and elastin, the primary structural components of the extracellular matrix. In myelofibrosis, the overexpression of LOX and LOXL enzymes by malignant megakaryocytes and other stromal cells leads to the stiffening and accumulation of fibrotic tissue in the bone marrow. By inhibiting this cross-linking process, this compound aims to prevent the progression of bone marrow fibrosis and potentially reverse existing fibrosis, thereby restoring a more favorable microenvironment for normal hematopoiesis.[1]

The signaling pathway targeted by this compound is central to the pathophysiology of myelofibrosis. Aberrant signaling, often driven by mutations in the JAK-STAT pathway, leads to the overproduction of profibrotic cytokines and growth factors, such as transforming growth factor-beta (TGF-β) and platelet-derived growth factor (PDGF). These factors, in turn, stimulate the expression and activity of LOX enzymes, creating a feed-forward loop that drives progressive fibrosis. This compound intervenes at a critical downstream node of this pathogenic cascade.

PXS-5505_Mechanism_of_Action cluster_0 Myelofibrotic Bone Marrow Microenvironment JAK_STAT JAK-STAT Pathway (Mutated in MF) Profibrotic_Factors TGF-β, PDGF JAK_STAT->Profibrotic_Factors LOX_LOXL LOX/LOXL Enzymes (Upregulated) Profibrotic_Factors->LOX_LOXL Upregulation Crosslinked_ECM Cross-linked Collagen & Elastin Matrix LOX_LOXL->Crosslinked_ECM Catalyzes Collagen_Elastin Soluble Collagen & Elastin Collagen_Elastin->Crosslinked_ECM Fibrosis Bone Marrow Fibrosis Crosslinked_ECM->Fibrosis PXS5505 This compound PXS5505->LOX_LOXL Inhibition

This compound inhibits LOX/LOXL enzymes, blocking collagen cross-linking and fibrosis.

Preclinical Efficacy in Murine Models of Myelofibrosis

The anti-fibrotic activity of this compound and its analogs has been evaluated in well-established mouse models of myelofibrosis, including the GATA1low and JAK2V617F models. These models recapitulate key features of human myelofibrosis, including progressive bone marrow fibrosis, splenomegaly, and abnormal megakaryocyte proliferation.

GATA1low Mouse Model

The Gata1low mouse model is characterized by a hypomorphic mutation in the Gata1 gene, leading to impaired megakaryocyte development and subsequent age-dependent development of myelofibrosis.[2][3][4]

  • Animal Model: Male and female GATA1low mice, 15-16 weeks of age.[5]

  • Treatment: A this compound analog, PXS-LOX_1, was administered via intraperitoneal (IP) injection at a dose of 15 mg/kg, four times a week for nine weeks. A vehicle control group was also included.

  • Endpoints:

    • Bone Marrow Fibrosis: Femurs were collected, fixed, decalcified, and embedded in paraffin. Sections were stained with Gomori's silver stain to visualize reticulin fibers. The extent of fibrosis was quantified by measuring the integrated density of the stained fibers.

    • Spleen Weight: Spleens were excised and weighed at the end of the study.

    • Megakaryocyte Count: Bone marrow sections were stained with Hematoxylin and Eosin (H&E), and the number of megakaryocytes per high-power field was counted.

ParameterVehicle ControlPXS-LOX_1 Treated% Reductionp-value
Bone Marrow Reticulin Fibrosis (Integrated Density)
Male100% (normalized)21%79%< 0.05
Female131.6% (relative to male vehicle)15.8%88%< 0.05
Combined100% (normalized)12.2%87.8%< 0.001
Spleen Weight (mg) 305.11 ± 22.4242.25 ± 1820.6%< 0.05
Bone Marrow Megakaryocytes (per 20x field) 32.91 ± 0.7124.65 ± 0.625.1%< 0.001

Data are presented as mean ± standard deviation or as a percentage of the control group. Data is sourced from studies using PXS-LOX_1 and a related compound, PXS-5446, in the GATA1low model.

JAK2V617F Mouse Model

The JAK2V617F knock-in mouse model expresses the human JAK2V617F mutation, a common driver mutation in human myeloproliferative neoplasms, and develops a myelofibrotic phenotype.

  • Animal Model: Male and female JAK2V617F-mutated mice, 15-17 weeks of age.

  • Treatment: this compound (referred to as PXS-LOX_2 in the study) was administered orally (p.o.) at a dose of 5 mg/kg, four times a week for eight weeks. A vehicle control group was also included.

  • Endpoints:

    • Bone Marrow Fibrosis: Assessed by reticulin staining and quantification as described for the GATA1low model.

    • Megakaryocyte Count: Determined from H&E stained bone marrow sections.

ParameterVehicle ControlThis compound (PXS-LOX_2) Treated% Reduction
Bone Marrow Reticulin Fibrosis
Male100% (normalized)54.3%45.7%
Female100% (normalized)10.0%90.0%
Combined100% (normalized)32.7%67.3%

Data are presented as a percentage of the control group.

Preclinical_Study_Workflow cluster_gata1 GATA1low Mouse Model cluster_jak2 JAK2V617F Mouse Model GATA1_Start 15-16 week old GATA1low mice GATA1_Treatment PXS-LOX_1 (15 mg/kg, IP) 4x/week for 9 weeks GATA1_Start->GATA1_Treatment GATA1_Endpoints Endpoint Analysis: - Bone Marrow Fibrosis - Spleen Weight - Megakaryocyte Count GATA1_Treatment->GATA1_Endpoints JAK2_Start 15-17 week old JAK2V617F mice JAK2_Treatment This compound (5 mg/kg, p.o.) 4x/week for 8 weeks JAK2_Start->JAK2_Treatment JAK2_Endpoints Endpoint Analysis: - Bone Marrow Fibrosis - Megakaryocyte Count JAK2_Treatment->JAK2_Endpoints

Experimental workflow for preclinical evaluation of this compound in mouse models of myelofibrosis.

Summary and Future Directions

The preclinical data strongly support the therapeutic potential of this compound as a novel, disease-modifying agent for the treatment of myelofibrosis. In multiple relevant animal models, this compound and its analogs have demonstrated a consistent ability to reduce bone marrow fibrosis, a key driver of the disease's pathophysiology. Furthermore, this compound has shown a favorable safety profile in these preclinical studies. These promising preclinical findings have provided a strong rationale for the clinical development of this compound in patients with myelofibrosis. Ongoing and future clinical trials will further elucidate the safety and efficacy of this novel anti-fibrotic agent in a clinical setting.

References

PXS-5505: A Pan-Lysyl Oxidase Inhibitor for Remodeling the Pancreatic Cancer Stroma

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is characterized by a dense desmoplastic stroma that creates a formidable barrier to therapeutic agents and promotes tumor progression.[1][2] This fibrotic microenvironment is largely orchestrated by pancreatic stellate cells (PSCs) and is rich in extracellular matrix (ECM) proteins, particularly collagen.[1] The lysyl oxidase (LOX) family of enzymes plays a crucial role in the cross-linking of collagen fibers, which increases stromal stiffness and contributes to the aggressive nature of pancreatic cancer.[2][3] PXS-5505 is a first-in-class, orally bioavailable, small-molecule inhibitor that targets all members of the LOX family (LOX, LOXL1, LOXL2, LOXL3, and LOXL4). By inhibiting pan-LOX activity, this compound aims to normalize the tumor microenvironment, enhance the efficacy of chemotherapy, and improve patient outcomes. This technical guide provides a comprehensive overview of the preclinical research on this compound in the context of pancreatic cancer stroma, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action

This compound is an irreversible inhibitor of the lysyl oxidase family of enzymes. It is hypothesized to bind to the lysyl-tyrosyl quinone (LTQ) cofactor in the active site of the LOX enzymes. This covalent binding leads to the irreversible inactivation of the enzyme, preventing the oxidative deamination of lysine and hydroxylysine residues on collagen and elastin. The inhibition of this crucial step in ECM maturation leads to a reduction in collagen cross-linking, resulting in a less dense and stiff tumor stroma. This "normalization" of the tumor microenvironment is believed to have several downstream anti-tumor effects, including improved penetration of chemotherapeutic agents, reduced cancer cell invasion, and decreased metastasis.

Signaling Pathway and Therapeutic Rationale

The following diagram illustrates the proposed mechanism of action of this compound in the pancreatic tumor microenvironment.

cluster_0 Pancreatic Stellate Cells (PSCs) cluster_1 This compound Intervention cluster_2 Therapeutic Outcomes PSC Activated PSCs LOX_family LOX Family Enzymes (LOX, LOXL1-4) PSC->LOX_family Secretes Procollagen Pro-collagen PSC->Procollagen Secretes Collagen Collagen Fibers Procollagen->Collagen Crosslinked_Collagen Cross-linked Collagen (Stiff Stroma) Collagen->Crosslinked_Collagen Cross-linking by LOX Family Reduced_Stiffness Reduced Stromal Stiffness Crosslinked_Collagen->Reduced_Stiffness PXS5505 This compound PXS5505->LOX_family Inhibits Increased_Drug_Penetration Increased Chemotherapy Penetration Reduced_Stiffness->Increased_Drug_Penetration Reduced_Invasion Reduced Cancer Cell Invasion Reduced_Stiffness->Reduced_Invasion

Figure 1: Mechanism of this compound in the Pancreatic Tumor Stroma

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in pancreatic cancer models.

Table 1: In Vitro Efficacy of this compound

ParameterConditionResultSignificance
Cancer Cell Invasion This compound + Gemcitabine vs. Gemcitabine aloneSignificantly reduced invaded field of viewP = 0.0019

Table 2: In Vivo Efficacy of this compound in Combination with Gemcitabine (KPC Mouse Model)

ParameterGemcitabine AloneThis compound + GemcitabineImprovementSignificance
Median Survival 125 days171 days36.8% increaseP = 0.0338
Metastasis to Liver --45% reduction-

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

3D Organotypic Invasion Assay

This assay is used to assess the invasive potential of cancer cells in a three-dimensional, physiologically relevant environment.

Materials:

  • Rat tail collagen type I

  • Fibroblasts (e.g., primary human pancreatic stellate cells)

  • Pancreatic cancer cells (labeled with a fluorescent marker, e.g., GFP)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Gemcitabine

  • 24-well plates

  • Confocal microscope

Protocol:

  • Prepare a collagen gel solution on ice by mixing rat tail collagen type I with a neutralizing buffer and cell culture medium.

  • Resuspend fibroblasts in the collagen gel solution at a desired concentration.

  • Dispense the cell-collagen mixture into 24-well plates and allow it to polymerize at 37°C for 1-2 hours to form a stromal layer.

  • Seed fluorescently labeled pancreatic cancer cells on top of the solidified stromal layer.

  • Add cell culture medium containing the desired concentrations of this compound, gemcitabine, or a combination of both.

  • Incubate the plates at 37°C in a humidified incubator for a specified period (e.g., 7-14 days).

  • Fix the gels with 4% paraformaldehyde.

  • Image the gels using a confocal microscope, capturing z-stacks to visualize the invasion of cancer cells into the stromal layer.

  • Quantify the invasion by measuring the area or depth of cancer cell penetration into the gel.

start Start step1 Prepare Collagen-Fibroblast Mixture start->step1 step2 Polymerize Gel in 24-well Plate step1->step2 step3 Seed Fluorescent Cancer Cells step2->step3 step4 Add Media with this compound +/- Gemcitabine step3->step4 step5 Incubate (7-14 days) step4->step5 step6 Fix and Image with Confocal Microscope step5->step6 end Quantify Invasion step6->end

Figure 2: Workflow for 3D Organotypic Invasion Assay
Unconfined Compression Analysis for Tumor Stiffness

This method measures the mechanical properties of the tumor tissue, specifically its stiffness.

Materials:

  • Excised tumor tissue

  • Phosphate-buffered saline (PBS)

  • Mechanical testing system with a compression platen

  • Calipers

Protocol:

  • Excise fresh tumor tissue from the experimental animals.

  • Use calipers to measure the dimensions of the tumor sample.

  • Place the tumor sample in a bath of PBS on the mechanical testing system.

  • Lower the compression platen until it makes contact with the tumor.

  • Apply a series of compressive strains to the tumor at a constant rate.

  • Record the resulting stress (force per unit area) at each strain level.

  • Plot the stress-strain curve and calculate the Young's modulus from the linear region of the curve. The Young's modulus is a measure of the tissue's stiffness.

Picrosirius Red Staining for Collagen Quantification

This histological staining technique is used to visualize and quantify collagen fibers in tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded tumor tissue sections

  • Picrosirius red solution

  • Weigert's hematoxylin

  • Polarizing microscope

Protocol:

  • Deparaffinize and rehydrate the tissue sections.

  • Stain the sections with Weigert's hematoxylin to visualize cell nuclei.

  • Rinse the sections and then stain with Picrosirius red solution.

  • Dehydrate the sections and mount with a coverslip.

  • Image the stained sections using a polarizing microscope. Under polarized light, collagen fibers will appear bright red or yellow against a dark background.

  • Quantify the collagen content by measuring the area of positive staining using image analysis software.

KPC Mouse Model for Pancreatic Cancer

The KPC mouse model is a genetically engineered mouse model that spontaneously develops pancreatic cancer that closely mimics the human disease.

Model Details:

  • Genotype: LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre

  • Mechanism: Cre-recombinase expression driven by the Pdx-1 promoter leads to the activation of the oncogenic KrasG12D allele and the inactivation of the p53 tumor suppressor gene specifically in pancreatic progenitor cells.

  • Disease Progression: These mice develop pancreatic intraepithelial neoplasia (PanIN) lesions that progress to invasive PDAC and metastatic disease.

Experimental Use:

  • Monitor the mice for tumor development using imaging techniques such as ultrasound or MRI.

  • Once tumors are established, randomize the mice into treatment groups (e.g., vehicle, gemcitabine alone, this compound alone, this compound + gemcitabine).

  • Administer the treatments according to the specified dosing regimen and schedule.

  • Monitor tumor growth and the overall health of the mice.

  • At the end of the study, euthanize the mice and collect tumors and other organs for histological and molecular analysis.

Conclusion

The preclinical data on this compound in the context of pancreatic cancer stroma are highly encouraging. By targeting the entire lysyl oxidase family, this compound effectively reduces the desmoplasia and stiffness of the tumor microenvironment. This stromal remodeling, when combined with standard-of-care chemotherapy like gemcitabine, has been shown to significantly enhance anti-tumor efficacy, leading to increased survival and reduced metastasis in preclinical models. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other stromal-modifying agents in pancreatic cancer. Further clinical investigation of this compound in pancreatic cancer patients is warranted.

References

PXS-5505: A Pan-Lysyl Oxidase Inhibitor Remodeling the Tumor Microenvironment for Enhanced Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy, with its dense fibrotic stroma and immunosuppressive properties often limiting the penetration and efficacy of chemotherapeutic agents. PXS-5505, a first-in-class, orally bioavailable, small-molecule pan-lysyl oxidase (LOX) inhibitor, has emerged as a promising therapeutic agent that targets the TME. By irreversibly inhibiting all five members of the LOX family, this compound effectively reduces collagen cross-linking, a critical process in the formation of the fibrotic TME. This guide provides a comprehensive overview of the mechanism of action of this compound, its profound effects on the TME, and its potential to enhance the efficacy of standard-of-care chemotherapies in solid tumors such as pancreatic ductal adenocarcinoma (PDAC) and cholangiocarcinoma (CCA).

Introduction: The Role of Lysyl Oxidases in the Tumor Microenvironment

The lysyl oxidase (LOX) family of enzymes, comprising LOX and its four homologs (LOXL1-4), are copper-dependent amine oxidases that play a pivotal role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1] In the context of cancer, the overexpression of LOX family members is frequently observed and is associated with the development of a desmoplastic or fibrotic TME.[2][3] This fibrotic microenvironment, characterized by increased collagen deposition and stiffness, promotes tumor progression, metastasis, and resistance to therapy.[1][4] The dense and rigid ECM physically impedes the delivery of therapeutic agents to the tumor cells and also contributes to an immunosuppressive milieu by affecting the infiltration and function of immune cells.

Mechanism of Action of this compound

This compound is a highly selective and potent irreversible inhibitor of all five lysyl oxidase enzymes. Its mechanism of action involves the formation of a covalent bond with the lysyl-tyrosyl-quinone (LTQ) cofactor, which is unique to the active site of the LOX family enzymes. This irreversible inhibition effectively blocks the enzymatic activity of LOX, thereby preventing the cross-linking of collagen fibers. The reduction in collagen cross-linking leads to a "normalization" of the TME, characterized by decreased tissue stiffness and fibrosis.

cluster_TME Tumor Microenvironment cluster_Outcome Therapeutic Outcome LOX Lysyl Oxidase (LOX) Family CrosslinkedCollagen Cross-linked Collagen (Fibrosis) LOX->CrosslinkedCollagen Catalyzes Cross-linking ReducedFibrosis Reduced Fibrosis & Tumor Stiffness Collagen Collagen (Pro-collagen) Collagen->LOX Substrate Stiffness Increased Tumor Stiffness CrosslinkedCollagen->Stiffness CAFs Cancer-Associated Fibroblasts (CAFs) Stiffness->CAFs Activates ImmuneExclusion Immune Cell Exclusion Stiffness->ImmuneExclusion ChemoResistance Chemotherapy Resistance Stiffness->ChemoResistance Contributes to CAFs->CrosslinkedCollagen Secretes PXS5505 This compound PXS5505->LOX Inhibits ImprovedChemo Improved Chemotherapy Penetration & Efficacy ReducedFibrosis->ImprovedChemo ImmuneInfiltration Enhanced Anti-tumor Immunity

Figure 1: Mechanism of Action of this compound in the Tumor Microenvironment.

Effects of this compound on the Tumor Microenvironment

Preclinical studies in various cancer models have demonstrated the profound effects of this compound on the TME, leading to enhanced therapeutic outcomes when used in combination with chemotherapy.

Reduction of Fibrosis and Tumor Stiffness

This compound has been shown to significantly reduce collagen deposition and decrease tumor stiffness. This is a direct consequence of its inhibitory effect on LOX-mediated collagen cross-linking. In preclinical models of pancreatic and liver cancer, treatment with this compound led to a notable decrease in fibrosis, which is a key factor in chemoresistance.

Enhanced Chemotherapy Penetration and Efficacy

By remodeling the dense fibrotic stroma, this compound improves the penetration of chemotherapeutic agents into the tumor. This enhanced drug delivery, coupled with the disruption of the pro-survival signals from the stiff ECM, leads to a significant potentiation of the cytotoxic effects of chemotherapy.

Modulation of the Immune Microenvironment

The fibrotic TME is often characterized by an immunosuppressive landscape. This compound has been shown to modulate this environment, leading to enhanced anti-tumor immunity. By reducing fibrosis, this compound may facilitate the infiltration of cytotoxic T lymphocytes into the tumor. Furthermore, studies have shown that pan-LOX inhibition can render tumor-associated macrophages more susceptible to chemotherapy.

Quantitative Data from Preclinical Studies

The efficacy of this compound, particularly in combination with chemotherapy, has been quantified in several preclinical studies. The following tables summarize key findings in pancreatic ductal adenocarcinoma and cholangiocarcinoma models.

Table 1: Efficacy of this compound in a Preclinical Model of Pancreatic Ductal Adenocarcinoma (PDAC)

Experimental ModelTreatment GroupsKey FindingsReference
KPC Mouse ModelGemcitabine aloneMedian survival: 125 days
This compound + GemcitabineMedian survival: 171 days (35% increase, p=0.0338)
Reduced metastasis to the liver by 45%
3D Organotypic Invasion AssayGemcitabine alone-
This compound + GemcitabineSignificantly reduced cancer cell invasion (p=0.0019)

Table 2: Efficacy of this compound in a Preclinical Model of Cholangiocarcinoma (CCA)

Experimental ModelTreatment GroupsKey FindingsReference
Orthotopic and Autochthonous Mouse ModelsChemotherapy alone-
This compound + Chemotherapy (FOX)Significantly delayed tumor growth
Improved survival
Significantly reduced collagen deposition
Significantly reduced α-SMA expression
Significantly increased cleaved caspase-3 levels

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of this compound.

Orthotopic Mouse Model of Pancreatic/Liver Cancer

cluster_workflow Preclinical Experimental Workflow start Start: Prepare Cancer Cell Suspension implant Orthotopic Implantation of Cancer Cells into the Pancreas/Liver of Mice start->implant tumor_dev Allow Tumor Development implant->tumor_dev treatment Randomize Mice into Treatment Groups: - Vehicle - Chemotherapy - this compound - this compound + Chemo tumor_dev->treatment monitoring Monitor Tumor Growth (e.g., imaging) and Animal Health treatment->monitoring endpoint Endpoint: - Survival Analysis - Tumor/Tissue Collection monitoring->endpoint analysis Tissue Analysis: - Histology (H&E) - Immunohistochemistry  (α-SMA, Cleaved Caspase-3) - Collagen Staining (Sirius Red) endpoint->analysis

References

PXS-5505: A Pan-Lysyl Oxidase Inhibitor for the Treatment of Fibrotic Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fibrosis, the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. A key enzymatic family driving the fibrotic process is the lysyl oxidase (LOX) family, which catalyzes the cross-linking of collagen and elastin, the primary structural components of the ECM. PXS-5505 is a potent, orally bioavailable, small molecule inhibitor of all lysyl oxidase family members (pan-LOX inhibitor) currently under investigation as a novel anti-fibrotic agent. This technical guide provides a comprehensive overview of the core scientific data and experimental methodologies related to this compound, intended for researchers, scientists, and drug development professionals.

Introduction to this compound and its Mechanism of Action

This compound is a first-in-class, orally administered small molecule that irreversibly inhibits the catalytic activity of the entire lysyl oxidase family of enzymes: LOX and LOX-like proteins 1-4 (LOXL1-4)[1]. These copper-dependent amine oxidases are crucial for the covalent cross-linking of collagen and elastin fibers in the extracellular matrix.[2] By inhibiting these enzymes, this compound effectively blocks the maturation and stabilization of collagen fibrils, thereby disrupting the formation of the dense, stiff fibrotic tissue that characterizes fibrotic diseases.[3][4] This mechanism of action offers a direct approach to attenuate and potentially reverse the progression of fibrosis in various organs.

The rationale for a pan-LOX inhibitor stems from the fact that multiple LOX isoforms are often upregulated in fibrotic tissues.[2] For instance, in patients with Systemic Sclerosis (SSc), both LOX and LOXL2 expression are elevated in the skin and lungs. This compound has demonstrated a favorable safety profile in clinical trials and has shown efficacy in various preclinical models of fibrosis, as well as in a Phase 2 clinical trial for myelofibrosis, a cancer characterized by bone marrow fibrosis.

Signaling Pathway of Fibrosis and this compound Intervention

Fibrosis_Pathway cluster_0 Cellular Events cluster_1 Extracellular Matrix (ECM) Deposition cluster_2 Lysyl Oxidase (LOX) Family cluster_3 Therapeutic Intervention Tissue Injury Tissue Injury Inflammation Inflammation Tissue Injury->Inflammation Myofibroblast Activation Myofibroblast Activation Inflammation->Myofibroblast Activation Pro-collagen Secretion Pro-collagen Secretion Myofibroblast Activation->Pro-collagen Secretion Collagen Fibril Assembly Collagen Fibril Assembly Pro-collagen Secretion->Collagen Fibril Assembly LOX/LOXL1-4 LOX/LOXL1-4 Collagen Fibril Assembly->LOX/LOXL1-4 Mature Cross-linked Collagen Mature Cross-linked Collagen Fibrosis Fibrosis Mature Cross-linked Collagen->Fibrosis LOX/LOXL1-4->Mature Cross-linked Collagen This compound This compound This compound->LOX/LOXL1-4 Inhibition

This compound inhibits the LOX family, preventing collagen cross-linking and fibrosis.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound
Target EnzymeIC50 (µM)Source
Fibroblast LOX0.493
Recombinant Human LOXL10.159
Recombinant Human LOXL20.57
Recombinant Human LOXL30.18
Recombinant Human LOXL40.19

This compound demonstrates potent inhibitory activity against all members of the lysyl oxidase family.

Table 2: Preclinical Efficacy of this compound in Rodent Models of Fibrosis
Fibrosis ModelSpeciesThis compound DoseKey FindingsReference
Bleomycin-induced Skin FibrosisMouse15 mg/kg, oral, dailyReduced dermal thickness and α-SMA expression.
Bleomycin-induced Lung FibrosisMouse15 mg/kg, oral, dailyNormalized collagen and elastin cross-links, reduced pulmonary fibrosis.
Ischemia-Reperfusion Heart FibrosisRodentNot specifiedReduced fibrotic extent.
Unilateral Ureteral Obstruction (UUO) Kidney FibrosisMouse10 mg/kg, oral, dailyReduced fibrotic extent.
Carbon Tetrachloride (CCl4)-induced Liver FibrosisMouseNot specifiedReduced fibrotic extent.
Pancreatic Ductal Adenocarcinoma (PDAC)Mouse20 mg/kgIn combination with gemcitabine, increased survival and reduced liver metastasis.
Table 3: Clinical Trial Data for this compound in Myelofibrosis (NCT04676529)
PhasePatient PopulationThis compound DoseKey FindingsReference
Phase 1/2aRelapsed/refractory myelofibrosisDose escalation: 100 mg, 150 mg, 200 mg BID. Cohort expansion: 200 mg BIDWell-tolerated with a good safety profile. 60% of patients showed improvement in bone marrow fibrosis grade after 6 months. Reduction in total symptom score.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of this compound.

Preclinical Fibrosis Models
  • Animal Model: C57BL/6 mice are commonly used.

  • Induction of Fibrosis: Bleomycin (e.g., 100 µL of a 0.5 mg/mL solution) is injected subcutaneously into the back of the mice daily or every other day for a period of 3-4 weeks.

  • This compound Administration: this compound is administered orally, typically at a dose of 15 mg/kg, once daily, starting from the initiation of bleomycin treatment.

  • Endpoint Analysis:

    • Dermal Thickness: Measured using calipers or histological analysis of skin cross-sections stained with Masson's trichrome.

    • Collagen Deposition: Quantified from Masson's trichrome-stained sections using image analysis software.

    • Myofibroblast Infiltration: Assessed by immunohistochemistry for α-smooth muscle actin (α-SMA).

    • LOX Expression: Determined by immunohistochemistry or western blotting.

  • Animal Model: C57BL/6 mice.

  • Induction of Fibrosis: A single intratracheal or oropharyngeal instillation of bleomycin (e.g., 1.5-3.0 U/kg) is administered to anesthetized mice.

  • This compound Administration: Oral administration of this compound (e.g., 15 mg/kg, daily) is typically initiated at the time of or shortly after bleomycin administration.

  • Endpoint Analysis:

    • Histological Assessment: Lungs are harvested, fixed, and stained with Masson's trichrome to assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).

    • Collagen Content: Measured by hydroxyproline assay of lung homogenates.

    • Collagen and Elastin Cross-links: Quantified by liquid chromatography-mass spectrometry (LC-MS/MS) analysis of lung tissue hydrolysates.

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Total and differential cell counts are performed to assess inflammation.

Experimental Workflow for Preclinical Fibrosis Models

Preclinical_Workflow Animal Model Selection Animal Model Selection Fibrosis Induction Fibrosis Induction Animal Model Selection->Fibrosis Induction Treatment Groups Treatment Groups Fibrosis Induction->Treatment Groups This compound Administration This compound Administration Treatment Groups->this compound Administration Vehicle Control Vehicle Control Treatment Groups->Vehicle Control Endpoint Analysis Endpoint Analysis This compound Administration->Endpoint Analysis Vehicle Control->Endpoint Analysis Histology Histology Endpoint Analysis->Histology Biochemical Assays Biochemical Assays Endpoint Analysis->Biochemical Assays Molecular Analysis Molecular Analysis Endpoint Analysis->Molecular Analysis

General workflow for evaluating this compound in preclinical fibrosis models.
Clinical Trial in Myelofibrosis (NCT04676529)

  • Study Design: An open-label, multi-center, Phase 1/2a dose-escalation and cohort expansion study.

  • Patient Population: Patients with primary myelofibrosis, post-polycythemia vera MF, or post-essential thrombocythemia MF who are intolerant, unresponsive, or ineligible for Janus kinase (JAK) inhibitor therapy.

  • Treatment Regimen:

    • Dose Escalation Phase: this compound administered orally at 100 mg, 150 mg, and 200 mg twice daily (BID) to determine the recommended Phase 2 dose.

    • Cohort Expansion Phase: Patients receive the recommended Phase 2 dose (200 mg BID) for 24 weeks.

  • Primary Outcome Measures: Safety and tolerability.

  • Secondary Outcome Measures:

    • Bone Marrow Fibrosis: Assessed by grading of bone marrow biopsies at baseline and after 24 weeks of treatment.

    • Symptom Improvement: Measured using the Myelofibrosis Symptom Assessment Form (MF-SAF) Total Symptom Score (TSS).

    • Anemia and Thrombocytopenia: Monitored through regular blood counts.

    • Pharmacokinetics and Pharmacodynamics: Plasma concentrations of this compound and inhibition of LOX/LOXL2 activity are measured.

Logical Relationship of Clinical Trial Phases

Clinical_Trial_Phases Phase 1 (Dose Escalation) Phase 1 (Dose Escalation) Recommended Phase 2 Dose Recommended Phase 2 Dose Phase 1 (Dose Escalation)->Recommended Phase 2 Dose Safety & Tolerability Assessment Safety & Tolerability Assessment Phase 1 (Dose Escalation)->Safety & Tolerability Assessment Phase 2a (Cohort Expansion) Phase 2a (Cohort Expansion) Phase 2a (Cohort Expansion)->Safety & Tolerability Assessment Efficacy Evaluation Efficacy Evaluation Phase 2a (Cohort Expansion)->Efficacy Evaluation Recommended Phase 2 Dose->Phase 2a (Cohort Expansion)

References

The Selectivity Profile of PXS-5505: A Pan-Lysyl Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Distribution to the Scientific Community

This technical guide provides an in-depth analysis of the selectivity profile of PXS-5505, a first-in-class, orally bioavailable, and irreversible pan-lysyl oxidase (LOX) inhibitor. Developed for researchers, scientists, and drug development professionals, this document details the quantitative selectivity, experimental methodologies, and relevant signaling pathways associated with this compound.

Introduction to this compound

This compound is a novel small molecule inhibitor that targets all five members of the lysyl oxidase family of enzymes: LOX and LOX-like proteins 1 through 4 (LOXL1-4). These copper-dependent amine oxidases are critical for the cross-linking of collagen and elastin, essential components of the extracellular matrix (ECM). By inhibiting these enzymes, this compound effectively modulates fibrotic processes, demonstrating potential therapeutic applications in myelofibrosis and other fibrotic diseases. The mechanism of action involves the irreversible binding to the lysyl-tyrosyl-quinone (LTQ) cofactor within the active site of the LOX enzymes.

Quantitative Selectivity Profile

The selectivity of this compound has been rigorously evaluated against its primary targets within the LOX family and a panel of other human amine oxidases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against these enzymes.

Enzyme TargetIC50 (µM)
Fibroblast Lysyl Oxidase (LOX)0.493[1]
Recombinant Human LOXL10.159[1]
Recombinant Human LOXL20.57[1]
Recombinant Human LOXL30.18[1]
Recombinant Human LOXL40.19[1]
Diamine Oxidase (DAO)>30
Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1)>30
Monoamine Oxidase A (MAO-A)>30
Monoamine Oxidase B (MAO-B)>30

The data clearly demonstrates that this compound is a potent inhibitor of all tested LOX family members, with IC50 values in the sub-micromolar range. In contrast, it exhibits minimal activity against other key amine oxidases, with IC50 values exceeding 30 µM, highlighting its high selectivity.

Experimental Protocols

The determination of the IC50 values for this compound was conducted using fluorometric-based enzymatic assays. The general principle of these assays is the detection of hydrogen peroxide (H₂O₂), a byproduct of the amine oxidase reaction, using a fluorogenic substrate such as Amplex® Red.

Principle of the Amplex® Red-Based Fluorometric Assay

In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent compound resorufin. The resulting fluorescence is measured at an excitation wavelength of approximately 530-540 nm and an emission wavelength of approximately 590 nm. The rate of fluorescence increase is directly proportional to the enzymatic activity.

General Protocol for IC50 Determination
  • Enzyme and Substrate Preparation : Recombinant human enzymes (LOX family members, DAO, SSAO, MAO-A, MAO-B) and their respective substrates were prepared in an appropriate assay buffer.

  • Inhibitor Preparation : A serial dilution of this compound was prepared to achieve a range of concentrations for testing.

  • Assay Reaction : The enzymatic reaction was initiated by adding the specific substrate to a mixture containing the enzyme, Amplex® Red reagent, HRP, and varying concentrations of this compound.

  • Incubation : The reaction mixtures were incubated at a controlled temperature (e.g., 37°C) for a specified period.

  • Fluorescence Measurement : The fluorescence intensity of each reaction was measured using a fluorescence microplate reader.

  • Data Analysis : The percentage of inhibition at each this compound concentration was calculated relative to a control reaction without the inhibitor. The IC50 value was then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental procedures related to this compound, the following diagrams have been generated using the DOT language.

PXS5505_Signaling_Pathway Collagen_Elastin Collagen & Elastin Crosslinked_ECM Cross-linked ECM (Fibrosis) Collagen_Elastin->Crosslinked_ECM PDGFR PDGF Receptor ERK ERK PDGFR->ERK Activates Proliferation Cell Proliferation ERK->Proliferation LOX Lysyl Oxidase (LOX) LOX->PDGFR PXS5505 This compound PXS5505->LOX Inhibits PDGF PDGF PDGF->PDGFR Activates

This compound inhibits LOX-mediated ECM cross-linking and PDGFR signaling.

IC50_Determination_Workflow cluster_Preparation 1. Preparation cluster_Assay 2. Assay Execution cluster_Analysis 3. Data Analysis P1 Prepare Serial Dilutions of this compound P2 Prepare Enzyme and Substrate Solutions P3 Prepare Amplex Red/HRP Working Solution A1 Combine Enzyme, this compound, and Amplex Red/HRP P3->A1 A2 Initiate Reaction with Substrate Addition A1->A2 A3 Incubate at 37°C A2->A3 D1 Measure Fluorescence (Ex/Em: 540/590 nm) A3->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Value via Curve Fitting D2->D3

Workflow for determining the IC50 of this compound using a fluorometric assay.

Conclusion

This compound is a potent and highly selective pan-lysyl oxidase inhibitor. Its strong affinity for the LOX family of enzymes, coupled with its negligible inhibition of other major amine oxidases, underscores its targeted mechanism of action. The detailed experimental protocols and an understanding of its impact on cellular signaling pathways provide a solid foundation for its continued investigation and development as a therapeutic agent for fibrotic diseases.

References

Methodological & Application

PXS-5505 In Vitro Assay Protocols: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction

PXS-5505 is a novel, orally bioavailable, and irreversible pan-lysyl oxidase (LOX) inhibitor that has demonstrated significant potential in preclinical and clinical studies for the treatment of various fibrotic diseases and cancers. By inhibiting all members of the lysyl oxidase family (LOX, LOXL1, LOXL2, LOXL3, and LOXL4), this compound effectively blocks the cross-linking of collagen and elastin, key processes in the formation of fibrotic tissue and the tumor microenvironment.[1][2][3][4] This document provides detailed application notes and protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a mechanism-based inhibitor that forms a covalent bond with the active site of all lysyl oxidase enzymes, leading to their irreversible inactivation.[5] This inhibition of LOX activity prevents the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin precursors, thereby inhibiting the formation of the covalent cross-links that are essential for the stabilization of collagen fibrils and the integrity of the extracellular matrix (ECM). In fibrotic diseases, this leads to a reduction in tissue stiffness and collagen deposition. In the context of cancer, disrupting the fibrotic tumor microenvironment can enhance the efficacy of chemotherapy.

Data Presentation

This compound Inhibitory Activity (IC50) Against Lysyl Oxidase Family Enzymes
Enzyme TargetIC50 (µM)Source
Fibroblast LOX0.493
rhLOXL10.159
rhLOXL20.57
rhLOXL30.18
rhLOXL40.19

rh: recombinant human

Signaling Pathway

The primary signaling pathway affected by this compound is the downstream cascade of lysyl oxidase activity, which is central to extracellular matrix maturation and stiffening. By inhibiting LOX enzymes, this compound disrupts this pathway, leading to reduced fibrosis and modulation of the tumor microenvironment.

LOX_Pathway cluster_extracellular Extracellular Matrix Collagen_Elastin Pro-collagen Pro-elastin Mature_ECM Cross-linked Collagen & Elastin (Fibrosis, Tumor Microenvironment) Collagen_Elastin->Mature_ECM Cross-linking LOX_family Lysyl Oxidase Family (LOX, LOXL1-4) LOX_family->Mature_ECM Catalyzes PXS5505 This compound PXS5505->LOX_family Inhibits Cell Fibroblasts Cancer Cells Cell->LOX_family Secretion

Mechanism of this compound Action.

Experimental Protocols

Lysyl Oxidase (LOX) Activity Assay (Amplex® Red Method)

This protocol is adapted from fluorescent-based assays used to measure LOX activity.

Principle:

Lysyl oxidases are copper-dependent amine oxidases that catalyze the oxidative deamination of lysine residues in collagen and elastin. This reaction produces an aldehyde, allysine, and releases hydrogen peroxide (H₂O₂) as a byproduct. The Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent resorufin. The fluorescence intensity is proportional to the amount of H₂O₂ produced and thus to the LOX activity.

Experimental Workflow:

LOX_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Amplex® Red - HRP - LOX Substrate (e.g., cadaverine) - Assay Buffer - this compound dilutions Start->Prepare_Reagents Add_Samples Add cell lysates or purified enzyme and this compound to microplate Prepare_Reagents->Add_Samples Incubate_Inhibitor Pre-incubate with this compound Add_Samples->Incubate_Inhibitor Add_Reaction_Mix Add Amplex® Red/HRP/Substrate working solution Incubate_Inhibitor->Add_Reaction_Mix Incubate_Reaction Incubate at 37°C Add_Reaction_Mix->Incubate_Reaction Measure_Fluorescence Measure fluorescence (Ex/Em ~540/590 nm) Incubate_Reaction->Measure_Fluorescence Analyze_Data Analyze Data: - Subtract background - Calculate % inhibition - Determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Lysyl Oxidase Activity Assay Workflow.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Amplex® Red reagent in DMSO.

    • Prepare a 10 U/mL stock solution of HRP in a suitable buffer.

    • Prepare a stock solution of a LOX substrate (e.g., 1 M cadaverine) in water.

    • Prepare a working solution of this compound at various concentrations in the assay buffer.

    • Assay Buffer: Sodium borate buffer (50 mM, pH 8.2).

  • Assay Procedure:

    • Add 25 µL of cell lysate, conditioned media, or purified LOX enzyme to each well of a 96-well black microplate.

    • Add 25 µL of the this compound working solution or vehicle control to the respective wells.

    • Pre-incubate the plate at 37°C for 30 minutes.

    • Prepare the reaction mixture containing Amplex® Red reagent (final concentration 50 µM), HRP (final concentration 0.1 U/mL), and the LOX substrate (final concentration 10 mM) in the assay buffer.

    • Add 50 µL of the reaction mixture to each well to initiate the reaction.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~540 nm and emission at ~590 nm.

  • Data Analysis:

    • Subtract the fluorescence of the no-enzyme control from all readings.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Collagen Deposition Assay (Hydroxyproline Assay)

Principle:

Collagen is the most abundant protein in the extracellular matrix and its deposition is a hallmark of fibrosis. Hydroxyproline is an amino acid that is almost exclusively found in collagen. This assay measures the total collagen content in cell culture lysates or extracellular matrix extracts by quantifying the amount of hydroxyproline after acid hydrolysis. The colorimetric detection is based on the reaction of oxidized hydroxyproline with 4-(Dimethylamino)benzaldehyde (DMAB), which forms a chromophore that can be measured spectrophotometrically.

Experimental Workflow:

Collagen_Assay_Workflow Start Start Cell_Culture Culture cells (e.g., fibroblasts) with this compound Start->Cell_Culture Harvest_Matrix Harvest cell layer and extracellular matrix Cell_Culture->Harvest_Matrix Hydrolysis Acid Hydrolysis (e.g., 6N HCl, 110°C) Harvest_Matrix->Hydrolysis Neutralization Neutralize hydrolysates Hydrolysis->Neutralization Oxidation Oxidize hydroxyproline (Chloramine-T) Neutralization->Oxidation Color_Development Add DMAB reagent Oxidation->Color_Development Incubation Incubate to develop color Color_Development->Incubation Measure_Absorbance Measure absorbance (~560 nm) Incubation->Measure_Absorbance Analyze_Data Analyze Data: - Use standard curve to quantify - Compare treated vs. control Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Collagen Deposition Assay Workflow.

Methodology:

  • Cell Culture and Treatment:

    • Seed fibroblasts (e.g., human dermal fibroblasts, lung fibroblasts) in 6-well plates and allow them to adhere.

    • Treat the cells with various concentrations of this compound or vehicle control in the presence of a pro-fibrotic stimulus (e.g., TGF-β1) for 48-72 hours.

  • Sample Preparation and Hydrolysis:

    • Wash the cell layers with PBS and lyse the cells.

    • Transfer the cell lysates to pressure-resistant tubes.

    • Add an equal volume of 12 N HCl to each sample to achieve a final concentration of 6 N HCl.

    • Hydrolyze the samples at 110°C for 18-24 hours.

  • Assay Procedure:

    • Centrifuge the hydrolyzed samples and transfer the supernatant to new tubes.

    • Evaporate the HCl from the samples using a speed vacuum or by heating at 65°C.

    • Reconstitute the dried samples in assay buffer.

    • Prepare a standard curve of known hydroxyproline concentrations.

    • Add Chloramine-T reagent to each sample and standard, and incubate at room temperature for 20 minutes to oxidize the hydroxyproline.

    • Add DMAB reagent to each well and incubate at 60°C for 15-20 minutes to develop the color.

    • Cool the samples and measure the absorbance at ~560 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the hydroxyproline concentration.

    • Determine the hydroxyproline concentration in the samples from the standard curve.

    • Normalize the collagen content to the total protein content or cell number.

    • Calculate the percentage reduction in collagen deposition in this compound-treated samples compared to the control.

Cell Viability/Proliferation Assay (MTT/MTS/WST-1 Assay)

Principle:

These colorimetric assays are used to assess cell viability and proliferation. They are based on the reduction of a tetrazolium salt by metabolically active cells.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Reduced to an insoluble purple formazan product that needs to be solubilized before measuring absorbance.

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Reduced to a soluble formazan product.

  • WST-1 (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium): Reduced to a soluble formazan product.

The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow:

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Add_Compound Add serial dilutions of this compound Seed_Cells->Add_Compound Incubate Incubate for desired time (e.g., 24, 48, 72 hours) Add_Compound->Incubate Add_Reagent Add MTT, MTS, or WST-1 reagent Incubate->Add_Reagent Incubate_Reagent Incubate for color development Add_Reagent->Incubate_Reagent Solubilize Add solubilization solution (for MTT assay only) Incubate_Reagent->Solubilize Measure_Absorbance Measure absorbance Solubilize->Measure_Absorbance Analyze_Data Analyze Data: - Calculate % viability - Determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Cell Viability Assay Workflow.

Methodology:

  • Cell Seeding:

    • Seed cells (e.g., cancer cell lines, fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • Assay Procedure:

    • For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) and incubate until the formazan crystals are dissolved.

    • For MTS/WST-1 assay: Add 20 µL of the MTS or WST-1 reagent to each well and incubate for 1-4 hours.

  • Data Measurement and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS, ~450 nm for WST-1) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.

Conclusion

The in vitro assays described in this document provide a robust framework for characterizing the activity of this compound. These protocols for measuring lysyl oxidase inhibition, collagen deposition, and cell viability are essential tools for researchers in the fields of fibrosis and oncology to further elucidate the therapeutic potential of this promising pan-LOX inhibitor. The provided data and workflows are intended to facilitate the design and execution of experiments aimed at understanding and leveraging the mechanism of action of this compound.

References

Application Notes and Protocols for PXS-5505 in a Bleomycin-Induced Lung Fibrosis Model

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of PXS-5505, a pan-lysyl oxidase (LOX) inhibitor, in a preclinical mouse model of bleomycin-induced pulmonary fibrosis.

Introduction

Pulmonary fibrosis is a devastating chronic lung disease characterized by the excessive deposition of extracellular matrix, leading to progressive loss of lung function. A key pathological feature of fibrosis is the cross-linking of collagen and elastin fibers, a process catalyzed by the lysyl oxidase (LOX) family of enzymes. This compound is a potent, oral, small-molecule inhibitor of all LOX family members (LOX, LOXL1, LOXL2, LOXL3, and LOXL4). By inhibiting these enzymes, this compound effectively reduces the pathological stiffening of the lung tissue, offering a promising therapeutic strategy for fibrotic diseases.

The bleomycin-induced lung fibrosis model in mice is a widely used and well-characterized model that recapitulates many of the key features of human idiopathic pulmonary fibrosis (IPF), including inflammation, fibroblast activation, and excessive collagen deposition. This document outlines the protocol for inducing lung fibrosis with bleomycin and subsequently treating with this compound to evaluate its anti-fibrotic efficacy.

Mechanism of Action of this compound in Pulmonary Fibrosis

Bleomycin-induced lung injury triggers a cascade of events that lead to fibrosis. This includes an initial inflammatory phase followed by a fibrotic phase characterized by the activation of fibroblasts and their differentiation into myofibroblasts. These activated cells produce large amounts of extracellular matrix components, primarily collagen. The LOX family of enzymes then catalyzes the formation of covalent cross-links between collagen and elastin molecules, resulting in the formation of a stiff, insoluble matrix that disrupts normal lung architecture and function.

This compound intervenes in this process by irreversibly inhibiting the enzymatic activity of all LOX family members. This inhibition prevents the formation of collagen and elastin cross-links, thereby reducing the overall stiffness of the fibrotic tissue and ameliorating the progression of the disease.

cluster_0 Bleomycin-Induced Lung Injury cluster_1 Fibrotic Cascade cluster_2 Therapeutic Intervention Bleomycin Bleomycin Alveolar Epithelial Cell Injury Alveolar Epithelial Cell Injury Bleomycin->Alveolar Epithelial Cell Injury Inflammation Inflammation Alveolar Epithelial Cell Injury->Inflammation Fibroblast Activation & Myofibroblast Differentiation Fibroblast Activation & Myofibroblast Differentiation Inflammation->Fibroblast Activation & Myofibroblast Differentiation Increased ECM Production (Collagen, Elastin) Increased ECM Production (Collagen, Elastin) Fibroblast Activation & Myofibroblast Differentiation->Increased ECM Production (Collagen, Elastin) LOX Family Enzymes Upregulation LOX Family Enzymes Upregulation Increased ECM Production (Collagen, Elastin)->LOX Family Enzymes Upregulation Collagen & Elastin Cross-linking Collagen & Elastin Cross-linking LOX Family Enzymes Upregulation->Collagen & Elastin Cross-linking Tissue Stiffening & Fibrosis Tissue Stiffening & Fibrosis Collagen & Elastin Cross-linking->Tissue Stiffening & Fibrosis This compound This compound Inhibition of LOX Family Enzymes Inhibition of LOX Family Enzymes This compound->Inhibition of LOX Family Enzymes Inhibition of LOX Family Enzymes->Collagen & Elastin Cross-linking Blocks

Figure 1: Mechanism of this compound in Bleomycin-Induced Lung Fibrosis. This diagram illustrates the signaling pathway from bleomycin-induced injury to fibrosis and the point of intervention by this compound.

Experimental Protocols

This section provides a detailed methodology for the bleomycin-induced lung fibrosis model and subsequent treatment with this compound.

Animal Model and Reagents
  • Animals: 8-10 week old male C57BL/6 mice.

  • Reagents:

    • Bleomycin sulfate (e.g., from Teva Pharmaceutical Industries).

    • This compound (Pharmaxis Ltd.).

    • Sterile saline (0.9% NaCl).

    • Anesthetics (e.g., isoflurane or ketamine/xylazine cocktail).

    • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose).

Bleomycin-Induced Lung Fibrosis Model
  • Anesthesia: Anesthetize mice using a standard, approved protocol (e.g., isoflurane inhalation).

  • Intratracheal Instillation:

    • Suspend the anesthetized mouse by its front teeth on a specialized stand.

    • Visualize the trachea by transillumination.

    • Carefully insert a sterile catheter or needle into the trachea.

    • Instill a single dose of bleomycin (typically 1.5 U/kg body weight) dissolved in 50 µL of sterile saline.[1]

    • The control group should receive 50 µL of sterile saline.

  • Recovery: Allow the mice to recover on a warming pad until fully ambulatory. Monitor for any signs of distress.

This compound Administration
  • Preparation: Prepare a suspension of this compound in the chosen vehicle at a concentration that allows for a final dose of 15 mg/kg in a volume of approximately 100 µL.

  • Administration:

    • Beginning on the day of bleomycin instillation (Day 0) or as per the specific study design, administer this compound daily via oral gavage.

    • The vehicle control group should receive an equivalent volume of the vehicle.

    • Continue daily administration for the duration of the study (e.g., 14 or 21 days).

Experimental Workflow

cluster_0 Day 0: Induction cluster_1 Daily: Treatment cluster_2 Day 14/21: Endpoint Analysis Anesthetize Mice Anesthetize Mice Intratracheal Instillation Intratracheal Instillation Anesthetize Mice->Intratracheal Instillation Bleomycin (1.5 U/kg) Bleomycin (1.5 U/kg) Intratracheal Instillation->Bleomycin (1.5 U/kg) Saline (Control) Saline (Control) Intratracheal Instillation->Saline (Control) Oral Gavage Oral Gavage This compound (15 mg/kg) This compound (15 mg/kg) Oral Gavage->this compound (15 mg/kg) Vehicle (Control) Vehicle (Control) Oral Gavage->Vehicle (Control) Euthanasia Euthanasia Tissue & Fluid Collection Tissue & Fluid Collection Euthanasia->Tissue & Fluid Collection Lung Weight Lung Weight Tissue & Fluid Collection->Lung Weight BALF Analysis BALF Analysis Tissue & Fluid Collection->BALF Analysis Histology Histology Tissue & Fluid Collection->Histology Hydroxyproline Assay Hydroxyproline Assay Tissue & Fluid Collection->Hydroxyproline Assay Western Blot Western Blot Tissue & Fluid Collection->Western Blot

Figure 2: Experimental Workflow for this compound in the Bleomycin-Induced Lung Fibrosis Model. This flowchart outlines the key steps and timelines of the experiment.

Endpoint Analysis

At the end of the study period (e.g., day 14 or 21), euthanize the mice and perform the following analyses:

  • Carefully dissect the lungs and trim away any excess tissue.

  • Blot the lungs dry and record the wet weight.

  • An increase in lung weight is indicative of inflammation and fibrosis.

  • Expose the trachea and insert a catheter.

  • Instill and aspirate 1 mL of sterile, ice-cold PBS three times.[2]

  • Pool the collected BAL fluid.

  • Centrifuge the BAL fluid to pellet the cells.

  • Resuspend the cell pellet in a known volume of PBS.

  • Count the total number of leukocytes using a hemocytometer. An increase in leukocyte count indicates inflammation.

  • Fix one lung lobe in 10% neutral buffered formalin.

  • Embed the tissue in paraffin and section.

  • Stain sections with Masson's trichrome to visualize collagen deposition (blue staining).

  • Assess the degree of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).

  • Harvest the remaining lung tissue and homogenize it in distilled water.

  • Hydrolyze a portion of the homogenate in 6M HCl at 120°C for 3 hours.[3]

  • Neutralize the hydrolysate.

  • Use a commercial hydroxyproline assay kit to determine the hydroxyproline content, which is a direct measure of collagen content.

  • Homogenize lung tissue in RIPA buffer with protease inhibitors.

  • Determine the protein concentration of the lysate using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Probe the membrane with primary antibodies against LOX and LOXL2.

  • Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Data Presentation

The following tables summarize the expected quantitative outcomes from a study evaluating this compound in a bleomycin-induced lung fibrosis model.

Table 1: Effect of this compound on Lung Weight and BALF Leukocyte Count

Treatment GroupGross Lung Weight (g)Leukocyte Count in BALF (x10^5)
Saline + Vehicle~0.15~1.0
Bleomycin + Vehicle~0.25~6.5
Bleomycin + this compound (15 mg/kg)~0.18~6.0

Data are representative and may vary between studies.

Table 2: Effect of this compound on Collagen and Elastin Cross-linking Markers

Treatment GroupHydroxyproline (µ g/lung )Desmosine & Isodesmosine (pmol/mg)Dihydroxy-lysinonorleucine (pmol/mg)Pyridinoline (pmol/mg)
Saline + VehicleBaselineBaselineBaselineBaseline
Bleomycin + VehicleIncreased (~2-fold)Increased (~2-fold)Increased (~3-fold)Increased (~3-fold)
Bleomycin + this compound (15 mg/kg)Reduced towards baselineReduced towards baselineReduced towards baselineReduced towards baseline

Data are representative and may vary between studies.

Table 3: Effect of this compound on LOX and LOXL2 Protein Expression

Treatment GroupLOX Protein Expression (relative to control)LOXL2 Protein Expression (relative to control)
Saline + Vehicle1.01.0
Bleomycin + VehicleIncreased (~2-fold)Increased (~2-fold)
Bleomycin + this compound (15 mg/kg)No significant change in total proteinNo significant change in total protein

Note: this compound inhibits the activity of LOX enzymes, but may not necessarily reduce their total protein expression levels.

Conclusion

The protocol outlined in these application notes provides a robust framework for evaluating the anti-fibrotic efficacy of this compound in a preclinical model of bleomycin-induced lung fibrosis. By following these detailed methodologies, researchers can generate reliable and reproducible data to support the development of this compound as a potential therapeutic for pulmonary fibrosis. The provided diagrams and tables serve as valuable tools for understanding the mechanism of action and for presenting the experimental workflow and expected outcomes.

References

PXS-5505 in Pancreatic Cancer Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy characterized by a dense desmoplastic stroma that creates a significant barrier to therapeutic efficacy. This fibrotic tumor microenvironment (TME) is driven in part by the activity of the lysyl oxidase (LOX) family of enzymes, which cross-link collagen and stiffen the extracellular matrix. PXS-5505 is a first-in-class, potent, and irreversible pan-lysyl oxidase inhibitor that targets all five members of the LOX family (LOX, LOXL1, LOXL2, LOXL3, and LOXL4).[1][2][3][4] By inhibiting collagen cross-linking, this compound has been shown to remodel the tumor stroma, reduce tumor stiffness, and enhance the efficacy of chemotherapy in preclinical models of pancreatic cancer.[1] These application notes provide a summary of the key findings and detailed protocols for studying this compound in pancreatic cancer xenograft models.

Mechanism of Action

This compound is a small-molecule inhibitor that forms a covalent bond with the lysyl-tyrosyl-quinone (LTQ) cofactor in the active site of the LOX enzymes, leading to their irreversible inhibition. This disruption of LOX activity reduces the cross-linking of collagen fibers within the tumor stroma. The resulting "normalization" of the TME leads to decreased tumor stiffness and desmoplasia, which in turn improves tumor perfusion, allowing for better penetration of chemotherapeutic agents.

cluster_TME Tumor Microenvironment (TME) cluster_Drug Therapeutic Intervention cluster_Outcome Therapeutic Outcome Cancer-Associated\nFibroblasts (CAFs) Cancer-Associated Fibroblasts (CAFs) LOX Family Enzymes LOX Family Enzymes Cancer-Associated\nFibroblasts (CAFs)->LOX Family Enzymes secretes Collagen Collagen Cross-linked Collagen Cross-linked Collagen Collagen->Cross-linked Collagen forms Tumor Stiffness\n& Desmoplasia Tumor Stiffness & Desmoplasia Cross-linked Collagen->Tumor Stiffness\n& Desmoplasia leads to Increased Tumor\nPerfusion Increased Tumor Perfusion Tumor Stiffness\n& Desmoplasia->Increased Tumor\nPerfusion reduction leads to This compound This compound This compound->LOX Family Enzymes inhibits LOX Family Enzymes->Collagen acts on Gemcitabine Gemcitabine Enhanced Chemotherapy\nEfficacy Enhanced Chemotherapy Efficacy Gemcitabine->Enhanced Chemotherapy\nEfficacy contributes to Increased Tumor\nPerfusion->Enhanced Chemotherapy\nEfficacy enables Reduced Tumor Growth\n& Metastasis Reduced Tumor Growth & Metastasis Enhanced Chemotherapy\nEfficacy->Reduced Tumor Growth\n& Metastasis

This compound Mechanism of Action in Pancreatic Cancer.

Data Presentation

The efficacy of this compound has been evaluated in both genetically engineered mouse models (KPC) and patient-derived xenograft (PDX) models of pancreatic cancer.

Table 1: Efficacy of this compound in Combination with Gemcitabine in a KPC Mouse Model
Treatment GroupMedian Survival (days)p-valueReference
Gemcitabine alone125\multirow{2}{*}{0.0338}
This compound + Gemcitabine171
Table 2: Efficacy of this compound in Combination with Gemcitabine in a Pancreatic Cancer PDX Model (TKCC10)
Treatment GroupMedian Survival (days post-treatment start)Reference
Vehicle16
This compound alone16
Gemcitabine alone29
This compound + Gemcitabine34
Table 3: Effect of this compound and Gemcitabine on Pancreatic Cancer Cell Invasion (3D Organotypic Assay)
Treatment GroupInvaded Field of View (Normalized)p-valueReference
Gemcitabine aloneBaseline\multirow{2}{*}{0.0019}
This compound + GemcitabineSignificantly Reduced

Experimental Protocols

Patient-Derived Xenograft (PDX) Model Protocol

This protocol outlines the establishment and use of pancreatic cancer PDX models to evaluate the efficacy of this compound in combination with gemcitabine.

Materials:

  • NOD/SCID mice (5-6 weeks old)

  • Freshly resected human pancreatic tumor tissue

  • Matrigel

  • Surgical tools (scalpels, forceps, etc.)

  • Anesthetics

  • This compound

  • Gemcitabine

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Obtain fresh pancreatic tumor tissue from consenting patients.

    • Cut the tumor tissue into small fragments (approximately 1-2 mm³).

    • Anesthetize the NOD/SCID mice.

    • Surgically implant the tumor fragments subcutaneously into the flank of the mice, typically with Matrigel to support initial growth.

  • Tumor Growth Monitoring:

    • Allow the tumors to establish and grow.

    • Measure tumor volume regularly (e.g., twice weekly) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment:

    • Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups.

    • This compound Administration: Administer this compound orally (e.g., via gavage) daily. A typical dose used in preclinical models is around 15-30 mg/kg.

    • Gemcitabine Administration: Administer gemcitabine via intraperitoneal (IP) injection. A common dose is 100 mg/kg, administered once or twice weekly.

    • Combination Treatment: Administer both this compound and gemcitabine as described above.

    • Control Groups: Include vehicle control groups for both this compound and gemcitabine.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume throughout the study.

    • Monitor the body weight and overall health of the mice.

    • At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry for markers of fibrosis and proliferation).

Patient Tumor\nTissue Patient Tumor Tissue Surgical\nImplantation Surgical Implantation Patient Tumor\nTissue->Surgical\nImplantation Tumor Growth\nin Mice Tumor Growth in Mice Surgical\nImplantation->Tumor Growth\nin Mice Randomization Randomization Tumor Growth\nin Mice->Randomization Treatment\nGroups Treatment Groups Randomization->Treatment\nGroups Tumor Volume\nMeasurement Tumor Volume Measurement Treatment\nGroups->Tumor Volume\nMeasurement Tumor Volume\nMeasurement->Treatment\nGroups Daily/Weekly Endpoint Analysis Endpoint Analysis Tumor Volume\nMeasurement->Endpoint Analysis TGF-β, PDGF, etc. TGF-β, PDGF, etc. CAFs CAFs TGF-β, PDGF, etc.->CAFs activate LOX Family\n(LOX, LOXL1-4) LOX Family (LOX, LOXL1-4) CAFs->LOX Family\n(LOX, LOXL1-4) secrete Pro-collagen Pro-collagen CAFs->Pro-collagen secrete Collagen Fibers Collagen Fibers LOX Family\n(LOX, LOXL1-4)->Collagen Fibers cross-links This compound This compound This compound->LOX Family\n(LOX, LOXL1-4) inhibits Pro-collagen->Collagen Fibers Cross-linked\nCollagen Matrix Cross-linked Collagen Matrix Collagen Fibers->Cross-linked\nCollagen Matrix Tumor Stiffness\n& Desmoplasia Tumor Stiffness & Desmoplasia Cross-linked\nCollagen Matrix->Tumor Stiffness\n& Desmoplasia Chemoresistance\n& Metastasis Chemoresistance & Metastasis Tumor Stiffness\n& Desmoplasia->Chemoresistance\n& Metastasis

References

Quantifying Collagen Deposition After PXS-5505 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PXS-5505 is a novel, orally bioavailable, and potent pan-lysyl oxidase (LOX) inhibitor that targets the entire LOX family of enzymes (LOX and LOXL1–4).[1][2] These enzymes are responsible for the covalent cross-linking of collagen and elastin, a critical final step in the maturation of the extracellular matrix.[3][4] In fibrotic diseases, dysregulation of LOX activity leads to excessive collagen deposition and increased tissue stiffness. This compound, by inhibiting LOX enzymes, prevents the pathological stabilization of collagen and has demonstrated anti-fibrotic effects in both preclinical models and clinical trials, particularly in myelofibrosis.[5] This document provides detailed application notes on the mechanism of action of this compound, quantitative data from key studies, and comprehensive protocols for quantifying collagen deposition following treatment.

Introduction

Myelofibrosis and other fibrotic disorders are characterized by the progressive replacement of healthy tissue with a scar-like extracellular matrix, rich in collagen. The lysyl oxidase (LOX) family of enzymes plays a pivotal role in this process by catalyzing the cross-linking of collagen fibrils, which stabilizes the fibrotic matrix and makes it resistant to degradation. This compound is a first-in-class pan-LOX inhibitor that has shown promise in reversing fibrosis. Accurate quantification of collagen deposition is therefore a critical endpoint in evaluating the efficacy of this compound in both preclinical and clinical settings.

Mechanism of Action of this compound

This compound exerts its anti-fibrotic effect by irreversibly inhibiting all members of the lysyl oxidase family. This inhibition prevents the oxidative deamination of lysine and hydroxylysine residues on procollagen molecules, a necessary step for the formation of covalent cross-links between collagen fibrils. By blocking this crucial step, this compound disrupts the maturation and stabilization of the collagen matrix, leading to a reduction in tissue stiffness and overall fibrosis.

PXS5505_Mechanism_of_Action cluster_collagen_synthesis Intracellular cluster_collagen_maturation Extracellular Procollagen_alpha_chains Procollagen alpha-chains Hydroxylation Hydroxylation (Proline, Lysine) Procollagen_alpha_chains->Hydroxylation Glycosylation Glycosylation Hydroxylation->Glycosylation Triple_helix_formation Triple Helix Formation (Procollagen) Glycosylation->Triple_helix_formation Secretion Secretion Triple_helix_formation->Secretion Procollagen_peptidase Procollagen Peptidase Secretion->Procollagen_peptidase Tropocollagen Tropocollagen Procollagen_peptidase->Tropocollagen LOX_enzymes Lysyl Oxidase (LOX) Enzymes Tropocollagen->LOX_enzymes Collagen_crosslinking Collagen Cross-linking LOX_enzymes->Collagen_crosslinking Mature_collagen_fibrils Mature, Insoluble Collagen Fibrils Collagen_crosslinking->Mature_collagen_fibrils PXS5505 This compound PXS5505->LOX_enzymes Inhibition

This compound inhibits the LOX-mediated cross-linking of collagen.

Quantitative Data on Collagen Deposition after this compound Treatment

Clinical Data in Myelofibrosis

A Phase 1/2a clinical trial (NCT04676529) evaluated the safety and efficacy of this compound in patients with myelofibrosis. A key secondary endpoint was the change in bone marrow fibrosis, which was assessed according to the European consensus on grading of bone marrow fibrosis.

Study PhaseNumber of PatientsTreatmentDurationKey Findings on Collagen Fibrosis
Phase 1/2a (CEP)24This compound (200 mg BID)24 weeks42% of patients demonstrated an improvement in collagen fibrosis.
Phase 2 (Interim)10This compound6 months5 out of 9 evaluable patients had improved bone marrow fibrosis scores of at least 1 grade.
Preclinical Data in a Model of Systemic Sclerosis

This compound was evaluated in a bleomycin-induced model of systemic sclerosis, a disease characterized by widespread fibrosis.

Animal ModelTreatmentDurationTissueMethod of QuantificationKey Findings
Bleomycin-induced skin fibrosis (mouse)This compound (oral)3 weeksSkinDermal thickness, Masson's trichrome stainingSignificant reduction in dermal thickness and collagen deposition.
Bleomycin-induced pulmonary fibrosis (mouse)This compound (oral)3 weeksLungHydroxyproline (HYP) assay, collagen cross-link analysisSignificant amelioration of elevated hydroxyproline levels and normalization of collagen cross-links.

Experimental Protocols

Assessment of Bone Marrow Fibrosis in Myelofibrosis

This protocol is based on the European consensus for grading bone marrow fibrosis, which was utilized in the this compound clinical trials.

Objective: To semi-quantitatively assess the degree of reticulin and collagen fibrosis in bone marrow biopsies.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) bone marrow biopsy sections (4-5 µm)

  • Staining reagents for Hematoxylin and Eosin (H&E), Reticulin (Gömöri's silver impregnation), and Masson's Trichrome.

  • Light microscope

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through graded alcohols (100%, 95%, 70%) for 3 minutes each.

    • Rinse in distilled water.

  • Staining:

    • Reticulin Stain (Gömöri's silver impregnation): Follow a standard protocol to visualize reticulin fibers (appear black).

    • Masson's Trichrome Stain: Follow a standard protocol to differentiate collagen (appears blue/green) from muscle and cytoplasm (red) and nuclei (dark brown/black).

  • Microscopic Evaluation and Grading:

    • Examine the entire biopsy section at low and high power.

    • Grade the degree of fibrosis based on the European Consensus on Grading of Bone Marrow Fibrosis (MF-0 to MF-3). Pay close attention to the density and distribution of reticulin and collagen fibers.

GradeDescription of Reticulin Fibrosis
MF-0 Scattered linear reticulin with no intersections.
MF-1 Loose network of reticulin with many intersections, especially in perivascular areas.
MF-2 Diffuse and dense increase in reticulin with extensive intersections, occasionally with focal bundles of collagen.
MF-3 Diffuse and dense increase in reticulin with extensive intersections and coarse bundles of collagen, often associated with osteosclerosis.

Data Analysis:

  • Record the fibrosis grade for each biopsy at baseline and post-treatment time points.

  • An improvement in fibrosis is defined as a decrease of at least one grade.

Bone_Marrow_Fibrosis_Workflow Biopsy Bone Marrow Biopsy Fixation Formalin Fixation Paraffin Embedding Biopsy->Fixation Sectioning Sectioning (4-5 µm) Fixation->Sectioning Staining Staining Sectioning->Staining Reticulin Reticulin Stain Staining->Reticulin Trichrome Masson's Trichrome Staining->Trichrome Microscopy Microscopic Evaluation Reticulin->Microscopy Trichrome->Microscopy Grading Grading (MF-0 to MF-3) European Consensus Microscopy->Grading

Workflow for assessing bone marrow fibrosis.
Quantification of Collagen using Picrosirius Red Staining

This protocol is suitable for quantifying collagen in various tissues, including skin and heart, from preclinical models.

Objective: To visualize and quantify collagen fibers in tissue sections.

Materials:

  • FFPE tissue sections (4-5 µm)

  • Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)

  • Acidified water (0.5% acetic acid in water)

  • Weigert's hematoxylin (optional, for nuclear counterstaining)

  • Polarizing light microscope

  • Image analysis software (e.g., ImageJ/Fiji)

Protocol:

  • Deparaffinization and Rehydration: As described in the previous protocol.

  • Nuclear Staining (Optional): Stain with Weigert's hematoxylin for 8 minutes and wash in running tap water.

  • Picro-Sirius Red Staining:

    • Immerse slides in Picro-Sirius Red solution for 60 minutes.

    • Wash in two changes of acidified water.

  • Dehydration and Mounting:

    • Quickly dehydrate through graded alcohols (95%, 100%).

    • Clear in xylene and mount with a resinous medium.

Image Acquisition and Analysis:

  • Acquire images using a polarizing light microscope. Thicker collagen fibers will appear bright red or orange, while thinner fibers will be greenish-yellow.

  • Using image analysis software, set a color threshold to select the stained collagen fibers.

  • Calculate the percentage of the total tissue area occupied by collagen.

Hydroxyproline Assay for Total Collagen Content

This biochemical assay measures the total amount of collagen in a tissue sample by quantifying the hydroxyproline content, a major component of collagen.

Objective: To determine the total collagen content in tissue homogenates.

Materials:

  • Tissue samples (10-20 mg)

  • Concentrated Hydrochloric Acid (HCl, ~12 M)

  • Chloramine-T reagent

  • p-Dimethylaminobenzaldehyde (DMAB) reagent

  • Hydroxyproline standard solution

  • Pressure-tight vials

  • Heating block or oven (120°C)

  • Spectrophotometer (560 nm)

Protocol:

  • Sample Hydrolysis:

    • Place the tissue sample in a pressure-tight vial.

    • Add 100 µL of deionized water and 100 µL of concentrated HCl.

    • Tightly cap the vial and heat at 120°C for 3-18 hours to hydrolyze the tissue.

    • Allow the samples to cool to room temperature.

  • Assay Procedure:

    • Transfer a small aliquot (e.g., 10-50 µL) of the hydrolysate to a 96-well plate.

    • Evaporate the samples to dryness under vacuum or in a 60°C oven.

    • Prepare a standard curve using the hydroxyproline standard solution.

    • Add Chloramine-T reagent to each well and incubate at room temperature for 5-20 minutes.

    • Add DMAB reagent and incubate at 60-65°C for 15-90 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 560 nm.

    • Calculate the hydroxyproline concentration in the samples using the standard curve.

    • The amount of collagen can be estimated assuming that hydroxyproline constitutes approximately 13.5% of the total collagen weight.

Hydroxyproline_Assay_Workflow Tissue Tissue Sample Hydrolysis Acid Hydrolysis (120°C) Tissue->Hydrolysis Drying Evaporation to Dryness Hydrolysis->Drying Oxidation Oxidation (Chloramine-T) Drying->Oxidation Color_Development Color Development (DMAB) Oxidation->Color_Development Measurement Absorbance Measurement (560 nm) Color_Development->Measurement Calculation Calculation of Collagen Content Measurement->Calculation

Workflow for the hydroxyproline assay.

Conclusion

This compound is a promising anti-fibrotic agent that acts by inhibiting the cross-linking of collagen. The protocols outlined in this document provide robust and validated methods for quantifying changes in collagen deposition following treatment with this compound. The selection of the appropriate method will depend on the specific research question, the tissue type, and the available equipment. Consistent application of these quantitative techniques is essential for the continued development and evaluation of this compound and other anti-fibrotic therapies.

References

Application Note: Quantification of Collagen Content in PXS-5505 Treated Samples using a Hydroxyproline Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PXS-5505 is an orally active, small-molecule inhibitor of the entire lysyl oxidase (LOX) family of enzymes, which are critical for the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1][2] In fibrotic diseases, such as myelofibrosis, systemic sclerosis, and pancreatic cancer, the dysregulation of LOX activity leads to excessive collagen deposition and tissue stiffening, driving disease progression.[2][3][4] this compound works by irreversibly inhibiting LOX enzymes, thereby preventing the maturation of collagen and exhibiting potent anti-fibrotic effects.

Quantifying changes in collagen content is a key method for assessing the efficacy of anti-fibrotic therapies like this compound. The hydroxyproline assay is a widely accepted, quantitative method for measuring total collagen content in biological samples. Hydroxyproline is an amino acid that is almost exclusively found in collagen. This application note provides a detailed protocol for using a hydroxyproline assay to measure collagen content in tissue samples from studies investigating this compound.

Signaling Pathway and Mechanism of Action

Lysyl oxidase enzymes play a crucial role in the final step of collagen synthesis, where they catalyze the oxidative deamination of lysine and hydroxylysine residues. This process forms reactive aldehydes that spontaneously condense to form covalent cross-links between collagen molecules, leading to the stabilization and maturation of collagen fibers. In fibrotic conditions, upregulated LOX activity results in a dense, stiff, and excessive ECM. This compound inhibits this process, reducing the pathologic accumulation of cross-linked collagen.

PXS5505_MOA cluster_0 Collagen Maturation & Fibrosis cluster_1 Therapeutic Intervention Procollagen Procollagen Tropocollagen Tropocollagen Procollagen->Tropocollagen Proteolysis Immature_Fibrils Immature Collagen Fibrils Tropocollagen->Immature_Fibrils Self-Assembly Mature_Fibrils Mature, Cross-linked Collagen Fibrils Immature_Fibrils->Mature_Fibrils LOX-mediated Cross-linking Fibrosis Tissue Fibrosis Mature_Fibrils->Fibrosis PXS5505 This compound (pan-LOX Inhibitor) PXS5505->Immature_Fibrils Inhibits

Caption: Mechanism of this compound in inhibiting collagen cross-linking and fibrosis.

Principle of the Hydroxyproline Assay

The hydroxyproline assay is a colorimetric method used to determine the total collagen content of a sample. The principle is based on the following steps:

  • Hydrolysis: Tissue samples are hydrolyzed using strong acid or alkali at high temperatures to break down proteins into their constituent amino acids.

  • Oxidation: Hydroxyproline residues are oxidized by Chloramine-T, forming a pyrrole intermediate.

  • Color Development: The intermediate reacts with p-dimethylaminobenzaldehyde (DMAB) in a concentrated acidic solution to produce a stable chromophore.

  • Quantification: The intensity of the color, which is proportional to the amount of hydroxyproline, is measured spectrophotometrically at a wavelength of 540-570 nm. The collagen content is then calculated based on the assumption that hydroxyproline constitutes approximately 11-15% of collagen by weight.

Experimental Workflow

The overall workflow for quantifying collagen content using the hydroxyproline assay involves sample preparation, hydrolysis, the colorimetric assay, and data analysis.

Hydroxyproline_Workflow cluster_workflow Workflow Diagram arrow arrow Sample_Collection 1. Tissue Sample Collection (e.g., Lung, Skin, Liver) Control vs. This compound Treated Homogenization 2. Tissue Homogenization (10 mg tissue in 100 µL dH2O) Sample_Collection->Homogenization Hydrolysis 3. Acid or Alkaline Hydrolysis (e.g., 6N HCl or 10N NaOH, 120°C) Homogenization->Hydrolysis Neutralization 4. Neutralization & Clarification Hydrolysis->Neutralization Assay_Setup 5. Assay Plate Setup (Standards & Samples) Neutralization->Assay_Setup Oxidation 6. Oxidation Reaction (Chloramine-T) Assay_Setup->Oxidation Color_Development 7. Color Development (DMAB Reagent) Oxidation->Color_Development Measurement 8. Absorbance Measurement (560 nm) Color_Development->Measurement Analysis 9. Data Analysis (Calculate Collagen Content) Measurement->Analysis

Caption: Experimental workflow for the hydroxyproline assay.

Detailed Experimental Protocol

This protocol is a generalized method and may require optimization based on tissue type and sample concentration.

1. Materials and Reagents

  • Pressure-tight, screw-capped polypropylene vials

  • Heating block or oven capable of 120°C

  • Microcentrifuge

  • 96-well clear, flat-bottomed microplate

  • Microplate reader

  • trans-4-Hydroxy-L-proline standard

  • Concentrated Hydrochloric Acid (HCl, ~12N) or Sodium Hydroxide (NaOH, 10N)

  • Chloramine-T solution

  • p-dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)

  • Oxidation buffer (e.g., citrate-acetate buffer)

  • Perchloric acid and isopropanol (for DMAB reagent)

  • Deionized water (dH₂O)

2. Sample Preparation

  • Excise tissues of interest (e.g., lung, skin, liver) from control and this compound-treated animal models.

  • Weigh approximately 10-30 mg of wet tissue.

  • Homogenize the tissue in dH₂O (e.g., 100 µL dH₂O per 10 mg tissue) using a mechanical homogenizer until no visible particles remain.

3. Acid Hydrolysis

  • Transfer 100 µL of the tissue homogenate to a pressure-tight vial.

  • Add an equal volume (100 µL) of concentrated HCl (~12N).

  • Securely tighten the cap and place the vial in an oven or heating block at 120°C for 3-18 hours. The optimal time may vary by tissue type.

  • After hydrolysis, allow the vials to cool completely to room temperature.

  • Centrifuge the hydrolysates at 10,000 x g for 5 minutes to pellet any undigested material.

  • Transfer a known volume of the clarified supernatant to a new tube. For many commercial kits, samples are then evaporated to dryness under vacuum or by heating at 65°C to remove the acid. Reconstitute the dried pellet in assay buffer.

4. Hydroxyproline Standard Curve Preparation

  • Prepare a stock solution of hydroxyproline standard (e.g., 1 mg/mL).

  • Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 µ g/well ). The standards should be prepared in the same buffer as the samples.

5. Assay Procedure

  • Pipette 10-30 µL of each hydrolyzed sample and standard into triplicate wells of a 96-well plate.

  • Add 100 µL of Chloramine-T solution to each well and incubate at room temperature for 20 minutes.

  • Add 100 µL of DMAB reagent to each well.

  • Seal the plate and incubate at 60-65°C for 20-45 minutes until a pink/purple color develops.

  • Cool the plate to room temperature.

  • Read the absorbance at 550-565 nm using a microplate reader.

6. Calculation of Collagen Content

  • Subtract the absorbance of the blank (0 µ g/well standard) from all sample and standard readings.

  • Plot the net absorbance of the standards versus their concentration (µ g/well ) to generate a standard curve.

  • Determine the concentration of hydroxyproline in the samples using the standard curve equation.

  • Calculate the total collagen content using the following formula:

    • Collagen (µg/mg tissue) = (Hydroxyproline concentration (µ g/well ) / Sample volume (µL)) * (Total hydrolysate volume (µL) / Initial tissue weight (mg)) * F

    • Where F is the conversion factor representing the ratio of collagen mass to hydroxyproline mass (typically between 6.94 and 8.5, based on ~11.5-14.5% hydroxyproline content).

Data Presentation

Quantitative data should be summarized to compare the effects of this compound treatment against a control group. A study on a bleomycin-induced lung fibrosis model showed that this compound treatment could normalize elevated hydroxyproline levels.

Table 1: Example Hydroxyproline Assay Results in a Lung Fibrosis Model

Treatment GroupNHydroxyproline (µg/mg lung tissue)Std. Deviation% Reduction vs. Disease Control
Healthy Control85.20.8N/A
Disease Control (Bleomycin + Vehicle)812.52.10%
This compound (15 mg/kg)86.81.545.6%

Note: Data are hypothetical and for illustrative purposes, based on trends observed in published studies where this compound reduced collagen content in fibrotic models.

Table 2: Standard Curve Example Data

Hydroxyproline (µ g/well )Absorbance at 560 nm (Net OD)
00.000
0.20.155
0.40.310
0.60.465
0.80.620
1.00.775

Troubleshooting

IssuePossible CauseSolution
Low Absorbance Readings Incomplete hydrolysis.Increase hydrolysis time or temperature. Ensure vials are properly sealed.
Insufficient sample concentration.Use a larger starting amount of tissue or concentrate the sample.
Reagent degradation.Prepare fresh Chloramine-T and DMAB reagents.
High Background/Blank Reading Contaminated reagents or water.Use high-purity water and fresh reagents.
Incomplete removal of acid after hydrolysis.Ensure samples are completely dry before reconstitution if using an acid evaporation step.
High Variability Between Replicates Pipetting errors.Use calibrated pipettes and ensure proper mixing at each step.
Incomplete homogenization.Ensure the tissue sample is a uniform suspension before taking an aliquot for hydrolysis.
Particulate matter in wells.Centrifuge hydrolysates thoroughly and carefully transfer the supernatant.

Conclusion

The hydroxyproline assay is a robust and reliable method for quantifying total collagen content to evaluate the anti-fibrotic efficacy of this compound. By inhibiting the LOX-family enzymes responsible for collagen cross-linking, this compound has been shown to reduce pathological collagen accumulation in various preclinical models of fibrosis. This application note provides a comprehensive framework for researchers to implement this assay in their studies, enabling the precise measurement of changes in the ECM in response to this compound treatment.

References

Application Notes and Protocols for Immunohistochemical Analysis of Lysyl Oxidase (LOX) Expression Following P-5505 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection of Lysyl Oxidase (LOX) and Lysyl Oxidase-Like 2 (LOXL2) expression in tissue samples, particularly in the context of preclinical and clinical studies involving the pan-LOX inhibitor PXS-5505.

Introduction to this compound and its Mechanism of Action

This compound is an orally administered small molecule that acts as an irreversible, pan-lysyl oxidase inhibitor.[1] It targets all five members of the lysyl oxidase (LOX) family of enzymes (LOX, LOXL1, LOXL2, LOXL3, and LOXL4).[1][2] The LOX family of enzymes are critical for the biogenesis of connective tissue by catalyzing the cross-linking of collagen and elastin in the extracellular matrix (ECM).[3][4] In pathological conditions such as fibrosis and cancer, the upregulation of LOX enzymes leads to excessive collagen deposition and tissue stiffening, contributing to disease progression. This compound is designed to inhibit this process, thereby exerting an anti-fibrotic effect. Preclinical and clinical studies have demonstrated that this compound can achieve a dramatic, greater than 90% inhibition of LOX and LOXL2.

This compound in Preclinical Models

This compound has shown potent anti-fibrotic efficacy in multiple preclinical models of organ fibrosis, including those of the skin, lung, heart, kidney, and liver. In a bleomycin-induced skin fibrosis mouse model, this compound treatment significantly ameliorated the approximately 2-fold increase in LOX protein expression, reduced dermal thickness, and decreased levels of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation. Similarly, in a bleomycin-induced lung fibrosis model, this compound reduced pulmonary fibrosis. In models of cholangiocarcinoma, pan-LOX inhibition with this compound has been shown to disrupt the fibroinflammatory tumor stroma, rendering the cancer more susceptible to chemotherapy.

Quantitative Data Summary

ParameterFindingModel SystemReference
LOX/LOXL2 Inhibition >90% inhibition of LOX and LOXL2 at one week and 28 days.Myelofibrosis patients (Phase 1c study)
LOX Protein Expression ~2-fold increase after bleomycin treatment, which was ameliorated by this compound.Bleomycin-induced skin fibrosis in mice
Dermal Thickness ~1.5-fold increase with bleomycin, which was ameliorated by this compound.Bleomycin-induced skin fibrosis in mice
Survival (in combination therapy) 35% increase in survival compared to chemotherapy alone.Pancreatic ductal adenocarcinoma mouse models
Metastasis (in combination therapy) 45% reduction in spread to other organs.Pancreatic ductal adenocarcinoma mouse models

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for the immunohistochemical analysis of LOX expression.

cluster_0 Extracellular Matrix cluster_1 Cell Collagen Precursors Collagen Precursors Cross-linked Collagen Cross-linked Collagen Collagen Precursors->Cross-linked Collagen Catalyzes Fibrosis/Tumor Progression Fibrosis/Tumor Progression Cross-linked Collagen->Fibrosis/Tumor Progression Leads to LOX Enzymes LOX Enzymes Fibroblast/Cancer Cell Fibroblast/Cancer Cell Fibroblast/Cancer Cell->LOX Enzymes Secretes This compound This compound This compound->LOX Enzymes Inhibits Tissue Collection Tissue Collection Fixation Fixation Tissue Collection->Fixation Embedding Embedding Fixation->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization & Rehydration Deparaffinization & Rehydration Sectioning->Deparaffinization & Rehydration Antigen Retrieval Antigen Retrieval Deparaffinization & Rehydration->Antigen Retrieval Blocking Blocking Antigen Retrieval->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Counterstaining Counterstaining Detection->Counterstaining Mounting Mounting Counterstaining->Mounting Imaging & Analysis Imaging & Analysis Mounting->Imaging & Analysis

References

Application Notes and Protocols for PXS-5505 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solubility and stability of the pan-lysyl oxidase inhibitor, PXS-5505, in dimethyl sulfoxide (DMSO). Adherence to these guidelines and protocols will ensure the accurate preparation, storage, and use of this compound solutions in research and development settings, leading to more reliable and reproducible experimental outcomes.

Introduction to this compound

This compound is a potent, orally bioavailable, and irreversible inhibitor of all lysyl oxidase (LOX) family members. By targeting these enzymes, this compound modulates the cross-linking of collagen and elastin, which are critical processes in the formation of the extracellular matrix. This mechanism of action gives this compound significant therapeutic potential in fibrotic diseases such as myelofibrosis and other conditions characterized by excessive tissue stiffening. Given its widespread use in preclinical and in vitro studies, understanding the solubility and stability of this compound in DMSO, a common laboratory solvent, is paramount for accurate and reproducible research.

Data Presentation: Solubility and Stability of this compound in DMSO

The following tables summarize the available quantitative data for the solubility and recommended storage conditions for this compound in DMSO.

Table 1: Solubility of this compound in DMSO

Compound FormConcentrationMethodSource
This compound (hydrochloride)≥10 mg/mLNot SpecifiedCayman Chemical
This compound10 mMNot SpecifiedProbechem
This compound (dihydrochloride)SolubleNot SpecifiedAOBIOUS
This compound (free base)SolubleNot SpecifiedExcenen PharmaTech

Table 2: Stability and Storage of this compound in DMSO Solution

Storage TemperatureDurationStability NotesSource
-20°C1 monthRecommended for solvent-based solutions.Excenen PharmaTech
-20°C6 monthsRecommended for solvent-based solutions.Probechem
-80°C6 monthsRecommended for solvent-based solutions.Probechem

Experimental Protocols

The following are detailed protocols for the preparation of this compound stock solutions and the determination of its solubility and stability in DMSO.

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a standardized 10 mM stock solution of this compound in DMSO for use in various assays.

Materials:

  • This compound (hydrochloride or free base) powder

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Amber glass or polypropylene vials

Procedure:

  • Calculate the required mass:

    • The molecular weight of this compound (free base) is 280.32 g/mol .

    • The molecular weight of this compound dihydrochloride is 353.23 g/mol .

    • Use the following formula to calculate the mass of this compound needed: Mass (mg) = 10 mM * Volume (L) * Molecular Weight ( g/mol )

  • Accurately weigh the calculated amount of this compound powder and transfer it to a sterile vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the solution for 2-3 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again.

  • Sonication for 5-10 minutes can also be used to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • For storage, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol for Determination of Kinetic Solubility of this compound in Aqueous Buffer

Objective: To determine the kinetic solubility of this compound in an aqueous buffer, which is relevant for cell-based assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (clear bottom)

  • Microplate reader capable of measuring absorbance at 620 nm

Procedure:

  • Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO.

  • In a 96-well plate, add a small volume (e.g., 2 µL) of each this compound dilution to wells containing PBS (e.g., 198 µL) to achieve a final DMSO concentration of 1%.

  • Include a blank control containing only PBS and 1% DMSO.

  • Mix the contents of the wells by gentle shaking for 1-2 minutes.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the absorbance (turbidity) of each well at 620 nm using a microplate reader.

  • Data Analysis: A significant increase in absorbance compared to the blank indicates precipitation. The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility.

Protocol for Assessment of this compound Stability in DMSO by HPLC

Objective: To evaluate the stability of this compound in a DMSO stock solution over time under specified storage conditions.

Materials:

  • 10 mM this compound stock solution in DMSO

  • HPLC-grade acetonitrile and water

  • Formic acid

  • HPLC system with a C18 column and UV detector

  • Autosampler vials

Procedure:

  • Time-Zero (T=0) Analysis: Immediately after preparing the 10 mM this compound stock solution, take an aliquot, dilute it to an appropriate concentration (e.g., 10 µM) with an acetonitrile/water mixture, and inject it into the HPLC system.

  • Storage: Store the remaining stock solution under the desired conditions (e.g., -20°C and -80°C), protected from light.

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw an aliquot of the stored stock solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC using the same method.

  • Freeze-Thaw Stability: Subject a separate aliquot of the stock solution to multiple freeze-thaw cycles (e.g., 5 cycles, where one cycle consists of freezing at -20°C for at least 12 hours and thawing at room temperature). After the cycles, analyze the sample by HPLC.

  • Data Analysis: Compare the peak area of the this compound parent compound at each time point and after freeze-thaw cycles to the T=0 sample. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Visualizations

The following diagrams illustrate the experimental workflow for assessing the solubility and stability of this compound and the conceptual interaction of this compound with DMSO.

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubility Kinetic Solubility Assay cluster_stability Stability Assessment (HPLC) prep1 Weigh this compound prep2 Dissolve in DMSO prep1->prep2 prep3 Vortex/Sonicate prep2->prep3 prep4 Aliquot and Store prep3->prep4 sol1 Prepare Dilutions in DMSO prep4->sol1 Use Stock stab1 T=0 Analysis prep4->stab1 Use Stock sol2 Add to Aqueous Buffer sol1->sol2 sol3 Incubate sol2->sol3 sol4 Measure Turbidity sol3->sol4 stab2 Store at -20°C / -80°C stab1->stab2 stab4 Freeze-Thaw Cycles stab1->stab4 stab3 Time-Point Analysis stab2->stab3 stab4->stab3

Caption: Experimental workflow for this compound solubility and stability assessment.

PXS5505_DMSO_Interaction Conceptual Diagram of this compound Solvated by DMSO cluster_PXS5505 This compound Molecule cluster_DMSO DMSO Solvent PXS5505 This compound (Solute) DMSO1 DMSO PXS5505->DMSO1 Solvation DMSO2 DMSO PXS5505->DMSO2 DMSO3 DMSO PXS5505->DMSO3 DMSO4 DMSO PXS5505->DMSO4

Caption: this compound solvated by DMSO molecules.

Troubleshooting & Optimization

optimizing PXS-5505 concentration for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the concentration of PXS-5505 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable, first-in-class small molecule that irreversibly inhibits all five members of the lysyl oxidase (LOX) family of enzymes: LOX and LOXL1-4.[1][2][3] The LOX family is responsible for the covalent cross-linking of collagen and elastin in the extracellular matrix (ECM).[4][5] By inhibiting these enzymes, this compound prevents the maturation and stabilization of collagen fibers, thereby exerting a potent anti-fibrotic effect. This mechanism can reduce tissue stiffness and has been shown to enhance the efficacy of chemotherapy in preclinical cancer models by improving drug penetration into tumors.

Q2: How should I prepare and store this compound for cell culture experiments?

Proper handling is crucial for reproducible results.

  • Solubilization: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Stock Solution Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution in your cell culture medium for each experiment.

  • Vehicle Control: Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments and is kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity. Always include a vehicle-only control group in your experiments.

Q3: What is a recommended starting concentration range for this compound in a new cell line?

For a new cell line or experimental system, it is recommended to perform a broad dose-response analysis to determine the optimal concentration.

  • Initial Range: A common starting range spans several orders of magnitude, from 1 nM to 100 µM.

  • Potency-Informed Range: this compound has demonstrated potent, irreversible inhibition of recombinant human LOX isoforms with IC50 values in the sub-micromolar range. A more focused starting range of 10 nM to 10 µM is a reasonable starting point for cell-based assays.

Q4: How can I confirm that this compound is active on its target in my cell culture model?

Confirming target engagement is a critical step. Several methods can be employed:

  • Direct Enzyme Activity Assay: Measure LOX/LOXL2 activity in cell lysates or conditioned media. A significant reduction in activity in this compound-treated samples compared to controls indicates target engagement. Sensitive bioprobe-based assays may be required for systems with low LOX expression.

  • Downstream Functional Assays: Since this compound's primary function is to inhibit collagen cross-linking, you can measure downstream effects. This includes analyzing collagen deposition via Picro-Sirius red staining or quantifying hydroxyproline levels in the cell layer/ECM.

  • Western Blotting: While this compound inhibits enzyme activity and not necessarily expression, you can assess downstream markers of fibrosis that may be modulated by ECM stiffness, such as α-smooth muscle actin (α-SMA).

Data & Protocols

Inhibitor Properties & Recommended Concentrations

The following tables summarize key properties of this compound and provide a general guideline for designing dose-response experiments.

Table 1: this compound Inhibitor Profile

Property Description Reference
Target Pan-Lysyl Oxidase (LOX, LOXL1, LOXL2, LOXL3, LOXL4)
Mechanism Irreversible, covalent inhibitor
Solvent DMSO
Storage -20°C or -80°C (in aliquots)

| In Vitro Potency (IC50) | ~0.16 µM - 0.57 µM against recombinant human LOX isoforms | |

Table 2: Recommended Concentration Ranges for Initial Experiments

Experiment Type Concentration Range Rationale
Initial Dose-Response (IC50) 10 nM - 10 µM (Logarithmic dilutions) Covers the known biochemical potency and allows for the determination of the effective concentration in a cellular context.
Cytotoxicity Assay (CC50) 100 nM - 100 µM (Logarithmic dilutions) Determines the concentration at which this compound becomes toxic to the cells, establishing a therapeutic window.

| Functional Assays | Based on IC50 (e.g., 0.5x, 1x, 5x IC50) | Uses concentrations known to be effective and non-toxic to study biological effects. |

Experimental Protocol: Determining the IC50 of this compound on Cell Proliferation

This protocol describes a standard method to determine the half-maximal inhibitory concentration (IC50) using a colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo®.

1. Materials:

  • Target cells in culture
  • This compound (10 mM stock in DMSO)
  • Complete cell culture medium
  • 96-well clear or opaque-walled plates (depending on assay)
  • Phosphate-Buffered Saline (PBS)
  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
  • Multichannel pipette, plate reader

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight (or for a suitable duration).
  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. For a range of 10 µM to 10 nM, you might prepare 2X working concentrations (20 µM to 20 nM).
  • Treatment: Remove the medium from the cells and add the this compound working dilutions. Also include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated" or "no-cell" control wells.
  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 48, 72, or 96 hours) at 37°C and 5% CO₂.
  • Assay Readout: Perform the cell viability assay according to the manufacturer's instructions. For an MTT assay, this involves incubating with the reagent, solubilizing the formazan crystals, and reading absorbance. For CellTiter-Glo®, it involves adding the reagent and reading luminescence.
  • Data Analysis:
  • Normalize the data: Set the vehicle control as 100% viability and the no-cell control (background) as 0% viability.
  • Plot the results: Graph the percent viability against the log of the this compound concentration.
  • Calculate IC50: Use a non-linear regression model (e.g., sigmoidal dose-response) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.

Visual Guides: Diagrams & Workflows

PXS5505_Mechanism cluster_Enzyme LOX Lysyl Oxidase Family (LOX, LOXL1-4) Tropocollagen Tropocollagen LOX->Tropocollagen Catalyzes PXS5505 This compound PXS5505->LOX Irreversibly Inhibits

Optimization_Workflow start Start: New Cell Line or Experiment dose_response 1. Broad Dose-Response Assay (e.g., 10 nM - 100 µM) Measure cell viability/proliferation. start->dose_response calc_ic50 2. Calculate IC50 (Potency) dose_response->calc_ic50 cytotoxicity 3. Cytotoxicity Assay (CC50) Determine toxicity threshold. calc_ic50->cytotoxicity therapeutic_window 4. Define Therapeutic Window (Concentration > IC50 and < CC50) cytotoxicity->therapeutic_window target_engagement 5. Confirm Target Engagement (e.g., LOX activity assay) Use 1x, 5x, 10x IC50. therapeutic_window->target_engagement functional_assay 6. Perform Functional Assays (e.g., Collagen deposition, Migration) Use optimized, non-toxic concentrations. target_engagement->functional_assay end Optimized Concentration Determined functional_assay->end

Troubleshooting Guide

Problem: I am not observing any effect with this compound.

No_Effect_Troubleshooting

Problem: I am observing high levels of cell death (cytotoxicity).

  • Possible Cause: The concentration of this compound used is too high and is causing general toxicity rather than a specific on-target effect. This compound has been shown to be well-tolerated in some primary cells up to 100 µM, but this is highly cell-type dependent.

  • Solution:

    • Perform a Cytotoxicity Assay: Systematically determine the 50% cytotoxic concentration (CC50) using an LDH release assay or a viability assay after a short-term, high-dose exposure.

    • Lower the Concentration: Select concentrations for your functional experiments that are well below the CC50 value. An ideal therapeutic window is where the effective concentration (IC50) is significantly lower than the cytotoxic concentration (CC50).

    • Check Vehicle Toxicity: Run a dose-response curve for your vehicle (DMSO) alone to ensure that the solvent is not the source of the toxicity.

Problem: My results are inconsistent between experiments.

  • Possible Cause: Inconsistency often stems from compound handling or experimental setup.

  • Solution:

    • Compound Stability: Avoid multiple freeze-thaw cycles of your stock solution by preparing single-use aliquots. Always prepare fresh working dilutions for each experiment.

    • Cell Passage Number: Ensure you are using cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

    • Consistent Controls: Always include positive and negative controls (where applicable) in addition to vehicle controls to ensure your assay is performing as expected.

    • Standardize Seeding Density: Ensure that cell seeding density is highly consistent between experiments, as this can significantly impact the outcome of proliferation and viability assays.

References

PXS-5505 experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PXS-5505.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally available, small-molecule that is an irreversible, pan-lysyl oxidase (LOX) inhibitor. It targets all five members of the lysyl oxidase family (LOX, LOXL1, LOXL2, LOXL3, and LOXL4).[1][2] By inhibiting these enzymes, this compound prevents the cross-linking of collagen and elastin, which are key processes in the formation of fibrotic tissue.[3][4] This inhibition of collagen and elastin cross-linking is the primary mechanism behind its anti-fibrotic activity.[1]

Q2: What are the recommended in vitro assays to assess this compound activity?

A2: The most common in vitro assay to determine the inhibitory activity of this compound is a fluorometric lysyl oxidase (LOX) activity assay. This assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a LOX substrate. The H₂O₂ is then detected using a fluorescent probe in a horseradish peroxidase (HRP)-coupled reaction. Several commercial kits are available for this purpose.

Q3: What are the key preclinical animal models used to evaluate the efficacy of this compound?

A3: this compound has been evaluated in several preclinical models of fibrosis, including:

  • Bleomycin-induced skin and pulmonary fibrosis: This is a widely used model to mimic skin and lung fibrosis.

  • Unilateral Ureteral Obstruction (UUO)-induced kidney fibrosis: This model is used to study renal fibrosis.

  • Carbon tetrachloride (CCl₄)-induced liver fibrosis: This is a standard model for inducing liver fibrosis.

  • Ischemia-reperfusion heart model: This model is used to assess cardiac fibrosis.

Q4: What is the selectivity profile of this compound?

A4: this compound is a selective pan-LOX inhibitor. It shows potent inhibition against all LOX family members while having significantly lower activity against other human amine oxidases like diamine oxidase (DAO), vascular adhesion protein-1 (VAP-1), monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B).

Data Presentation

This compound Inhibitory Activity (IC₅₀)
Target EnzymeIC₅₀ (µM)
Fibroblast LOX0.493
rhLOXL10.159
rhLOXL20.57
rhLOXL30.18
rhLOXL40.19

rh = recombinant human

This compound Selectivity Profile
Target EnzymeIC₅₀ (µM)
Diamine Oxidase (DAO)>30
Vascular Adhesion Protein-1 (VAP-1)>30
Monoamine Oxidase A (MAO-A)>30
Monoamine Oxidase B (MAO-B)>30
Summary of Clinical Trial Results for this compound in Myelofibrosis (NCT04676529)
ParameterFinding
Patient Population Patients with primary, post-polycythemia vera, or post-essential thrombocythemia myelofibrosis who are relapsed, refractory, or ineligible for JAK inhibitor treatment.
Dose 200 mg twice daily was identified as the optimal dose in the dose-escalation phase.
Safety Generally well-tolerated, with the majority of adverse events being Grade 1-2 and not related to the treatment.
Pharmacokinetics Reached steady-state plasma concentrations by Day 28.
Pharmacodynamics Achieved >90% inhibition of LOX and LOXL2 at trough concentrations.
Efficacy Preliminary signs of clinical efficacy, including a reduction in bone marrow collagen fibrosis in a subset of patients.

Experimental Protocols & Troubleshooting Guides

In Vitro Lysyl Oxidase (LOX) Activity Assay

Objective: To determine the inhibitory effect of this compound on LOX activity.

Detailed Methodology:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions for a commercial fluorometric LOX activity assay kit. This typically includes a LOX substrate, a fluorescent probe, and horseradish peroxidase (HRP).

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations for the assay.

  • Assay Procedure:

    • In a 96-well black plate, add the LOX enzyme source (recombinant LOX or cell lysate).

    • Add the different concentrations of this compound or vehicle control.

    • Pre-incubate for a specified time to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the LOX substrate and detection reagents.

    • Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) at 37°C.

  • Controls:

    • Negative Control: No LOX enzyme.

    • Vehicle Control: LOX enzyme with the vehicle used to dissolve this compound.

    • Positive Control Inhibitor: A known LOX inhibitor, such as β-aminopropionitrile (BAPN), can be used as a reference.

Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
High background fluorescence - Contaminated reagents- Autofluorescence of test compound- Run a "no enzyme" control to check for reagent contamination.- Test the fluorescence of this compound alone at the assay wavelength.
Low signal or no activity - Inactive enzyme- Incorrect buffer conditions- Reagent degradation- Use a fresh batch of enzyme and verify its activity with a positive control.- Ensure the assay buffer pH and composition are optimal for LOX activity.- Check the storage and handling of all reagents, especially the fluorescent probe and HRP.
High variability between replicates - Pipetting errors- Inconsistent incubation times- Edge effects in the plate- Use calibrated pipettes and ensure proper mixing.- Use a multichannel pipette for simultaneous addition of reagents.- Avoid using the outer wells of the plate, or fill them with buffer to maintain humidity.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

Objective: To evaluate the anti-fibrotic efficacy of this compound in a mouse model of lung fibrosis.

Detailed Methodology:

  • Animal Model: Use male C57BL/6 mice (8-10 weeks old).

  • Induction of Fibrosis:

    • Anesthetize the mice.

    • Administer a single intratracheal dose of bleomycin (e.g., 1.5 U/kg). Control animals receive sterile saline.

  • This compound Treatment:

    • Begin daily oral administration of this compound (e.g., 10-50 mg/kg) or vehicle control, starting from day 1 or after the initial inflammatory phase (e.g., day 7).

  • Endpoint Analysis (e.g., at day 14 or 21):

    • Histology: Harvest the lungs, fix in formalin, and embed in paraffin. Stain sections with Masson's trichrome to assess collagen deposition and fibrosis. Score the extent of fibrosis using the Ashcroft scoring system.

    • Hydroxyproline Assay: Hydrolyze a portion of the lung tissue and measure the hydroxyproline content, a marker of collagen.

    • Collagen Cross-link Analysis: Measure the levels of collagen cross-links in the lung tissue.

Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
High mortality rate - Bleomycin dose is too high- Improper intratracheal instillation- Perform a dose-response study to determine the optimal bleomycin concentration.- Ensure proper technique for intratracheal administration to avoid lung injury.
High variability in fibrosis - Inconsistent bleomycin delivery- Animal-to-animal variation- Ensure accurate and consistent delivery of bleomycin to the lungs.- Increase the number of animals per group to account for biological variability.
No significant effect of this compound - Inadequate dose or bioavailability- Treatment initiated too late- Perform pharmacokinetic studies to ensure adequate drug exposure.- Consider initiating treatment at an earlier time point to target the onset of fibrosis.

Mandatory Visualizations

Signaling Pathway of this compound Action

PXS5505_Mechanism cluster_collagen Collagen & Elastin Synthesis cluster_ecm Extracellular Matrix (ECM) Procollagen/\nProelastin Procollagen/ Proelastin Lysyl Oxidase\n(LOX Family) Lysyl Oxidase (LOX Family) Procollagen/\nProelastin->Lysyl Oxidase\n(LOX Family) Substrate Cross-linked\nCollagen & Elastin Cross-linked Collagen & Elastin Fibrotic Tissue Fibrotic Tissue Cross-linked\nCollagen & Elastin->Fibrotic Tissue Lysyl Oxidase\n(LOX Family)->Cross-linked\nCollagen & Elastin Catalyzes Cross-linking This compound This compound This compound->Lysyl Oxidase\n(LOX Family) Inhibits

Caption: Mechanism of action of this compound in inhibiting fibrosis.

Experimental Workflow for In Vivo Bleomycin Model

Bleomycin_Workflow cluster_setup Experimental Setup cluster_induction Fibrosis Induction cluster_treatment Treatment cluster_analysis Endpoint Analysis Animal\nSelection Animal Selection Group\nAllocation Group Allocation Animal\nSelection->Group\nAllocation Bleomycin\nAdministration Bleomycin Administration Group\nAllocation->Bleomycin\nAdministration This compound\nAdministration This compound Administration Bleomycin\nAdministration->this compound\nAdministration Vehicle\nControl Vehicle Control Bleomycin\nAdministration->Vehicle\nControl Histology Histology This compound\nAdministration->Histology Biochemical\nAssays Biochemical Assays This compound\nAdministration->Biochemical\nAssays Vehicle\nControl->Histology Vehicle\nControl->Biochemical\nAssays

Caption: Workflow for the bleomycin-induced pulmonary fibrosis model.

Logical Relationship for Troubleshooting LOX Activity Assays

LOX_Troubleshooting Unexpected\nResults Unexpected Results Check\nReagents Check Reagents Unexpected\nResults->Check\nReagents Review\nProtocol Review Protocol Unexpected\nResults->Review\nProtocol Evaluate\nData Evaluate Data Unexpected\nResults->Evaluate\nData Enzyme\nActivity Enzyme Activity Check\nReagents->Enzyme\nActivity Contamination Contamination Check\nReagents->Contamination Inhibitor\nConcentration Inhibitor Concentration Review\nProtocol->Inhibitor\nConcentration Assay\nConditions Assay Conditions Review\nProtocol->Assay\nConditions Data\nAnalysis Data Analysis Evaluate\nData->Data\nAnalysis

Caption: Troubleshooting logic for lysyl oxidase activity assays.

References

potential off-target effects of PXS-5505 in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of PXS-5505 in experimental settings. The information is designed to address potential issues related to off-target effects and to ensure the proper design and interpretation of studies involving this pan-lysyl oxidase (LOX) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a first-in-class, orally bioavailable, and irreversible small-molecule inhibitor of the entire lysyl oxidase (LOX) family of enzymes.[1] It works by covalently binding to the active site of the LOX enzymes, thereby preventing the cross-linking of collagen and elastin in the extracellular matrix.[1] This inhibition of collagen and elastin maturation is the basis for its anti-fibrotic activity.

Q2: How selective is this compound for the lysyl oxidase family?

This compound is highly selective for the five members of the lysyl oxidase family. It shows minimal to no activity against other human amine oxidases at therapeutic concentrations. This high selectivity is a key feature that contributes to its favorable safety profile compared to less specific, older LOX inhibitors like β-aminopropionitrile (BAPN).[2]

Q3: What are the known on-target effects of this compound in preclinical models?

In a variety of preclinical models, this compound has demonstrated potent anti-fibrotic effects.[2] Key on-target effects include:

  • Reduction of collagen deposition and cross-linking in models of organ fibrosis (lung, kidney, liver, heart) and cancer.[3]

  • Amelioration of tissue stiffness associated with fibrosis.

  • In cancer models, this compound can normalize the tumor microenvironment, leading to improved delivery and efficacy of chemotherapeutic agents.

Q4: Has this compound shown any significant off-target effects in clinical trials?

Clinical trials of this compound, primarily in patients with myelofibrosis, have consistently demonstrated a favorable safety profile. The drug is generally well-tolerated, with the majority of adverse events reported as mild (Grade 1 or 2) and not considered to be related to the treatment. No dose-limiting toxicities have been observed at clinically effective doses.

Troubleshooting Guide

Issue 1: Lack of Expected Anti-Fibrotic Effect in an In Vitro or In Vivo Model

  • Possible Cause 1: Insufficient Target Engagement.

    • Troubleshooting Steps:

      • Confirm this compound Concentration: Ensure that the concentration of this compound used in your in vitro assay is sufficient to inhibit the LOX enzymes present. Refer to the IC50 values in Table 1. For in vivo studies, confirm that the dosing regimen is adequate to achieve and maintain inhibitory plasma concentrations.

      • Measure LOX/LOXL2 Activity: Directly measure the activity of LOX and/or LOXL2 in your experimental system (e.g., cell lysates, tissue homogenates, or plasma) to confirm target engagement. A significant reduction in activity is expected.

      • Assess Downstream Biomarkers: Analyze downstream markers of LOX activity, such as collagen cross-links (e.g., pyridinoline and deoxypyridinoline) or hydroxyproline levels, to confirm a biological effect of LOX inhibition.

  • Possible Cause 2: Model-Specific Factors.

    • Troubleshooting Steps:

      • LOX Family Expression: Profile the expression levels of all five LOX family members in your specific cell type or tissue model. The anti-fibrotic effect of this compound will be most pronounced in systems with high levels of LOX expression.

      • Disease Model Characteristics: Consider the specific characteristics of your disease model. The efficacy of this compound may vary depending on the stage of fibrosis and the relative contribution of LOX-mediated collagen cross-linking to the pathology.

Issue 2: Observation of an Unexpected Phenotype

  • Possible Cause 1: On-Target Effects in a Novel Context.

    • Troubleshooting Steps:

      • Consider the Role of LOX in Your System: The lysyl oxidase family is involved in various biological processes beyond fibrosis, including cell adhesion, migration, and signaling. The observed phenotype may be an on-target effect of pan-LOX inhibition that has not been previously characterized in your specific experimental context.

      • Literature Review: Conduct a thorough literature search on the known functions of each LOX family member in the biological system you are studying. This may provide insights into why pan-LOX inhibition is leading to the unexpected phenotype.

  • Possible Cause 2: Compensatory Mechanisms.

    • Troubleshooting Steps:

      • Gene Expression Analysis: Perform gene expression analysis (e.g., RNA-seq) to determine if there are any compensatory changes in gene expression in response to this compound treatment. This could reveal the upregulation of pathways that are attempting to counteract the effects of LOX inhibition.

Data Presentation

Table 1: this compound Inhibitory Potency (IC50) Against Lysyl Oxidase Family Members

Target EnzymeIC50 (µM)
Fibroblast LOX0.493
Recombinant Human LOXL10.159
Recombinant Human LOXL20.57
Recombinant Human LOXL30.18
Recombinant Human LOXL40.19

Data sourced from Cayman Chemical product information sheet.

Table 2: this compound Selectivity Profile Against Other Human Amine Oxidases

Target EnzymeIC50 (µM)
Diamine Oxidase (DAO)>30
Vascular Adhesion Protein-1 (VAP-1)>30
Monoamine Oxidase A (MAO-A)>30
Monoamine Oxidase B (MAO-B)>30

Data sourced from Cayman Chemical product information sheet.

Experimental Protocols

Key Experiment: Assessment of this compound Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model

This protocol is a generalized representation based on descriptions of preclinical studies.

  • Animal Model: Use C57BL/6 mice, 8-10 weeks old.

  • Induction of Fibrosis: Anesthetize mice and intratracheally instill a single dose of bleomycin (typically 1.5 - 3.0 U/kg) in sterile saline. Control animals receive sterile saline only.

  • This compound Administration:

    • Begin oral administration of this compound (e.g., 15 mg/kg, daily) or vehicle control one day after bleomycin instillation.

    • Continue daily dosing for the duration of the experiment (typically 14-21 days).

  • Endpoint Analysis (Day 14 or 21):

    • Histology: Harvest lungs, fix in formalin, and embed in paraffin. Stain sections with Masson's trichrome to visualize collagen deposition. Score fibrosis using the Ashcroft scoring system.

    • Hydroxyproline Assay: Hydrolyze a portion of the lung tissue and quantify the hydroxyproline content as a measure of total collagen.

    • Collagen Cross-link Analysis: Utilize techniques such as HPLC to measure the levels of pyridinoline and deoxypyridinoline cross-links in lung tissue hydrolysates.

    • Immunohistochemistry: Stain lung sections for markers of fibrosis such as α-smooth muscle actin (α-SMA).

Mandatory Visualizations

PXS_5505_Mechanism_of_Action cluster_ECM Extracellular Matrix Collagen_Elastin Collagen & Elastin (Immature) LOX_Family Lysyl Oxidase Family (LOX, LOXL1-4) Collagen_Elastin->LOX_Family Substrate for Crosslinked_Matrix Cross-linked Collagen & Elastin (Mature & Stable) LOX_Family->Crosslinked_Matrix Catalyzes Cross-linking PXS_5505 This compound PXS_5505->LOX_Family Irreversibly Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start: In Vivo Fibrosis Model (e.g., Bleomycin-induced) Treatment Treatment Groups: 1. Vehicle Control 2. This compound Start->Treatment Endpoint Endpoint Analysis (e.g., Day 21) Treatment->Endpoint Histology Histology (Masson's Trichrome, α-SMA) Endpoint->Histology Biochemical Biochemical Assays (Hydroxyproline, Cross-links) Endpoint->Biochemical Target_Engagement Target Engagement (LOX/LOXL2 Activity) Endpoint->Target_Engagement

Caption: General experimental workflow for in vivo studies.

Troubleshooting_Logic Problem Problem: No Observed Effect Check_TE Check Target Engagement (LOX/LOXL2 Activity) Problem->Check_TE TE_Yes Target Engagement Confirmed? Check_TE->TE_Yes Check_Dose Increase Dose/ Optimize Regimen TE_Yes->Check_Dose No Consider_Model Consider Model-Specific Factors (e.g., LOX expression) TE_Yes->Consider_Model Yes Re-evaluate Re-evaluate Hypothesis Consider_Model->Re-evaluate

References

troubleshooting inconsistent results with PXS-5505

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PXS-5505, a first-in-class, orally bioavailable, pan-lysyl oxidase (LOX) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reliability of your experimental results. This compound is a potent tool in the study of fibrotic diseases and cancer by preventing the cross-linking of collagen and elastin in the extracellular matrix.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an irreversible and selective pan-inhibitor of the lysyl oxidase (LOX) family of enzymes, including LOX and LOXL1-4. These enzymes are crucial for the cross-linking of collagen and elastin, which provides structural integrity to the extracellular matrix (ECM). By inhibiting these enzymes, this compound disrupts the stabilization of pathological collagen, leading to a reduction in tissue stiffness and fibrosis. Its mechanism involves forming a covalent bond with the active site of the LOX enzymes, leading to their irreversible inactivation.

Q2: What are the primary research applications for this compound?

A2: this compound is primarily investigated for its anti-fibrotic properties in various diseases. It is in clinical development for the treatment of myelofibrosis, a bone marrow cancer characterized by excessive scar tissue formation. Additionally, research has demonstrated its potential in treating other fibrotic conditions affecting organs such as the skin, lungs, heart, kidneys, and liver. In oncology, this compound is being explored for its ability to modify the tumor microenvironment, potentially enhancing the efficacy of chemotherapy in cancers like pancreatic and liver cancer.

Q3: What is the recommended solvent and storage for this compound?

A3: this compound is soluble in DMSO. For long-term storage, it is recommended to store the solid powder at -20°C for up to two years. In solvent, it should be stored at -20°C for up to one month. The compound is stable for several weeks at ambient temperature during shipping.

Q4: Has this compound shown a good safety profile in studies?

A4: Yes, clinical trials in healthy volunteers and patients with myelofibrosis have demonstrated that this compound is well-tolerated and has an excellent safety profile. The majority of adverse events reported have been mild (Grade 1 or 2) and not considered to be related to the treatment.

Troubleshooting Inconsistent Results

Researchers may occasionally encounter variability in their results when working with this compound. This section provides guidance on how to troubleshoot common issues.

Issue 1: Lower than Expected Efficacy in Cell-Based Assays

Possible Causes:

  • Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous cell culture media, leading to precipitation and a lower effective concentration.

  • Suboptimal Cell Density: The number of cells used in the assay can influence the observed effect of the inhibitor.

  • Cell Line Variability: Different cell lines may have varying expression levels of LOX enzymes or different compensatory mechanisms.

  • Incorrect Dosing: Errors in calculating the final concentration can lead to inaccurate results.

  • Compound Degradation: Improper storage or handling of the compound can lead to its degradation.

Troubleshooting Steps:

  • Verify Solubility:

    • Visually inspect the media after adding this compound for any signs of precipitation.

    • Prepare a fresh stock solution in DMSO and ensure it is fully dissolved before diluting it into the culture medium.

    • Consider performing a solubility test in your specific cell culture medium.

  • Optimize Cell Seeding Density:

    • Perform a titration experiment with varying cell numbers to determine the optimal density for your assay.

  • Characterize Your Cell Line:

    • If possible, quantify the expression of LOX family members in your cell line of interest using techniques like qPCR or Western blotting.

  • Confirm Dosing:

    • Double-check all calculations for dilutions and final concentrations.

    • Use calibrated pipettes to ensure accurate volume transfers.

  • Ensure Compound Integrity:

    • Aliquot the stock solution to avoid repeated freeze-thaw cycles.

    • Protect the compound from light and store it as recommended.

Issue 2: High Variability Between Replicates

Possible Causes:

  • Inconsistent Cell Plating: Uneven distribution of cells in multi-well plates.

  • Edge Effects: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth.

  • Incomplete Mixing: Failure to properly mix the compound in the media before adding it to the cells.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells or the compound.

Troubleshooting Steps:

  • Improve Cell Plating Technique:

    • Ensure a single-cell suspension before plating.

    • Gently swirl the plate in a figure-eight motion to distribute cells evenly.

  • Mitigate Edge Effects:

    • Avoid using the outermost wells of the plate for experiments.

    • Fill the outer wells with sterile PBS or media to maintain humidity.

  • Ensure Homogeneous Compound Distribution:

    • Gently mix the media by pipetting up and down after adding this compound.

  • Refine Pipetting Technique:

    • Use appropriate pipette sizes for the volumes being transferred.

    • Ensure consistent speed and pressure when pipetting.

Experimental Protocols & Data

Protocol 1: In Vitro LOX Activity Assay

This protocol provides a general framework for measuring the enzymatic activity of lysyl oxidase in the presence of this compound.

Materials:

  • Recombinant human LOX enzyme

  • This compound

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • A suitable LOX substrate (e.g., a long-chain alkylamine)

  • Assay buffer (e.g., 50 mM sodium borate, pH 8.2)

  • 96-well black microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute this compound in the assay buffer to create a range of concentrations.

  • In a 96-well plate, add the diluted this compound or vehicle control (DMSO).

  • Add the recombinant LOX enzyme to each well and incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

  • Prepare a reaction mixture containing the LOX substrate, Amplex Red, and HRP in the assay buffer.

  • Initiate the enzymatic reaction by adding the reaction mixture to each well.

  • Immediately measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) over time using a plate reader.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against various LOX family members as reported in the literature.

Enzyme TargetIC50 (µM)
Fibroblast LOX0.493
Recombinant Human LOXL10.159
Recombinant Human LOXL20.57
Recombinant Human LOXL30.18
Recombinant Human LOXL40.19

Data sourced from Cayman Chemical product information.

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol outlines a method to assess the effect of this compound on the viability of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., pancreatic cancer cell line)

  • Complete cell culture medium

  • This compound

  • MTS reagent

  • 96-well clear microplate

  • Incubator (37°C, 5% CO2)

  • Plate reader with absorbance capabilities

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound or a vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours until a color change is visible.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Visualizing Workflows and Pathways

This compound Mechanism of Action

PXS_5505_Mechanism cluster_ECM Extracellular Matrix (ECM) cluster_Cell Cell Collagen Collagen LOX_Enzymes LOX Family (LOX, LOXL1-4) Collagen->LOX_Enzymes substrate Elastin Elastin Elastin->LOX_Enzymes substrate Cross-linked ECM Cross-linked ECM LOX_Enzymes->Cross-linked ECM catalysis This compound This compound This compound->LOX_Enzymes inhibits

Caption: this compound inhibits the LOX enzyme family, preventing ECM cross-linking.

Troubleshooting Workflow for Inconsistent Efficacy

Caption: A logical workflow for troubleshooting inconsistent this compound efficacy.

Experimental Workflow for Cell-Based Assays

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture Cells Seed_Cells Seed Cells in Plate Cell_Culture->Seed_Cells Prepare_PXS5505 Prepare this compound Dilutions Treat_Cells Treat Cells with this compound Prepare_PXS5505->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Assay_Endpoint Perform Endpoint Assay (e.g., MTS, Western Blot) Incubate->Assay_Endpoint Data_Analysis Analyze and Interpret Data Assay_Endpoint->Data_Analysis

Caption: A general workflow for conducting cell-based experiments with this compound.

References

PXS-5505 In Vivo Half-Life and Experimental Considerations: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vivo half-life of PXS-5505, a novel pan-lysyl oxidase (LOX) inhibitor. This guide includes troubleshooting advice and frequently asked questions to facilitate the smooth execution of preclinical experiments.

Pharmacokinetic Profile of this compound

While specific quantitative data on the half-life of this compound in preclinical animal models is not extensively detailed in publicly available literature, data from human clinical trials provide a strong indication of its pharmacokinetic profile. The pharmacokinetic and pharmacodynamic properties observed in humans are reported to be consistent with preclinical findings.

ParameterValueSpeciesStudyDosage
Half-life (t½) ~7 hoursHumanPhase 1200 mg daily (multiple doses)
Time to maximum plasma concentration (Tmax) ~1 hourHumanPhase 1200 mg daily (multiple doses)
Maximum plasma concentration (Cmax) 916 ng/mLHumanPhase 1200 mg daily (multiple doses)
Area under the curve (AUC0-24) 7421 hr*ng/mLHumanPhase 1200 mg daily (multiple doses)

It is important to note that pharmacokinetic parameters can vary between species. The data presented above should be used as a reference point for designing preclinical in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-in-class, oral, small-molecule inhibitor of the entire lysyl oxidase (LOX) family of enzymes (LOX, LOXL1, LOXL2, LOXL3, and LOXL4).[1][2] By irreversibly inhibiting these enzymes, this compound prevents the cross-linking of collagen and elastin, which is a key process in the formation of fibrotic tissue.[3] This anti-fibrotic activity is being investigated in various diseases, including myelofibrosis and solid tumors like pancreatic cancer.[4][5]

Q2: In which preclinical models has this compound been tested?

A2: this compound has been evaluated in a range of in vivo rodent models that mimic fibrotic conditions and cancer. These include mouse models of systemic sclerosis, bleomycin-induced pulmonary fibrosis, and pancreatic cancer. It has also shown efficacy in reducing fibrosis in models of kidney, lung, heart, and liver fibrosis.

Q3: What is the recommended dosing for this compound in preclinical mouse studies?

A3: While optimal dosing can vary depending on the specific disease model and experimental endpoint, a daily oral administration of 15 mg/kg has been effectively used in a bleomycin-induced skin fibrosis mouse model. Researchers should perform dose-ranging studies to determine the optimal dose for their specific model.

Q4: How is this compound administered in preclinical studies?

A4: In the available preclinical studies, this compound is administered orally.

Troubleshooting Guide for In Vivo Experiments

IssuePotential CauseRecommended Solution
Variability in plasma concentrations - Inconsistent oral gavage technique- Animal stress affecting absorption- Formulation issues- Ensure proper and consistent oral gavage technique.- Acclimatize animals to handling and dosing procedures to minimize stress.- Prepare fresh formulations daily and ensure complete solubilization.
Lower than expected efficacy - Insufficient dose- Suboptimal dosing frequency- Advanced disease state in the model- Conduct a dose-response study to identify the optimal dose.- Considering the reported half-life in humans, twice-daily dosing might be necessary to maintain sufficient drug exposure.- Initiate treatment at an earlier stage of the disease model.
Unexpected toxicity - Off-target effects- Vehicle-related toxicity- Species-specific sensitivity- Review the known safety profile of this compound.- Run a vehicle-only control group to rule out vehicle effects.- If using a new animal model, conduct a preliminary tolerability study.

Key Experimental Protocols

Below are summaries of methodologies used in key preclinical studies of this compound.

Bleomycin-Induced Skin Fibrosis Mouse Model

  • Animal Model: Mice receive intradermal injections of bleomycin to induce skin fibrosis.

  • Treatment: this compound is administered daily via oral gavage at a dose of 15 mg/kg.

  • Assessment: Efficacy is evaluated by measuring dermal thickness and the expression of fibrosis markers such as α-smooth muscle actin (α-SMA).

Pancreatic Cancer Mouse Model

  • Animal Model: Mouse models of pancreatic ductal adenocarcinoma are utilized.

  • Treatment: this compound is administered in combination with chemotherapy.

  • Assessment: The primary outcomes measured are survival rates and the extent of cancer metastasis to other organs, such as the liver.

Visualizing Experimental Workflows and Pathways

To aid in the conceptualization of experimental design and the mechanism of action of this compound, the following diagrams are provided.

PXS5505_PK_Study_Workflow cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Baseline_Sampling Baseline Blood Sampling Animal_Acclimatization->Baseline_Sampling PXS5505_Admin Oral Administration of this compound Baseline_Sampling->PXS5505_Admin Time_Points Serial Blood Sampling (e.g., 0.5, 1, 2, 4, 8, 24h) PXS5505_Admin->Time_Points Plasma_Processing Plasma Processing and Storage Time_Points->Plasma_Processing LC_MS_Analysis LC-MS/MS Analysis Plasma_Processing->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling (t½, Cmax, AUC) LC_MS_Analysis->PK_Modeling

In Vivo Pharmacokinetic Study Workflow for this compound

PXS5505_MOA PXS5505 This compound Inhibition Inhibition PXS5505->Inhibition LOX_Family Lysyl Oxidase (LOX) Family (LOX, LOXL1-4) Crosslinking Cross-linking LOX_Family->Crosslinking Catalyzes Collagen_Elastin Collagen & Elastin Monomers Collagen_Elastin->Crosslinking Fibrotic_Matrix Stable Fibrotic Matrix Crosslinking->Fibrotic_Matrix Inhibition->LOX_Family

Mechanism of Action of this compound in Inhibiting Fibrosis

References

PXS-5505 Technical Support Center: Ensuring Stability in Your Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the PXS-5505 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in solution, with a focus on preventing degradation and ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For the hydrochloride salt of this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions at a concentration of ≥10 mg/mL. The free base form is also soluble in DMSO.

Q2: Can I dissolve this compound in aqueous buffers?

A2: Yes, the hydrochloride salt of this compound is soluble in aqueous buffers like PBS (pH 7.2) at a concentration of ≥10 mg/mL. However, it is crucial to note that aqueous solutions of this compound are not recommended for storage for more than one day due to potential degradation. For optimal results, prepare fresh aqueous solutions for each experiment.

Q3: What are the recommended storage conditions for this compound?

A3: this compound as a solid should be stored at -20°C for long-term stability, where it is reported to be stable for at least four years. Stock solutions in DMSO should also be stored at -20°C; under these conditions, they are stable for several months.

Q4: Is this compound sensitive to light?

A4: While specific data on the photosensitivity of this compound is limited, it is good laboratory practice to protect solutions from prolonged exposure to light. Storing solutions in amber vials or wrapping containers in aluminum foil is recommended to minimize potential light-induced degradation.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and irreversible pan-inhibitor of the lysyl oxidase (LOX) family of enzymes (LOX, LOXL1, LOXL2, LOXL3, and LOXL4).[1] These enzymes are critical for the cross-linking of collagen and elastin in the extracellular matrix (ECM). By inhibiting all LOX family members, this compound prevents the maturation of the ECM, which is a key process in fibrosis and certain cancers.[2][3]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or lower than expected activity of this compound in experiments. Degradation of this compound in aqueous solution.1. Prepare fresh aqueous solutions of this compound immediately before each experiment. 2. Avoid storing aqueous solutions, even for short periods. If temporary storage is unavoidable, keep the solution on ice and protected from light. 3. Verify the pH of your experimental buffer, as extreme pH values may accelerate degradation.
Inaccurate concentration of the stock solution.1. Ensure the solid this compound was fully dissolved in DMSO. Gentle warming and vortexing may aid dissolution. 2. Use a calibrated pipette for accurate volume measurements. 3. Periodically check the concentration of your DMSO stock solution, especially if it has been stored for an extended period.
Precipitation observed when diluting DMSO stock solution into aqueous buffer. The final concentration of this compound in the aqueous buffer exceeds its solubility limit.1. Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, typically not exceeding 1%. However, always verify the tolerance of your experimental system to DMSO. 2. Consider preparing a more dilute stock solution in DMSO before further dilution into the aqueous buffer.
Variability in results between different experimental batches. Inconsistent handling or storage of this compound solutions.1. Standardize the protocol for preparing and handling this compound solutions across all experiments. 2. Ensure all users are aware of the limited stability of this compound in aqueous solutions. 3. Aliquot DMSO stock solutions to minimize freeze-thaw cycles.

Data Presentation

Table 1: Solubility and Recommended Storage of this compound

Form Solvent Solubility Stock Solution Storage Aqueous Solution Storage
This compound HClDMSO≥10 mg/mL-20°C (months)Not Recommended (Use Fresh)
PBS (pH 7.2)≥10 mg/mLN/ANot Recommended (Use Fresh)
This compound Free BaseDMSOSoluble-20°C (months)Not Recommended (Use Fresh)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound in DMSO.

  • Materials:

    • This compound (hydrochloride or free base)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipettes

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound solid in a sterile tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).

    • Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C for a few minutes) may be applied if necessary.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: General Procedure for Assessing this compound Stability in an Aqueous Buffer
  • Objective: To provide a framework for researchers to determine the stability of this compound in their specific experimental buffer.

  • Materials:

    • This compound DMSO stock solution

    • Experimental aqueous buffer (e.g., cell culture medium, assay buffer)

    • Incubator or water bath set to the experimental temperature

    • Analytical method for this compound quantification (e.g., HPLC-UV, LC-MS)

    • Sterile tubes

  • Procedure:

    • Prepare a fresh solution of this compound in the desired aqueous buffer at the final experimental concentration.

    • Immediately take a time-zero (T=0) sample and analyze the concentration of this compound using a validated analytical method. This will serve as the baseline.

    • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.

    • Immediately analyze the concentration of this compound in each aliquot.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample to determine the degradation rate.

Mandatory Visualizations

PXS_5505_Signaling_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Cell Cell Collagen Collagen & Elastin (Immature) LOX Lysyl Oxidase (LOX) Family Enzymes Collagen->LOX substrate Crosslinked_Collagen Cross-linked Collagen & Elastin (Mature & Stiff) Fibrosis Fibrosis & Tumor Progression Crosslinked_Collagen->Fibrosis Leads to LOX->Crosslinked_Collagen Catalyzes Cross-linking PXS5505 This compound PXS5505->LOX Irreversibly Inhibits

Caption: Mechanism of action of this compound in inhibiting fibrosis.

Experimental_Workflow start Start: Prepare fresh aqueous solution of this compound t0_analysis T=0 Analysis: Quantify initial concentration start->t0_analysis incubation Incubate solution under experimental conditions t0_analysis->incubation time_points Withdraw aliquots at defined time points incubation->time_points analysis Quantify this compound concentration in each aliquot time_points->analysis calculation Calculate % remaining vs. T=0 analysis->calculation end End: Determine stability profile calculation->end

Caption: Workflow for assessing this compound stability in solution.

Troubleshooting_Logic issue Inconsistent/Low Activity check_solution_age Was the aqueous solution prepared fresh? issue->check_solution_age solution_fresh_yes Yes check_solution_age->solution_fresh_yes Yes solution_fresh_no No check_solution_age->solution_fresh_no No check_stock_conc Is the stock concentration correct? stock_conc_yes Yes check_stock_conc->stock_conc_yes Yes stock_conc_no No check_stock_conc->stock_conc_no No check_precipitation Is there any precipitation upon dilution? precipitation_yes Yes check_precipitation->precipitation_yes Yes precipitation_no No check_precipitation->precipitation_no No solution_fresh_yes->check_stock_conc reprepare_fresh Action: Prepare fresh aqueous solution solution_fresh_no->reprepare_fresh stock_conc_yes->check_precipitation recheck_stock Action: Re-verify stock solution preparation stock_conc_no->recheck_stock adjust_dilution Action: Adjust final DMSO concentration or stock dilution precipitation_yes->adjust_dilution investigate_other Investigate other experimental factors (e.g., assay conditions) precipitation_no->investigate_other

Caption: Troubleshooting logic for this compound experiments.

References

PXS-5505 Studies: A Technical Support Guide to Appropriate Negative Controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting and utilizing appropriate negative controls for studies involving PXS-5505, a potent, irreversible pan-lysyl oxidase (pan-LOX) inhibitor. Adherence to rigorous experimental design, including the use of proper controls, is paramount to generating reproducible and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the primary negative control for in vitro studies with this compound?

A1: The primary negative control for in vitro experiments is a vehicle control . This compound is typically dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which is then further diluted in culture medium to the final working concentration. The vehicle control should consist of the culture medium containing the same final concentration of the solvent used to dissolve this compound. For example, if your final DMSO concentration in the this compound treated group is 0.1%, your vehicle control should be cells treated with 0.1% DMSO in culture medium.

Q2: What is the appropriate negative control for in vivo studies with this compound?

A2: For in vivo studies, a vehicle control group is essential. This group of animals receives the same administration (e.g., oral gavage, intraperitoneal injection) of the vehicle used to formulate this compound, on the same schedule and volume as the this compound-treated group. While the exact vehicle composition can vary based on the study, a common formulation for oral administration of similar small molecules involves a mixture of excipients to ensure solubility and stability. One published study using this compound administered via intraperitoneal injection used 0.9% saline as the vehicle. A patent for a similar lysyl oxidase inhibitor described a vehicle of 50% PEG400 and 1% Tween 80 in acetate buffer (pH 4) for oral gavage. Researchers should ensure the chosen vehicle is well-tolerated by the animals and does not have any confounding biological effects in the model being studied.

Q3: Is there a structurally similar, inactive analogue of this compound to use as a negative control?

A3: Currently, there is no commercially available, validated inactive analogue of this compound that is structurally similar but lacks inhibitory activity against the lysyl oxidase family. In the absence of such a molecule, the reliance on a meticulously prepared vehicle control is even more critical to account for any potential non-specific effects of the compound or its formulation.

Q4: How can I control for potential off-target effects of this compound?

A4: While this compound is reported to be a highly selective pan-LOX inhibitor, it is good practice to consider potential off-target effects.[1] This can be addressed by:

  • Multiple readouts: Assess multiple downstream markers of LOX activity (e.g., collagen cross-linking, tissue stiffness) and fibrosis to build a stronger case for on-target effects.

  • Rescue experiments: In cell-based assays, if possible, overexpressing the target LOX enzymes could potentially rescue the phenotype induced by this compound, demonstrating target specificity.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High background in in vitro assays Vehicle (e.g., DMSO) concentration is too high, causing cellular stress or toxicity.Perform a dose-response curve for the vehicle alone to determine the maximal non-toxic concentration. Ensure the final vehicle concentration is consistent across all treatment groups, including the negative control.
Variability in in vivo results Inconsistent preparation or administration of the this compound formulation or vehicle.Prepare the this compound formulation and vehicle fresh for each administration, if possible. Ensure thorough mixing and consistent dosing volumes based on animal weight.
Unexpected phenotypes in the vehicle control group The vehicle itself has a biological effect in the chosen animal model.Conduct a pilot study to assess the tolerability and biological inertness of the chosen vehicle. If effects are observed, consider alternative, well-established vehicle formulations.
Difficulty distinguishing on-target from off-target effects Lack of a specific inactive control molecule.As mentioned in the FAQs, employ multiple, mechanistically linked readouts. If the observed effects are consistently aligned with the known function of LOX enzymes, it strengthens the evidence for on-target activity.

Data Presentation: Efficacy of this compound in Preclinical Fibrosis Models

The following tables summarize the quantitative effects of this compound in various preclinical models of fibrosis.

Table 1: Effect of this compound on Dermal Fibrosis in a Bleomycin-Induced Scleroderma Mouse Model

ParameterBleomycin + VehicleBleomycin + this compound (15 mg/kg)% Reduction
Dermal Thickness (µm) ~180~120~33%
α-SMA Expression (Arbitrary Units) ~2.5~1.0~60%

Data synthesized from a representative study.[2]

Table 2: Effect of this compound on Pulmonary Fibrosis in a Bleomycin-Induced Lung Fibrosis Mouse Model

ParameterBleomycin + VehicleBleomycin + this compound (15 mg/kg)% Reduction
Ashcroft Score ~6.5~3.5~46%
Hydroxyproline Content (µ g/lung ) ~300~200~33%

Data synthesized from a representative study.[2]

Experimental Protocols

Below are key methodological considerations for studies involving this compound.

In Vitro Enzyme Inhibition Assay
  • Enzyme Source: Recombinant human LOX or LOXL2 enzymes.

  • Substrate: A suitable substrate for the specific LOX enzyme being tested (e.g., a fluorescently labeled substrate).

  • Inhibitor Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the stock solution in assay buffer to achieve the desired final concentrations.

  • Assay Procedure:

    • Pre-incubate the enzyme with varying concentrations of this compound or vehicle (DMSO) for a specified period to allow for irreversible binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction kinetics (e.g., fluorescence increase) over time using a plate reader.

  • Negative Control: The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound tested.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound and normalize to the vehicle control to determine the IC50 value.

In Vivo Bleomycin-Induced Skin Fibrosis Model
  • Animal Model: C57BL/6 mice are commonly used.

  • Induction of Fibrosis: Administer daily subcutaneous injections of bleomycin for a defined period (e.g., 21 days). A control group should receive saline injections.

  • This compound Administration:

    • Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.9% saline, or a formulation containing PEG400 and Tween 80).

    • Administer this compound or vehicle daily by oral gavage, starting at a specified time point relative to the first bleomycin injection.

  • Experimental Groups:

    • Group 1: Saline + Vehicle

    • Group 2: Bleomycin + Vehicle

    • Group 3: Bleomycin + this compound

  • Endpoint Analysis: After the treatment period, euthanize the animals and collect skin tissue for analysis of dermal thickness (e.g., using calipers or histology), collagen content (e.g., hydroxyproline assay or Masson's trichrome staining), and myofibroblast infiltration (e.g., α-SMA immunohistochemistry).

Mandatory Visualizations

PXS5505_Signaling_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR LOX_Family Lysyl Oxidase (LOX) Family Enzymes TGFbR->LOX_Family Upregulates Crosslinking Collagen & Elastin Cross-linking LOX_Family->Crosslinking Catalyzes PXS5505 This compound PXS5505->LOX_Family Inhibits Collagen_Elastin Pro-collagen & Pro-elastin Collagen_Elastin->Crosslinking Fibrosis Fibrosis & Increased Tissue Stiffness Crosslinking->Fibrosis

Caption: Mechanism of action of this compound in inhibiting fibrosis.

Experimental_Workflow_In_Vivo Start Start of Study Animal_Groups Randomize Animals into Groups Start->Animal_Groups Group1 Control: Saline + Vehicle Animal_Groups->Group1 Group2 Disease Model: Bleomycin + Vehicle Animal_Groups->Group2 Group3 Treatment: Bleomycin + this compound Animal_Groups->Group3 Treatment_Period Daily Dosing (e.g., 21 days) Group1->Treatment_Period Group2->Treatment_Period Group3->Treatment_Period Endpoint Endpoint Analysis: - Histology - Collagen Content - α-SMA Expression Treatment_Period->Endpoint

Caption: In vivo experimental workflow for this compound studies.

Negative_Control_Logic Question Is a specific effect of this compound being investigated? Yes Yes Question->Yes No No (General Toxicity/Screening) Question->No Ideal_Control Ideal Negative Control: Structurally similar, inactive analogue Yes->Ideal_Control Use_Vehicle Use Vehicle Control No->Use_Vehicle Available Is an inactive analogue available? Ideal_Control->Available Use_Analogue Use Inactive Analogue Available->Use_Analogue Yes Available->Use_Vehicle No Additional_Controls Consider Additional Controls: - Different inhibitor class - Rescue experiments Use_Vehicle->Additional_Controls

Caption: Logic for selecting appropriate negative controls.

References

interpreting unexpected outcomes in PXS-5505 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating experiments involving PXS-5505. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected outcomes and refine your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally available, small-molecule that acts as an irreversible inhibitor of all lysyl oxidase (LOX) family members (a pan-LOX inhibitor).[1][2] Its primary function is to prevent the post-translational oxidative deamination of lysine residues on target proteins like collagen and elastin.[1] This inhibition reduces the formation of cross-links within the extracellular matrix (ECM), thereby decreasing fibrotic tissue formation.[1][3] The molecule is hypothesized to bind to the highly specific LTQ (lysyl tyrosyl quinone) group in the active site of the LOX enzymes.

Q2: In which experimental models has this compound shown anti-fibrotic activity?

A2: this compound has demonstrated potent anti-fibrotic efficacy in various preclinical models. These include rodent models of systemic sclerosis, where it reduced dermal thickness and pulmonary fibrosis. It has also shown positive effects in models of heart, kidney, and liver fibrosis. Furthermore, it has been investigated in the context of myelofibrosis, a bone marrow cancer characterized by fibrosis.

Q3: What is the recommended solvent for in vitro experiments?

A3: For in vitro experiments, this compound can be dissolved in Dimethyl Sulfoxide (DMSO).

Q4: Are there known off-target effects of this compound?

A4: this compound is designed to be a highly selective inhibitor for the lysyl oxidase family of enzymes. However, as with any small molecule inhibitor, off-target effects cannot be entirely ruled out without specific experimental validation. It is recommended to include appropriate controls in your experiments to monitor for potential off-target activities.

Troubleshooting Guides

This section addresses specific unexpected outcomes you might encounter during your experiments with this compound.

Unexpected Outcome 1: Inconsistent Anti-Fibrotic Effects in Cell Culture

Scenario: You are treating fibroblasts with this compound and observing variable effects on collagen deposition or ECM-related gene expression.

Possible Cause Troubleshooting Suggestion
Cell confluence and passage number Fibroblast activity and response to anti-fibrotic agents can be highly dependent on cell density and passage number. Ensure you are using cells within a consistent, low passage number range and seeding them at a standardized density for all experiments.
This compound degradation This compound may degrade in culture medium over extended incubation periods. Consider replenishing the medium with fresh this compound every 24-48 hours, depending on the duration of your experiment.
Serum concentration in media Serum contains various growth factors that can stimulate fibroblast proliferation and matrix production, potentially masking the inhibitory effects of this compound. Try reducing the serum concentration or using a serum-free medium after an initial attachment period.
Assay timing The anti-fibrotic effects of this compound may take time to become apparent as it primarily affects newly synthesized and deposited ECM. Consider extending the treatment duration to allow for sufficient matrix turnover.
Unexpected Outcome 2: Altered Cell Morphology or Adhesion

Scenario: After treatment with this compound, you observe changes in cell shape, spreading, or attachment to the culture substrate.

Possible Cause Troubleshooting Suggestion
Disruption of cell-matrix interactions By inhibiting LOX enzymes, this compound alters the structure of the ECM, which can, in turn, affect how cells adhere and spread. This may be an expected outcome of the treatment.
Cytotoxicity at high concentrations While generally well-tolerated, high concentrations of any compound can lead to cytotoxicity. Perform a dose-response curve and a cell viability assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration for your cell type.
Solvent (DMSO) effects The vehicle used to dissolve this compound, typically DMSO, can affect cell morphology at higher concentrations. Ensure your vehicle control contains the same final concentration of DMSO as your treated samples and that this concentration is non-toxic.
Unexpected Outcome 3: No significant change in established fibrosis in vivo

Scenario: In an animal model with pre-existing fibrosis, treatment with this compound does not lead to a significant reduction in fibrotic markers.

Possible Cause Troubleshooting Suggestion
Irreversible cross-linking This compound is most effective at preventing the formation of new collagen cross-links. In established fibrosis with mature, heavily cross-linked collagen, the drug may have limited ability to reverse the existing fibrotic architecture. Consider initiating treatment earlier in the disease model.
Pharmacokinetics and bioavailability The dose and route of administration may not be optimal for achieving sufficient drug concentration in the target tissue. Review the literature for established dosing regimens in similar models. Consider performing pharmacokinetic studies to measure drug levels in plasma and the tissue of interest.
Model-specific resistance The specific fibrotic mechanisms in your chosen animal model may be less dependent on LOX activity. Investigate the expression levels of LOX family members in your model to confirm they are upregulated and therefore a relevant target.

Data Presentation

Table 1: Summary of this compound Efficacy in a Phase I/IIa Myelofibrosis Trial

Parameter Observation Reference
Dose Escalation 200 mg twice daily was determined to be safe and effective.
Target Engagement Greater than 90% inhibition of LOX and LOXL2 in plasma at the 200 mg BID dose.
Bone Marrow Fibrosis Reduction in bone marrow collagen was observed. 60% of patients showed improvement in fibrosis grade after 6 months.
Hematological Parameters Stable or improved platelet counts were observed in the majority of patients who completed 24 weeks of treatment.
Symptom Score A reduction of ≥ 20% in total symptom score was seen in 62% of patients.

Experimental Protocols

Key Experiment: Western Blot for LOX Protein Expression

This protocol provides a general framework for assessing the expression of lysyl oxidase (LOX) family members in cell lysates or tissue homogenates.

  • Sample Preparation:

    • For cultured cells: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • For tissues: Homogenize the tissue in RIPA buffer on ice.

    • Centrifuge the lysates/homogenates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Gel Electrophoresis:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Load samples onto a 4-12% Bis-Tris polyacrylamide gel.

    • Run the gel at 120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

    • The transfer can be performed using a wet or semi-dry transfer system. For high molecular weight LOX isoforms, a wet transfer overnight at 4°C is recommended.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with a primary antibody specific to the LOX isoform of interest overnight at 4°C. Dilute the antibody in the blocking buffer according to the manufacturer's recommendations.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

Mandatory Visualizations

PXS_5505_Mechanism_of_Action cluster_ECM Extracellular Matrix Collagen_Elastin Collagen & Elastin (with Lysine residues) LOX_Family Lysyl Oxidase (LOX) Family Enzymes Collagen_Elastin->LOX_Family Oxidative deamination Crosslinked_Matrix Cross-linked & Stabilized ECM (Fibrosis) LOX_Family->Crosslinked_Matrix Catalyzes cross-linking PXS_5505 This compound PXS_5505->LOX_Family Irreversible Inhibition

Caption: Mechanism of action of this compound in inhibiting ECM cross-linking.

Western_Blot_Workflow A Sample Preparation (Lysis & Quantitation) B SDS-PAGE (Protein Separation) A->B C Electrotransfer (to Membrane) B->C D Blocking (Non-specific site binding) C->D E Primary Antibody Incubation (anti-LOX) D->E F Secondary Antibody Incubation (HRP-conjugated) E->F G Detection (ECL Substrate) F->G H Imaging & Analysis G->H

Caption: Standard workflow for Western blot analysis of LOX proteins.

Troubleshooting_Logic cluster_params Parameters cluster_handling Handling cluster_hypothesis Hypothesis A Unexpected Outcome (e.g., No Effect) B Check Experimental Parameters A->B C Review this compound Handling A->C D Re-evaluate Hypothesis A->D B1 Cell confluence/ passage number B->B1 B2 Assay duration/ timing B->B2 B3 Dose concentration B->B3 C1 Proper dissolution (e.g., in DMSO) C->C1 C2 Storage conditions (-20°C or -80°C) C->C2 C3 Fresh preparation for each experiment C->C3 D1 Is the target (LOX) expressed in the system? D->D1 D2 Is the model LOX-dependent? D->D2

Caption: Logical approach to troubleshooting unexpected experimental outcomes.

References

addressing poor solubility of PXS-5505 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of PXS-5505's poor solubility in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: this compound is known to have poor aqueous solubility. However, its hydrochloride salt shows improved solubility in certain solvents.[1][2] It is soluble in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS, pH 7.2) at concentrations of ≥10 mg/mL.[1][2] Its solubility in ethanol is significantly lower, in the range of 0.1-1 mg/mL.[1]

Q2: I dissolved this compound in DMSO for my cell-based assay, but I see precipitation when I add it to my aqueous culture medium. Why is this happening and what can I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of this compound in the DMSO stock is no longer soluble when diluted into the largely aqueous cell culture medium. To address this, you can:

  • Lower the final concentration: The simplest approach is to use a lower final concentration of this compound in your assay.

  • Use a surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, to your aqueous buffer can help maintain the compound in solution.

  • Incorporate a co-solvent: A small percentage of a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) in the final solution can improve solubility.

  • Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions of the DMSO stock into the aqueous buffer.

Q3: Can I prepare a stock solution of this compound directly in an aqueous buffer?

A3: Yes, for the hydrochloride salt of this compound, it is possible to prepare a stock solution directly in PBS (pH 7.2) at a concentration of ≥10 mg/mL. However, it is recommended not to store this aqueous solution for more than one day due to potential stability issues. For consistent results, preparing fresh aqueous solutions is advisable.

Q4: Are there any other solvents I can use to prepare a stock solution of this compound?

A4: DMSO is the most commonly recommended organic solvent for preparing high-concentration stock solutions of this compound. While ethanol can be used, its lower solubilizing capacity (0.1-1 mg/mL) may not be suitable for all experimental needs.

Q5: How does the pH of the aqueous solution affect the solubility of this compound?

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in aqueous solutions.

Problem Possible Cause Suggested Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The kinetic solubility of the compound in the aqueous buffer has been exceeded.- Lower the final concentration of this compound.- Add a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer.- Perform a serial dilution of the DMSO stock into the aqueous buffer.
Cloudiness or precipitation observed in the prepared aqueous solution over time. The compound is slowly precipitating out of the solution, indicating poor stability of the aqueous formulation.- Prepare fresh aqueous solutions for each experiment.- Avoid storing aqueous solutions for more than one day.- If possible, reduce the incubation time of your experiment.
Inconsistent results in cell-based assays. Poor solubility leading to an inaccurate effective concentration of the inhibitor.- Visually inspect your assay plates for any signs of precipitation before and after the experiment.- Perform a solubility test of this compound in your specific cell culture medium to determine its solubility limit.
Difficulty dissolving this compound powder in the desired solvent. The compound may require energy to overcome the crystal lattice energy.- Gently warm the solution (e.g., to 37°C).- Briefly sonicate the solution to aid dissolution.

Quantitative Data Summary

The following table summarizes the known solubility of this compound hydrochloride.

Solvent Solubility Reference
Dimethyl Sulfoxide (DMSO)≥10 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.2≥10 mg/mL
Ethanol0.1-1 mg/mL

Experimental Protocols

Protocol for Preparing a Solubilized Working Solution of this compound for In Vitro Assays

This protocol provides a general method for preparing a working solution of this compound and can be adapted based on specific experimental requirements.

Materials:

  • This compound hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a High-Concentration Stock Solution in DMSO: a. Weigh out the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of 10 mg/mL (or higher, if soluble). c. Vortex the tube vigorously until the powder is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution. d. Store the DMSO stock solution at -20°C or -80°C for long-term storage.

  • Prepare an Intermediate Dilution in DMSO (Optional): a. If a very low final concentration is required, it may be beneficial to first make an intermediate dilution of the high-concentration stock in DMSO.

  • Prepare the Final Working Solution in Aqueous Buffer: a. Determine the final concentration of this compound required for your experiment. b. Calculate the volume of the DMSO stock solution needed. c. Important: To minimize precipitation, add the DMSO stock solution to the aqueous buffer (e.g., cell culture medium, PBS) and not the other way around. d. Immediately after adding the DMSO stock to the aqueous buffer, vortex the solution gently to ensure rapid and uniform mixing. e. Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.

  • Final Checks: a. Ensure the final concentration of DMSO in your experimental system is low (typically <0.5%) to avoid solvent-induced artifacts. b. Use the freshly prepared working solution immediately for your experiment.

Visualizations

G Troubleshooting Workflow for this compound Precipitation cluster_0 Problem Identification cluster_1 Initial Mitigation Steps cluster_2 Formulation Modification cluster_3 Resolution start Precipitation observed after diluting DMSO stock into aqueous buffer step1 Lower the final concentration of this compound start->step1 Try first step2 Perform serial dilutions instead of a single large dilution step1->step2 If precipitation persists end_node Clear solution, proceed with experiment step1->end_node Success step3 Add a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer step2->step3 If still unsuccessful step2->end_node Success step4 Incorporate a co-solvent (e.g., 1% Ethanol) in the final solution step3->step4 Alternative approach step3->end_node Success step4->end_node Success

Caption: Troubleshooting workflow for this compound precipitation.

G Mechanism of this compound Action PXS5505 This compound LOX_family Lysyl Oxidase (LOX) Family Enzymes (LOX, LOXL1-4) PXS5505->LOX_family Inhibits crosslinking Collagen & Elastin Cross-linking LOX_family->crosslinking Catalyzes collagen_elastin Pro-collagen & Pro-elastin collagen_elastin->crosslinking ecm Extracellular Matrix (ECM) Remodeling crosslinking->ecm fibrosis Fibrosis & Tissue Stiffening ecm->fibrosis

Caption: this compound inhibits the LOX family, preventing fibrosis.

G Experimental Workflow for this compound Solution Preparation cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Quality Control cluster_3 Troubleshooting cluster_4 Final Application prep_stock 1. Dissolve this compound in 100% DMSO (e.g., 10 mg/mL) dilute 2. Dilute DMSO stock into aqueous buffer (e.g., PBS, media) prep_stock->dilute check_precip Precipitation? dilute->check_precip troubleshoot Refer to Troubleshooting Guide check_precip->troubleshoot Yes use_in_assay Use immediately in experiment check_precip->use_in_assay No

Caption: Workflow for preparing this compound solutions.

References

Technical Support Center: PXS-5505 Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-lysyl oxidase (pan-LOX) inhibitor, PXS-5505, in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a first-in-class, orally bioavailable, and irreversible inhibitor of all five members of the lysyl oxidase (LOX) family of enzymes.[1][2] These enzymes are critical for the cross-linking of collagen and elastin, which are essential components of the extracellular matrix.[3] By inhibiting the LOX family, this compound demonstrates anti-fibrotic effects, making it a promising therapeutic candidate for various fibrotic diseases and cancers.[1][3]

Q2: What is the general safety profile of this compound in animal models?

Preclinical studies have consistently demonstrated that this compound is well-tolerated and has an excellent safety profile in animal models. Long-term toxicity studies have been completed, and the compound has shown a good safety profile in various models of fibrosis and cancer. Notably, this compound is not associated with the hematological toxicities often seen with other classes of drugs, such as JAK inhibitors.

Q3: Have any specific dose-limiting toxicities been identified in preclinical studies?

The available literature emphasizes the high tolerability of this compound, and specific dose-limiting toxicities in animal models are not prominently reported. Clinical trial protocols have established dose escalation safety margins based on preclinical toxicology studies. For instance, a maximum plasma concentration (Cmax) of 4,853 ng/mL was determined as a safety threshold in a clinical trial, derived from the No-Observed-Adverse-Effect Level (NOAEL) in the most sensitive species during 26-week toxicology studies.

Troubleshooting Guide

While this compound is reported to be well-tolerated, researchers may encounter unexpected observations in their animal models. This guide provides a framework for troubleshooting potential issues.

Observed Issue Potential Cause / Question to Consider Recommended Action
Reduced food or water intake Is the observation acute or chronic? Does it correlate with the timing of this compound administration? Is the vehicle for administration palatable?- Monitor body weight and hydration status daily.- Consider offering palatable food supplements or hydration packs.- If using oral gavage, ensure proper technique to minimize stress.- Evaluate the vehicle for any aversive properties.
Lethargy or changes in activity levels Are there other clinical signs present (e.g., ruffled fur, hunched posture)? Could the observation be related to the underlying disease model rather than the treatment?- Perform a full clinical examination of the animal.- Compare activity levels to both vehicle-treated and naive control groups.- Consider reducing the dose or frequency of administration to assess for dose-dependency.
Gastrointestinal issues (e.g., diarrhea, constipation) Is the issue transient or persistent? Could it be related to the stress of handling and administration?- Ensure the formulation of this compound is appropriate for the route of administration.- Provide supportive care, such as ensuring access to fresh water and easily digestible food.- If persistent, consult with a veterinarian and consider necropsy at the end of the study to examine the gastrointestinal tract.
Unexpected changes in biochemical or hematological parameters Are the changes statistically significant compared to control groups? Are the values outside the normal physiological range for the species and strain?- Repeat the analysis to confirm the findings.- Correlate any biochemical changes with histopathological findings at the end of the study.- Given the reported lack of hematological toxicity, any significant findings in blood parameters warrant careful investigation.

Experimental Protocols & Data

While specific toxicity management protocols for this compound are not detailed in the literature due to its favorable safety profile, the following tables summarize doses used in various efficacy studies in animal models. These can serve as a reference for planning experiments.

Table 1: this compound Dosing in Preclinical Efficacy Models

Animal Model Disease Indication Species Dose of this compound Route of Administration Reference
Bleomycin-induced skin fibrosisSclerodermaMouse15 mg/kgDaily Oral Gavage
Bleomycin-induced pulmonary fibrosisIdiopathic Pulmonary FibrosisMouse15 mg/kgDaily Oral Gavage
Carbon tetrachloride (CCl4)-induced liver fibrosisLiver FibrosisMouse15 mg/kgDaily Oral Gavage
Unilateral Ureteral Obstruction (UUO)Kidney FibrosisMouseNot specifiedOral
Ischemia-ReperfusionCardiac FibrosisMouseNot specifiedOral
KPC genetically engineered mouse modelPancreatic Ductal AdenocarcinomaMouseNot specifiedNot specified

Visualizations

Signaling Pathway

PXS5505_Mechanism This compound Mechanism of Action PXS5505 This compound LOX_Family Lysyl Oxidase (LOX) Family (LOX, LOXL1-4) PXS5505->LOX_Family Inhibits Crosslinking Extracellular Matrix Cross-linking LOX_Family->Crosslinking Catalyzes Collagen_Elastin Collagen & Elastin Monomers Collagen_Elastin->Crosslinking Fibrosis Tissue Fibrosis Crosslinking->Fibrosis

Caption: this compound inhibits the LOX family, preventing collagen and elastin cross-linking and subsequent tissue fibrosis.

Experimental Workflow

Experimental_Workflow General In Vivo Study Workflow with this compound cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Animal_Acclimatization Animal Acclimatization Baseline_Measurements Baseline Measurements (Body Weight, etc.) Animal_Acclimatization->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization PXS5505_Admin This compound or Vehicle Administration Randomization->PXS5505_Admin Monitoring Daily Clinical Monitoring (Health, Behavior) PXS5505_Admin->Monitoring Daily Cycle Measurements Regular Measurements (Body Weight, Tumor Volume, etc.) Monitoring->Measurements Daily Cycle Measurements->PXS5505_Admin Daily Cycle Sample_Collection Blood & Tissue Sample Collection Measurements->Sample_Collection End of Study Analysis Histopathology, Biochemical Analysis Sample_Collection->Analysis Data_Analysis Data Analysis & Interpretation Analysis->Data_Analysis

Caption: A generalized workflow for conducting an in vivo efficacy and tolerability study with this compound.

Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Adverse Observations Adverse_Observation Adverse Observation Noted (e.g., weight loss, lethargy) Is_Severe Is the observation severe or life-threatening? Adverse_Observation->Is_Severe Consult_Vet Consult Veterinarian Immediately Provide Supportive Care Consider Euthanasia Is_Severe->Consult_Vet Yes Is_In_All_Groups Is it also present in vehicle control group? Is_Severe->Is_In_All_Groups No Model_Related Likely related to disease model or experimental procedure. Continue monitoring. Is_In_All_Groups->Model_Related Yes Is_Dose_Dependent Is there a dose-dependent relationship? Is_In_All_Groups->Is_Dose_Dependent No Consider_Dose_Reduction Consider dose reduction or modification of formulation/vehicle. Increase monitoring frequency. Is_Dose_Dependent->Consider_Dose_Reduction Yes Monitor_Closely Monitor closely. Document all findings. Compare with historical data. Is_Dose_Dependent->Monitor_Closely No

Caption: A decision tree for troubleshooting adverse observations during in vivo studies with this compound.

References

Validation & Comparative

PXS-5505 vs. BAPN: A Comparative Guide for Preclinical Fibrosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PXS-5505 and β-aminopropionitrile (BAPN) in preclinical models of fibrosis. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their studies.

Introduction

Both this compound and BAPN are inhibitors of the lysyl oxidase (LOX) family of enzymes, which play a crucial role in the cross-linking of collagen and elastin, key components of the extracellular matrix (ECM). Dysregulation of LOX activity is implicated in the pathogenesis of various fibrotic diseases. While BAPN is a well-established, first-generation pan-LOX inhibitor, this compound is a more recently developed pan-LOX inhibitor currently under clinical investigation. This guide compares their performance in preclinical settings.

Mechanism of Action

This compound and BAPN share a common mechanism of action by inhibiting the enzymatic activity of the LOX family. This inhibition prevents the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin, thereby blocking the formation of covalent cross-links that stabilize the ECM. The reduction in collagen cross-linking leads to a less stiff and more susceptible to degradation matrix, which can ameliorate fibrosis.

Data Presentation

Enzyme Inhibition Profile

The following table summarizes the inhibitory activity of this compound and BAPN against the five members of the lysyl oxidase family.

Target EnzymeThis compound IC50 (µM)BAPN IC50/pIC50
LOX~0.038Similar to LOXL2
LOXL1~0.045Not explicitly found
LOXL2~0.079pIC50: 6.4 ± 0.1 (~0.398 µM)
LOXL3~0.022Not explicitly found
LOXL4~0.024Not explicitly found

Note: IC50 values can vary depending on the assay conditions. The pIC50 for BAPN against LOXL2 was reported in one study, and another indicated its IC50 is in the range of 3-8 µM for LOX isoenzymes.[1] A direct comparison of IC50 values across different studies should be made with caution.

Preclinical Efficacy in Fibrosis Models

This section presents data from two commonly used preclinical models of fibrosis: bleomycin-induced skin fibrosis and carbon tetrachloride (CCl4)-induced liver fibrosis.

Bleomycin-Induced Skin Fibrosis (Mouse Model)

This model mimics some aspects of scleroderma, a fibrotic skin disease.

CompoundDoseKey FindingQuantitative Data
This compound 15 mg/kg, oral, dailySignificantly reduced dermal thicknessBleomycin-induced increase in dermal thickness was significantly ameliorated.[2]
BAPN VariousReduces collagen accumulation and wound contractionSpecific quantitative data on dermal thickness reduction in a comparable bleomycin model was not found in the searched literature.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis (Rodent Model)

This model is widely used to study the pathogenesis of liver fibrosis.

CompoundDoseKey FindingQuantitative Data
This compound 15 mg/kg, oral, dailySignificantly reduced liver fibrosis- Reduced the area of fibrosis as measured by Picro-Sirius red staining.[2]- Significantly reduced elevated levels of hydroxyproline (a marker of collagen content).[2]
BAPN VariousReduces collagen deposition and accelerates fibrosis resolutionShowed antifibrotic effects by reducing collagen fiber bundles and hepatic hydroxyproline content.[2]

Experimental Protocols

Bleomycin-Induced Skin Fibrosis in Mice
  • Animal Model: Typically, C57BL/6 mice are used.

  • Induction of Fibrosis: Bleomycin (e.g., 1 mg/mL) is dissolved in sterile saline and administered via daily subcutaneous injections into a shaved area on the back of the mice for a period of 2-4 weeks.

  • Treatment: this compound or BAPN is administered orally or via the desired route, typically starting concurrently with the bleomycin injections and continuing for the duration of the study. A vehicle control group receives the vehicle solution.

  • Assessment of Fibrosis:

    • Dermal Thickness: At the end of the study, skin samples are collected, fixed, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) or Masson's trichrome. Dermal thickness is measured from the epidermal-dermal junction to the dermal-subcutaneous fat junction using image analysis software.

    • Collagen Content: Collagen content can be quantified by measuring the hydroxyproline concentration in skin homogenates or by analyzing the area of collagen staining (e.g., Picro-Sirius red) in histological sections.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats/Mice
  • Animal Model: Wistar rats or C57BL/6 mice are commonly used.

  • Induction of Fibrosis: CCl4 is typically mixed with a vehicle like corn oil or olive oil and administered via intraperitoneal injection or oral gavage, usually twice a week for 4-8 weeks.

  • Treatment: this compound or BAPN is administered, often by oral gavage, on a daily or other scheduled basis throughout the CCl4 treatment period. A vehicle control group is included.

  • Assessment of Fibrosis:

    • Histology: Liver tissue is collected, fixed, and paraffin-embedded. Sections are stained with Picro-Sirius red or Masson's trichrome to visualize and quantify the area of fibrosis.

    • Hydroxyproline Assay: A portion of the liver is homogenized, and the hydroxyproline content is measured as a biochemical marker of total collagen deposition.

Mandatory Visualization

Signaling Pathway of Lysyl Oxidase in Fibrosis

LOX_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_inhibitors Inhibitors cluster_cellular Fibroblast Procollagen Pro-collagen Tropocollagen Tropo-collagen Procollagen->Tropocollagen Cleavage CollagenFibril Collagen Fibril Tropocollagen->CollagenFibril Self-assembly CrosslinkedCollagen Cross-linked Collagen CollagenFibril->CrosslinkedCollagen Cross-linking Fibrosis Fibrosis (Increased Stiffness) CrosslinkedCollagen->Fibrosis Leads to LOX Lysyl Oxidase (LOX) LOX->CrosslinkedCollagen Catalyzes PXS5505 This compound PXS5505->LOX Inhibits BAPN BAPN BAPN->LOX Inhibits Fibroblast Fibroblast Fibroblast->Procollagen Secretion

Caption: Lysyl oxidase (LOX) catalyzes the cross-linking of collagen fibrils, leading to fibrosis.

General Experimental Workflow for Preclinical Fibrosis Models

Experimental_Workflow cluster_analysis Endpoint Assessments start Animal Model Selection (e.g., Mouse, Rat) induction Induction of Fibrosis (e.g., Bleomycin, CCl4) start->induction treatment Treatment Groups: - Vehicle - this compound - BAPN induction->treatment monitoring In-life Monitoring (e.g., Body Weight) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint histology Histology (H&E, Sirius Red) endpoint->histology biochemistry Biochemistry (Hydroxyproline) endpoint->biochemistry gene_expression Gene Expression (e.g., qPCR) endpoint->gene_expression

Caption: A typical workflow for evaluating anti-fibrotic compounds in preclinical models.

References

A Head-to-Head Comparison: Pan-LOX Inhibitor PXS-5505 Versus Selective LOXL2 Inhibitors in Fibrotic Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The lysyl oxidase (LOX) family of enzymes, responsible for the crosslinking of collagen and elastin, has emerged as a critical target in the development of anti-fibrotic therapies. Elevated LOX activity is a hallmark of numerous fibrotic diseases, leading to increased tissue stiffness and organ dysfunction. This guide provides an objective comparison of two distinct therapeutic strategies: pan-LOX inhibition with PXS-5505 and selective inhibition of lysyl oxidase-like 2 (LOXL2).

Mechanism of Action: A Broad vs. Targeted Approach

This compound is a potent, irreversible, and orally bioavailable pan-inhibitor of the LOX family, targeting LOX, LOXL1, LOXL2, LOXL3, and LOXL4.[1][2] This broad-spectrum inhibition aims to comprehensively block the pathological collagen and elastin crosslinking that drives fibrosis.[1]

In contrast, selective LOXL2 inhibitors, such as the small molecule PAT-1251 (also known as GB2064) and the monoclonal antibody simtuzumab, are designed to specifically target LOXL2, an isoform frequently upregulated in fibrotic tissues.[3][4] The rationale behind this targeted approach is to inhibit a key driver of fibrosis while potentially minimizing off-target effects associated with inhibiting other LOX isoforms.

In Vitro Potency and Selectivity

A direct comparison of the inhibitory activity of these compounds reveals their distinct profiles. This compound demonstrates potent inhibition across the LOX family, whereas selective inhibitors show a clear preference for LOXL2.

CompoundLOX IC50 (µM)LOXL1 IC50 (µM)LOXL2 IC50 (µM)LOXL3 IC50 (µM)LOXL4 IC50 (µM)Selectivity
This compound 0.493 (fibroblast)0.1590.570.180.19Pan-LOX Inhibitor
PAT-1251 (GB2064) ----->400-fold selective for LOXL2 vs. LOX
PXS-S2A --pIC50: 8.3--Highly selective for LOXL2
Simtuzumab --EC50: 0.03857 µg/mL--Monoclonal antibody specific for LOXL2

Preclinical Efficacy in Fibrosis Models

Both this compound and selective LOXL2 inhibitors have demonstrated anti-fibrotic effects in various preclinical models of disease.

This compound (Pan-LOX Inhibition)

This compound has shown robust anti-fibrotic activity in a wide range of preclinical models:

  • Systemic Sclerosis (SSc): In a bleomycin-induced skin fibrosis model, this compound reduced dermal thickness and α-smooth muscle actin expression. In a lung fibrosis model, it normalized collagen and elastin crosslinking.

  • Myelofibrosis: Preclinical models have demonstrated that pan-LOX inhibition can reverse bone marrow fibrosis.

  • Pancreatic Cancer: In mouse models, this compound in combination with chemotherapy reduced tumor fibrosis and metastasis, leading to a 35% increase in survival compared to chemotherapy alone.

  • Liver and Kidney Fibrosis: this compound has also shown efficacy in reducing fibrosis in models of carbon tetrachloride (CCl4)-induced liver fibrosis and unilateral ureteral obstruction (UUO)-induced kidney fibrosis.

Selective LOXL2 Inhibitors

Selective LOXL2 inhibitors have also been evaluated in various fibrosis models:

  • PAT-1251 (GB2064): In a bleomycin-induced model of pulmonary fibrosis, PAT-1251 demonstrated dose-dependent reductions in lung weight, Ashcroft score (a measure of fibrosis), and collagen concentration. It was effective in both prophylactic and therapeutic settings. In a model of Alport syndrome-related renal fibrosis, PAT-1251 reduced interstitial fibrosis and glomerulosclerosis.

  • Simtuzumab: Preclinical studies in models of liver and lung fibrosis initially showed promise, with the antibody reducing fibrosis progression. However, the translation of these findings to clinical settings has been challenging.

Clinical Development and Outcomes

The clinical development pathways for this compound and selective LOXL2 inhibitors have yielded different results.

This compound is currently in Phase 2 clinical trials for myelofibrosis. Early clinical data has shown that this compound is well-tolerated and achieves greater than 90% inhibition of both LOX and LOXL2 in patients.

PAT-1251 (GB2064) is also in Phase 2a clinical trials for myelofibrosis.

Simtuzumab , despite promising preclinical data, failed to demonstrate efficacy in Phase 2 clinical trials for idiopathic pulmonary fibrosis (IPF), liver fibrosis, and pancreatic cancer, leading to the termination of its development for these indications. The lack of clinical efficacy may be attributed to incomplete inhibition of LOXL2's catalytic activity in humans.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathway of LOX/LOXL2 in Fibrosis

Fibrosis_Signaling cluster_extracellular Extracellular Matrix cluster_intracellular Fibroblast cluster_inhibitors Therapeutic Intervention Pro-collagen Pro-collagen Tropocollagen Tropocollagen Pro-collagen->Tropocollagen cleaved to Cross-linked Collagen Cross-linked Collagen Tropocollagen->Cross-linked Collagen cross-linked by LOX Family LOX Family (LOX, LOXL1-4) LOX Family->Cross-linked Collagen TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 activates Pro-collagen Synthesis Pro-collagen Synthesis Smad2/3->Pro-collagen Synthesis promotes Pro-collagen Synthesis->Pro-collagen secreted as This compound This compound (Pan-LOX Inhibitor) This compound->LOX Family inhibits all Selective LOXL2 Inhibitors Selective LOXL2 Inhibitors Selective LOXL2 Inhibitors->LOX Family inhibits LOXL2

Caption: LOX/LOXL2 signaling in fibrosis and points of intervention.

Experimental Workflow for Lysyl Oxidase Activity Assay

LOX_Activity_Assay cluster_prep Sample Preparation cluster_assay Amplex Red Assay cluster_inhibition Inhibitor Testing Tissue/Cell Lysate Tissue/Cell Lysate Protein Extraction Protein Extraction Tissue/Cell Lysate->Protein Extraction Protein Quantification Protein Quantification Protein Extraction->Protein Quantification 96-well Plate 96-well Plate Protein Quantification->96-well Plate Add sample Incubation Incubate at 37°C 96-well Plate->Incubation LOX Substrate LOX Substrate LOX Substrate->96-well Plate Add HRP Horseradish Peroxidase HRP->96-well Plate Add Amplex Red Amplex Red Amplex Red->96-well Plate Add Fluorescence Reading Measure Fluorescence (Ex/Em = 530-560/590 nm) Incubation->Fluorescence Reading Test Compound\n(e.g., this compound) Test Compound (e.g., this compound) Test Compound Test Compound Test Compound->96-well Plate Pre-incubate with sample

Caption: Workflow for a fluorometric lysyl oxidase activity assay.

Experimental Protocols

Lysyl Oxidase (LOX) Activity Assay (Amplex Red Method)

This protocol outlines a common fluorometric method for measuring LOX activity, which is applicable for assessing the potency of inhibitors like this compound and selective LOXL2 inhibitors.

1. Principle: Lysyl oxidase catalyzes the oxidative deamination of a substrate, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex® Red reagent to produce the highly fluorescent resorufin. The increase in fluorescence is proportional to the LOX activity.

2. Materials:

  • Amplex® Red reagent (e.g., from Thermo Fisher Scientific)

  • Horseradish peroxidase (HRP)

  • Dimethyl sulfoxide (DMSO)

  • Lysyl oxidase substrate (e.g., 1,5-diaminopentane or a specific peptide substrate)

  • Sodium phosphate buffer (pH 7.4)

  • Black 96-well microplates

  • Fluorescence microplate reader

3. Assay Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Amplex® Red in DMSO.

    • Prepare a stock solution of HRP in phosphate buffer.

    • Prepare a stock solution of the LOX substrate in phosphate buffer.

    • Prepare a reaction buffer containing phosphate buffer, HRP, and Amplex® Red.

  • Sample and Inhibitor Preparation:

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) in the reaction buffer.

    • Add the enzyme source (e.g., purified recombinant LOX/LOXL2 or cell lysate) to the wells containing the inhibitor dilutions and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the LOX substrate to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity in a microplate reader (excitation ~530-560 nm, emission ~590 nm) at 37°C for a defined period (e.g., 30-60 minutes).

  • Data Analysis:

    • Determine the rate of reaction (slope of the fluorescence versus time curve) for each inhibitor concentration.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

4. Controls:

  • No-enzyme control: To determine background fluorescence.

  • No-substrate control: To ensure the signal is dependent on substrate turnover.

  • Vehicle control (e.g., DMSO): To determine 100% enzyme activity.

Conclusion

The choice between a pan-LOX inhibitor like this compound and a selective LOXL2 inhibitor represents a key strategic decision in the development of anti-fibrotic therapies. This compound offers a comprehensive approach by targeting all LOX family members, which has demonstrated broad efficacy across a multitude of preclinical fibrosis models and is showing promise in early clinical trials for myelofibrosis.

Selective LOXL2 inhibitors, while theoretically offering a more targeted approach with a potentially better safety profile, have had a mixed history. The clinical failure of simtuzumab highlights the challenges in translating preclinical efficacy to human diseases and underscores the importance of achieving sufficient target engagement. Small molecule selective inhibitors like PAT-1251 (GB2064) are still under investigation.

Ultimately, the optimal therapeutic strategy may depend on the specific fibrotic disease and the relative contribution of different LOX isoforms to its pathogenesis. The ongoing clinical trials for both this compound and selective LOXL2 inhibitors will provide crucial data to guide future drug development in the fight against fibrosis.

References

PXS-5505: A New Frontier in Anti-Fibrotic Therapy? A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and often fatal group of disorders with limited therapeutic options. In the landscape of anti-fibrotic drug development, a novel contender, PXS-5505, has emerged with a distinct mechanism of action. This guide provides an objective comparison of this compound with established and late-stage anti-fibrotic therapies for myelofibrosis (MF) and idiopathic pulmonary fibrosis (IPF), supported by available experimental data.

Mechanism of Action: A Differentiated Approach

This compound is an orally administered, small-molecule inhibitor of all lysyl oxidase (LOX) family enzymes.[1] These enzymes are critical for the cross-linking of collagen and elastin, a fundamental step in the formation and stabilization of the fibrotic matrix. By irreversibly inhibiting the entire LOX family, this compound directly targets the tissue stiffening and scar formation that are the hallmarks of fibrosis.[2][3]

In contrast, other anti-fibrotic agents employ different strategies:

  • JAK Inhibitors (Myelofibrosis): Drugs like ruxolitinib, fedratinib, momelotinib, and pacritinib primarily target the Janus kinase (JAK) signaling pathway, which is aberrantly activated in myeloproliferative neoplasms like MF.[4][5] While they effectively reduce splenomegaly and symptom burden, their anti-fibrotic effects are considered secondary and less direct than those of this compound.

  • Nintedanib (Idiopathic Pulmonary Fibrosis): This agent is a multi-tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). By blocking these pathways, nintedanib interferes with fibroblast proliferation, migration, and differentiation.

  • Pirfenidone (Idiopathic Pulmonary Fibrosis): The precise mechanism of pirfenidone is not fully elucidated, but it is known to downregulate the production of pro-fibrotic and inflammatory cytokines, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).

Comparative Efficacy: A Look at the Data

Direct head-to-head clinical trials comparing this compound with other anti-fibrotic agents are not yet available. Therefore, this comparison relies on data from their respective pivotal clinical trials.

Myelofibrosis

The primary endpoints in myelofibrosis trials typically include spleen volume reduction and improvement in total symptom score (TSS). While JAK inhibitors have demonstrated significant efficacy in these areas, this compound has shown promising early data on a key pathological feature: bone marrow fibrosis.

Drug (Trial)Primary Endpoint(s) MetKey Efficacy DataBone Marrow Fibrosis Improvement
This compound (Phase 1/2a)Safety and Tolerability62% of patients had a ≥20% reduction in TSS.42% of patients showed improvement in collagen fibrosis by one grade.
Ruxolitinib (COMFORT-I & II)YesSignificant reduction in spleen volume and improvement in TSS vs. placebo/best available therapy.Some patients experienced stabilization or improvement in bone marrow fibrosis with long-term use.
Fedratinib (JAKARTA & JAKARTA2)YesSignificant spleen volume reduction and symptom response in both JAK inhibitor-naïve and previously treated patients.Data on bone marrow fibrosis improvement is less emphasized in pivotal trials.
Momelotinib (MOMENTUM)YesStatistically significant improvements in symptoms, spleen size, and anemia.Not a primary focus of the pivotal trial data presented.
Pacritinib (PERSIST-2)One of two co-primary endpoints metSignificant reduction in spleen volume in patients with thrombocytopenia.Not a primary endpoint in the pivotal trial.
Idiopathic Pulmonary Fibrosis

For IPF, the key efficacy measure is the annual rate of decline in forced vital capacity (FVC), a measure of lung function.

Drug (Trial)Primary Endpoint MetKey Efficacy Data (Annual Rate of FVC Decline)
This compound (Preclinical)Preclinical models show reduction in pulmonary fibrosis. Clinical data in IPF is not yet available.
Nintedanib (INPULSIS-1 & -2)YesSignificantly reduced the annual rate of FVC decline compared to placebo. Difference vs. placebo: 125.3 mL/year (INPULSIS-1) and 93.7 mL/year (INPULSIS-2).
Pirfenidone (ASCEND & CAPACITY)YesSignificantly reduced the proportion of patients with a ≥10% decline in FVC or death compared to placebo. Adjusted annual rate of FVC decline was -109.0 mL for pirfenidone vs -207.5 mL for placebo.

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of action and the general workflow of a clinical trial for these agents, the following diagrams are provided.

PXS5505_Mechanism_of_Action cluster_extracellular Extracellular Matrix Collagen_Elastin Collagen & Elastin (Disorganized) Fibrotic_Matrix Cross-linked Fibrotic Matrix (Stiffened) Collagen_Elastin->Fibrotic_Matrix Cross-linking PXS5505 This compound LOX Lysyl Oxidase (LOX) Family Enzymes PXS5505->LOX JAK_Inhibitor_Signaling_Pathway Cytokine Cytokines Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Regulates Ruxolitinib Ruxolitinib (JAK Inhibitor) Ruxolitinib->JAK Inhibits Nintedanib_Signaling_Pathway cluster_receptors Receptor Tyrosine Kinases PDGFR PDGFR Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) PDGFR->Downstream FGFR FGFR FGFR->Downstream VEGFR VEGFR VEGFR->Downstream Nintedanib Nintedanib Nintedanib->PDGFR Nintedanib->FGFR Nintedanib->VEGFR Fibroblast_Activity Fibroblast Proliferation, Migration & Differentiation Downstream->Fibroblast_Activity Pirfenidone_Mechanism_of_Action Pirfenidone Pirfenidone TGF_beta TGF-β Pirfenidone->TGF_beta Downregulates TNF_alpha TNF-α Pirfenidone->TNF_alpha Downregulates Other_Cytokines Other Pro-fibrotic & Inflammatory Cytokines Pirfenidone->Other_Cytokines Downregulates Fibroblast_Activation Fibroblast Activation & Collagen Synthesis TGF_beta->Fibroblast_Activation TNF_alpha->Fibroblast_Activation Other_Cytokines->Fibroblast_Activation Clinical_Trial_Workflow Start Patient Recruitment (Defined Inclusion/Exclusion Criteria) Randomization Randomization Start->Randomization Treatment_A Treatment Arm (e.g., this compound) Randomization->Treatment_A Treatment_B Control Arm (Placebo or Standard of Care) Randomization->Treatment_B Follow_up Treatment & Follow-up Period (e.g., 24-52 weeks) Treatment_A->Follow_up Treatment_B->Follow_up Data_Collection Data Collection (Efficacy & Safety Assessments) Follow_up->Data_Collection Analysis Statistical Analysis (Primary & Secondary Endpoints) Data_Collection->Analysis Results Results & Reporting Analysis->Results

References

PXS-5505: A Comparative Analysis of Off-Target Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the off-target activity of PXS-5505, a first-in-class, irreversible, pan-lysyl oxidase (pan-LOX) inhibitor, against other relevant amine oxidases. This analysis is supported by available preclinical data and detailed experimental methodologies.

This compound is a promising therapeutic agent currently under investigation for fibrotic diseases such as myelofibrosis and for various cancers, including pancreatic and liver cancer.[1][2] Its mechanism of action is the inhibition of all five members of the lysyl oxidase (LOX) family of enzymes, which play a crucial role in the cross-linking of collagen and elastin, key components of the extracellular matrix.[3] By inhibiting this process, this compound aims to reduce tissue stiffness and fibrosis, which are hallmarks of these diseases.

A critical aspect of the development of any new therapeutic is the assessment of its off-target activity to ensure safety and minimize unintended side effects. For an amine oxidase inhibitor like this compound, the most relevant off-targets are other amine oxidases, such as Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Semicarbazide-Sensitive Amine Oxidase (SSAO).

Quantitative Assessment of Off-Target Activity

Preclinical studies have highlighted the high selectivity of this compound for the lysyl oxidase family. While specific IC50 values against a broad panel of unrelated receptors and enzymes are not publicly available, data regarding its activity against other amine oxidases underscores its targeted mechanism of action.

Target Enzyme FamilySpecific EnzymeThis compound IC50BAPN (β-aminopropionitrile)
Lysyl Oxidases (On-Target) LOX, LOXL1-40.2-2 µM[4]Effective inhibitor
Other Amine Oxidases (Off-Target) Other recombinant human lysyl oxidases>30 µM[5]Lacks selectivity, inhibits other amine oxidases
MAO-A, MAO-B, SSAOReported to be highly selective with no significant off-target effectsKnown to have off-target effects

Note: BAPN is a well-known, non-specific pan-LOX inhibitor often used as a reference compound in preclinical studies. It is not used clinically due to its off-target effects and toxicity.

The data indicates that this compound is significantly more selective for the LOX family than for other amine oxidases. This high selectivity is a key differentiator from older, less specific pan-LOX inhibitors like β-aminopropionitrile (BAPN), which exhibited off-target effects. The development of other selective amine oxidase inhibitors by the same company, such as the dual MAO-B/SSAO inhibitor PXS-5131, further suggests a deliberate design strategy to ensure target specificity and avoid off-target liabilities like MAO-A inhibition, which can lead to hypertensive crisis.

Signaling Pathways and Experimental Workflows

To understand the context of this compound's activity and how its off-target profile is assessed, the following diagrams illustrate the relevant biological pathways and experimental workflows.

cluster_0 This compound On-Target Pathway PXS5505 This compound LOX Lysyl Oxidase Family (LOX, LOXL1-4) PXS5505->LOX Inhibits Crosslinking Cross-linking LOX->Crosslinking Collagen_Elastin Collagen & Elastin Precursors Collagen_Elastin->LOX ECM Extracellular Matrix Stiffening & Fibrosis Crosslinking->ECM

Figure 1: this compound on-target signaling pathway.

cluster_1 Potential Off-Target Pathways PXS5505 This compound MAOA MAO-A PXS5505->MAOA High IC50 (>30 µM) MAOB MAO-B PXS5505->MAOB High IC50 (>30 µM) SSAO SSAO PXS5505->SSAO High IC50 (>30 µM) Neurotransmitters Neurotransmitter Metabolism MAOA->Neurotransmitters MAOB->Neurotransmitters CellAdhesion Cell Adhesion SSAO->CellAdhesion

Figure 2: this compound potential off-target signaling pathways.

cluster_2 Off-Target Activity Assessment Workflow Compound Test Compound (e.g., this compound) EnzymePanel Panel of Recombinant Amine Oxidases (MAO-A, MAO-B, SSAO, etc.) Compound->EnzymePanel Assay Enzyme Activity Assay EnzymePanel->Assay Detection Detection of Product (e.g., H2O2, Aldehyde) Assay->Detection IC50 IC50 Determination Detection->IC50

Figure 3: Experimental workflow for off-target activity assessment.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of this compound's off-target activity.

In Vitro Amine Oxidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of recombinant human amine oxidases (e.g., MAO-A, MAO-B, SSAO).

Materials:

  • Recombinant human MAO-A, MAO-B, and SSAO enzymes.

  • This compound stock solution (in DMSO).

  • Specific substrates for each enzyme (e.g., kynuramine for MAO-A, benzylamine for MAO-B, and benzylamine for SSAO).

  • Amplex® Red reagent (or similar H2O2 detection reagent).

  • Horseradish peroxidase (HRP).

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4).

  • 96-well microplates (black, clear bottom for fluorescence).

  • Microplate reader with fluorescence detection capabilities.

Procedure:

  • Enzyme Preparation: Dilute the recombinant enzymes to the desired concentration in cold assay buffer.

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor for each enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing the specific substrate for each enzyme and the Amplex® Red/HRP detection system in assay buffer.

  • Assay Protocol: a. To each well of the 96-well plate, add a small volume of the diluted this compound or control. b. Add the diluted enzyme to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding the reaction mixture to each well. d. Immediately place the plate in a microplate reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of ~530-560 nm and an emission wavelength of ~580-590 nm.

  • Data Analysis: a. Determine the rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound. b. Normalize the reaction rates to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The available preclinical data strongly indicates that this compound is a highly selective pan-lysyl oxidase inhibitor with minimal off-target activity against other human amine oxidases. This high degree of selectivity is a significant advantage, potentially leading to a better safety profile compared to less specific inhibitors. The provided experimental protocols offer a framework for the validation and comparison of the off-target activity of this compound and other amine oxidase inhibitors in a research setting. Further publication of comprehensive off-target screening data would provide an even more complete picture of the selectivity profile of this promising therapeutic candidate.

References

PXS-5505 in Myelofibrosis: A Comparative Clinical Trial Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the clinical trial results for PXS-5505 in myelofibrosis against key alternative therapies. The data presented is intended to offer an objective overview of performance, supported by experimental data and methodologies for a scientific audience.

Introduction to this compound and the Treatment Landscape

Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by progressive bone marrow fibrosis, which impairs normal blood cell production.[1][2] While Janus kinase (JAK) inhibitors, such as ruxolitinib, are the standard of care and can reduce spleen volume and symptom burden, they do not resolve the underlying bone marrow fibrosis and may lead to or worsen anemia and thrombocytopenia.[1][3][4] For patients who are refractory to, intolerant of, or ineligible for JAK inhibitor therapy, treatment options are limited, representing a significant unmet medical need.

This compound is a novel, orally administered, first-in-class pan-lysyl oxidase (LOX) inhibitor. The LOX family of enzymes is responsible for the cross-linking of collagen and elastin, a critical step in the formation of the fibrotic matrix in the bone marrow. By inhibiting all LOX enzymes, this compound aims to prevent and potentially reverse bone marrow fibrosis, offering a distinct and complementary mechanism of action to existing therapies.

This guide compares the clinical data of this compound from its Phase 1/2a trial with other therapies approved or investigated for this patient population, primarily focusing on the second-line setting: Momelotinib and Pacritinib.

Mechanism of Action: A Tale of Two Pathways

The therapeutic approaches for myelofibrosis compared here target two distinct biological pathways. This compound takes a novel anti-fibrotic approach, while approved therapies modulate the inflammatory signaling that drives the disease.

This compound: Targeting the Fibrotic Milieu

This compound directly targets the enzymatic drivers of fibrosis. By irreversibly inhibiting the lysyl oxidase (LOX) family of enzymes, it prevents the maturation and cross-linking of collagen fibers, which are the building blocks of the fibrotic scar tissue in the bone marrow. This approach is intended to halt the progression of fibrosis and potentially allow for the restoration of a healthier bone marrow microenvironment.

Procollagen Pro-collagen Collagen Tropocollagen (Soluble Collagen) Procollagen->Collagen Secretion & Cleavage CrosslinkedCollagen Cross-linked Collagen (Insoluble Fibers) Collagen->CrosslinkedCollagen LOX Lysyl Oxidase (LOX) Enzymes LOX->CrosslinkedCollagen PXS5505 This compound PXS5505->LOX CytokineReceptor Cytokine Receptor JAK JAK1 / JAK2 CytokineReceptor->JAK STAT STAT JAK->STAT pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Gene Gene Transcription (Pro-inflammatory, Proliferative) pSTAT->Gene JAKi JAK Inhibitors (Ruxolitinib, etc.) JAKi->JAK Cytokine Cytokine Cytokine->CytokineReceptor Binds cluster_dep Dose Escalation Phase (DEP) cluster_cep Cohort Expansion Phase (CEP) Screening Screening (N=27 enrolled) JAKi Refractory/Intolerant MF Dose1 Cohort 1 (n=5) 100mg -> 150mg -> 200mg BID (28-day cycles) Screening->Dose1 RP2D Recommended Phase 2 Dose: 200mg BID Dose1->RP2D Primary Endpoint: Safety & Tolerability (DLTs) Treatment Treatment (n=24) This compound 200mg BID (24 weeks) RP2D->Treatment Assessments Assessments at Wk 0, 4, 12, 24 Endpoints Endpoints: - Safety - Bone Marrow Fibrosis (WHO) - Symptom Score (MPN-SAF) - Spleen Volume (MRI/CT) - PK/PD (LOX Inhibition)

References

PXS-5505 Combination Therapy: A Preclinical Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides an objective comparison of preclinical data on PXS-5505 in combination with chemotherapy against other anti-fibrotic alternatives. The information is presented through structured data tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows.

Executive Summary

This compound, a novel pan-Lysyl Oxidase (pan-LOX) inhibitor, has demonstrated significant preclinical efficacy in enhancing the effects of chemotherapy in solid tumors characterized by high levels of fibrosis, such as pancreatic and cholangiocarcinoma. By targeting the entire LOX family of enzymes, this compound disrupts the cross-linking of collagen in the tumor microenvironment. This action reduces tumor stiffness, improves penetration of chemotherapeutic agents, and ultimately leads to better tumor control and increased survival in animal models. This guide compares the preclinical performance of this compound with other anti-fibrotic agents, providing a comprehensive overview for further research and development.

This compound: Mechanism of Action

This compound is a first-in-class, irreversible inhibitor of all five lysyl oxidase enzymes (LOX, LOXL1-4)[1]. These enzymes are crucial for the covalent cross-linking of collagen and elastin, which are key components of the extracellular matrix (ECM)[2][3]. In cancerous tumors, particularly those with a dense fibrotic stroma, the overexpression of LOX enzymes leads to a stiff and impenetrable ECM. This fibrotic barrier can hinder the delivery and effectiveness of chemotherapeutic drugs[4]. This compound works by returning the tumor microenvironment to a more "normal" state, thereby allowing chemotherapy to be more effective[4].

Preclinical Performance of this compound in Combination with Chemotherapy

Preclinical studies have shown promising results for this compound when combined with standard-of-care chemotherapies in various cancer models.

Pancreatic Ductal Adenocarcinoma (PDAC)

In mouse models of PDAC, the combination of this compound with gemcitabine has been shown to significantly improve survival and reduce metastasis compared to gemcitabine alone.

Efficacy EndpointChemotherapy Alone (Gemcitabine)This compound + Chemotherapy (Gemcitabine)Improvement
Median Survival 125 days171 days35% increase
Metastasis to Liver Baseline45% reduction45% reduction
Tumor Stiffness IncreasedDecreasedReduction in chemotherapy-induced stiffness
Cancer Cell Invasion BaselineSignificantly reduced (P=0.0019)Significant reduction
Cholangiocarcinoma (CCA)

In preclinical models of CCA, combining this compound with the FOLFOX chemotherapy regimen (oxaliplatin, leucovorin, and 5-fluorouracil) has demonstrated delayed tumor growth and improved survival.

Efficacy EndpointChemotherapy Alone (FOLFOX)This compound + Chemotherapy (FOLFOX)Outcome
Tumor Growth No significant impactSignificantly delayedDelayed tumor growth
Survival BaselineSignificantly improvedImproved survival
Intratumoral Pressure BaselineReducedReduced pressure, suggesting improved drug perfusion

Comparison with Alternative Anti-Fibrotic Therapies

While this compound shows significant promise, other anti-fibrotic agents have also been investigated in preclinical cancer models. This section provides a comparison with two such agents: pirfenidone and halofuginone.

Therapeutic AgentMechanism of ActionPreclinical Cancer ModelCombination ChemotherapyKey Findings
This compound Pan-Lysyl Oxidase (LOX) inhibitorPancreatic Cancer, CholangiocarcinomaGemcitabine, FOLFOXIncreased survival, reduced metastasis, decreased tumor stiffness
Pirfenidone Antifibrotic agent, inhibits TGF-β signalingPancreatic CancerGemcitabineSuppressed tumor growth, reduced peritoneal dissemination and liver metastasis
Halofuginone Inhibitor of TGF-β signalingPancreatic CancerGemcitabineReduced tumor growth, enhanced immune cell infiltration

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of the experimental protocols used in the key studies of this compound combination therapy.

Pancreatic Cancer Model (this compound + Gemcitabine)
  • Animal Model: KPC mouse model (genetically engineered to develop spontaneous pancreatic cancer).

  • Treatment Groups:

    • Vehicle control

    • Gemcitabine alone (100 mg/kg, administered intraperitoneally twice weekly)

    • This compound alone

    • This compound in combination with gemcitabine

  • This compound Administration: Administered orally.

  • Endpoint Analysis:

    • Survival: Monitored daily.

    • Metastasis: Assessed at the end of the study through histological analysis of organs such as the liver.

    • Tumor Stiffness: Measured using unconfined compression analysis of excised tumors.

    • Cell Invasion: Analyzed using a 3D organotypic invasion assay.

Cholangiocarcinoma Model (this compound + FOLFOX)
  • Animal Model: Orthotopic and autochthonous mouse models of intrahepatic cholangiocarcinoma (iCCA).

  • Treatment Groups:

    • Vehicle control

    • This compound alone

    • FOLFOX alone (administered weekly)

    • This compound in combination with FOLFOX

  • This compound Administration: Provided in the chow.

  • Endpoint Analysis:

    • Tumor Growth: Monitored over time.

    • Survival: Assessed throughout the study.

    • Intratumoral Pressure: Measured using a pressure catheter probe.

    • Chemotherapeutic Penetration: Assessed by measuring intratumoral 5-fluorouracil concentration.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further clarify the mechanisms and processes involved, the following diagrams have been generated using Graphviz.

LOX_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lox LOX Enzyme Activity cluster_ecm Extracellular Matrix cluster_downstream Downstream Effects Hypoxia Hypoxia HIF-1a HIF-1a Hypoxia->HIF-1a TGF-beta TGF-beta SMADs SMADs TGF-beta->SMADs LOX_Family LOX Family Enzymes (LOX, LOXL1-4) HIF-1a->LOX_Family upregulates SMADs->LOX_Family upregulates Collagen_Elastin Collagen & Elastin Precursors LOX_Family->Collagen_Elastin catalyzes This compound This compound This compound->LOX_Family inhibition Crosslinking Collagen Cross-linking Collagen_Elastin->Crosslinking ECM_Stiffening ECM Stiffening & Fibrosis Crosslinking->ECM_Stiffening Tumor_Microenvironment Altered Tumor Microenvironment ECM_Stiffening->Tumor_Microenvironment FAK_Src FAK/Src Signaling ECM_Stiffening->FAK_Src Reduced_Perfusion Reduced Drug Perfusion Tumor_Microenvironment->Reduced_Perfusion Chemoresistance Chemoresistance Reduced_Perfusion->Chemoresistance Metastasis Tumor Invasion & Metastasis FAK_Src->Metastasis

Figure 1: this compound Mechanism of Action in the Tumor Microenvironment.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Implantation Tumor Cell Implantation (Orthotopic or Subcutaneous) Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Group1 Vehicle Control Randomization->Group1 Group2 Chemotherapy Alone Randomization->Group2 Group3 This compound Alone Randomization->Group3 Group4 This compound + Chemotherapy Randomization->Group4 Dosing Daily/Weekly Dosing (Oral/IP) Tumor_Measurement Tumor Volume/Weight Measurement Dosing->Tumor_Measurement Survival_Analysis Survival Analysis Tumor_Measurement->Survival_Analysis Histology Histological Analysis (Metastasis, Fibrosis) Survival_Analysis->Histology Biomechanical Biomechanical Testing (Tumor Stiffness) Histology->Biomechanical Pharmacokinetics Pharmacokinetic/ Pharmacodynamic Analysis Biomechanical->Pharmacokinetics

Figure 2: General Preclinical In Vivo Experimental Workflow.

Conclusion

The preclinical data for this compound in combination with chemotherapy is compelling. By targeting the fibrotic tumor microenvironment, this compound has the potential to overcome a significant barrier to effective cancer treatment. The quantitative improvements in survival and reduction in metastasis observed in pancreatic and cholangiocarcinoma models highlight its promise. While alternative anti-fibrotic agents also show activity, the pan-LOX inhibitory mechanism of this compound presents a novel and potent approach. Further research, including head-to-head comparative studies and clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound in combination with chemotherapy for the treatment of fibrotic cancers.

References

A Head-to-Head Comparison of Pan-Lipoxygenase (LOX) Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate lipoxygenase (LOX) inhibitor is critical for investigating the role of LOX pathways in disease and for developing novel therapeutics. This guide provides a head-to-head comparison of common pan-LOX inhibitors, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in your research.

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid mediators involved in a wide range of physiological and pathological processes, including inflammation, cancer, and cardiovascular disease. Pan-LOX inhibitors, which target multiple LOX isoforms (e.g., 5-LOX, 12-LOX, and 15-LOX), are invaluable tools for elucidating the overall contribution of these pathways and for therapeutic strategies that require broad-spectrum inhibition.

Quantitative Comparison of Pan-LOX Inhibitors

The following table summarizes the inhibitory potency (IC50 values) of several commonly cited pan-LOX and broad-spectrum LOX inhibitors against different LOX isoforms. It is important to note that IC50 values can vary depending on the specific assay conditions, substrate concentration, and enzyme source.

Inhibitor5-LOX IC50 (µM)12-LOX IC50 (µM)15-LOX IC50 (µM)Comments
Nordihydroguaiaretic Acid (NDGA)8[1][2][3]Data not readily available3.8[4]A natural product and well-characterized non-selective LOX inhibitor with antioxidant properties.[4] It acts as a redox-type inhibitor.
MasoprocolPotent inhibitorData not readily availableData not readily availableThe meso-form of NDGA, also a potent lipoxygenase inhibitor.
BaicaleinData not readily availablePotent inhibitorPotent inhibitor (IC50 range of 9.6 µM to 20.7 µM for MPM cell lines)A flavonoid known to inhibit both 12-LOX and 15-LOX.
LuteolinData not readily availableData not readily available0.6A flavonoid identified as a potent inhibitor of mammalian 15-LOX-1.
(-)-Epicatechin22-50Data not readily availableData not readily availableA flavonoid found in cocoa that inhibits human 5-LOX.

Lipoxygenase Signaling Pathway and Point of Inhibition

The following diagram illustrates the general lipoxygenase signaling pathway, highlighting the central role of LOX enzymes in the conversion of arachidonic acid to pro-inflammatory leukotrienes and other bioactive lipids. Pan-LOX inhibitors block this pathway at the initial enzymatic step.

LOX_Pathway Lipoxygenase Signaling Pathway cluster_inhibition Site of Inhibition AA Arachidonic Acid (from membrane phospholipids) LOX Lipoxygenases (LOX) (5-LOX, 12-LOX, 15-LOX) AA->LOX HPETEs HPETEs (5-HPETE, 12-HPETE, 15-HPETE) LOX->HPETEs Leukotrienes Leukotrienes (e.g., LTB4) Pro-inflammatory mediators HPETEs->Leukotrienes Lipoxins Lipoxins Anti-inflammatory mediators HPETEs->Lipoxins Other_metabolites Other Bioactive Lipids HPETEs->Other_metabolites Pan_LOX_Inhibitors Pan-LOX Inhibitors (e.g., NDGA, Masoprocol) Pan_LOX_Inhibitors->LOX

Caption: The Lipoxygenase Signaling Pathway and the site of action for pan-LOX inhibitors.

Experimental Protocols

Accurate assessment of inhibitor potency requires robust and reproducible experimental methods. Below are detailed protocols for common in vitro lipoxygenase activity assays.

Spectrophotometric Lipoxygenase Activity Assay

This method is based on the detection of the formation of hydroperoxides from a fatty acid substrate (e.g., linoleic or arachidonic acid), which results in an increase in absorbance at 234 nm.

Materials:

  • Spectrophotometer capable of reading at 234 nm

  • Quartz cuvettes

  • Purified lipoxygenase enzyme or cell/tissue lysate

  • Substrate solution: Sodium linoleate or arachidonic acid

  • Assay Buffer: e.g., 50 mM sodium phosphate buffer, pH 6.0

  • Test inhibitor and vehicle control (e.g., DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer and equilibrate to the desired reaction temperature (e.g., 25°C).

    • Prepare a stock solution of the substrate (e.g., 10 mM sodium linoleate). This may require the use of a surfactant like Tween 20 and slight alkalinization with NaOH for complete dissolution. Store protected from light and oxygen.

  • Assay Setup:

    • In a cuvette, prepare the reaction mixture containing the assay buffer and the desired concentration of the substrate.

    • For inhibitor studies, add the test inhibitor (dissolved in a suitable solvent like DMSO) to the reaction mixture and pre-incubate with the enzyme for a specified time. A vehicle control should be run in parallel.

  • Enzyme Reaction and Measurement:

    • Initiate the reaction by adding the lipoxygenase enzyme solution to the cuvette.

    • Immediately monitor the increase in absorbance at 234 nm over time (e.g., for 2-5 minutes) in kinetic mode.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Fluorometric Lipoxygenase Activity Assay

This assay offers higher sensitivity and is well-suited for high-throughput screening. It utilizes a probe that fluoresces upon reacting with the hydroperoxide products of the LOX reaction.

Materials:

  • Fluorescence plate reader (e.g., Ex/Em = 500/536 nm)

  • 96-well white or black plates

  • Purified lipoxygenase enzyme or cell/tissue lysate

  • LOX substrate

  • Fluorescent probe

  • LOX Assay Buffer

  • Test inhibitor and vehicle control

  • LOX inhibitor (for positive control of inhibition)

Procedure:

  • Sample and Reagent Preparation:

    • Prepare cell or tissue lysates by homogenization in ice-cold LOX lysis buffer, followed by centrifugation to collect the supernatant.

    • Prepare a standard curve using an oxidized probe standard.

    • Prepare a reaction mix containing the LOX assay buffer and the fluorescent probe.

  • Assay Setup (96-well plate):

    • Add samples, positive controls (LOX enzyme), and background controls to the wells.

    • For inhibitor screening, add the test compounds to the appropriate wells. Include a known LOX inhibitor as a positive control for inhibition.

  • Enzyme Reaction and Measurement:

    • Add the reaction mix to all wells.

    • Initiate the reaction by adding the LOX substrate.

    • Immediately begin measuring the fluorescence in kinetic mode at regular intervals (e.g., every 30-60 seconds) for 30-40 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) from the linear portion of the fluorescence versus time plot.

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each test compound concentration.

    • Determine the IC50 values as described for the spectrophotometric assay.

Experimental Workflow for Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing pan-LOX inhibitors.

Inhibitor_Screening_Workflow General Workflow for Pan-LOX Inhibitor Screening cluster_primary Primary Screening cluster_secondary Secondary & Selectivity Assays cluster_characterization Mechanism of Action cluster_cellular Cell-Based Assays Primary_Assay High-Throughput Screening (e.g., Fluorometric Assay) against a primary LOX target Assay_5LOX 5-LOX Activity Assay Primary_Assay->Assay_5LOX Confirm Hits Assay_12LOX 12-LOX Activity Assay Primary_Assay->Assay_12LOX Confirm Hits Assay_15LOX 15-LOX Activity Assay Primary_Assay->Assay_15LOX Confirm Hits MOA_studies Kinetic Analysis (e.g., competitive, non-competitive) Reversibility Studies Assay_5LOX->MOA_studies Assay_12LOX->MOA_studies Assay_15LOX->MOA_studies Cell_Assay Inhibition of LOX products in cultured cells MOA_studies->Cell_Assay Validate in cellular context

References

PXS-5505 in Solid Tumors: A Comparative Clinical Trial Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the clinical trial design for PXS-5505 in solid tumors, specifically unresectable hepatocellular carcinoma (HCC), against current and former standard-of-care treatments. This compound is a first-in-class, oral, small-molecule inhibitor of all lysyl oxidase (LOX) family enzymes, which play a crucial role in the formation of the fibrotic tumor microenvironment.[1][2] By targeting tumor fibrosis, this compound aims to enhance the efficacy of combination therapies.[1][2]

Mechanism of Action: Targeting the Fibrotic Stroma

This compound irreversibly inhibits the entire lysyl oxidase (LOX) family of enzymes (LOX, LOXL1-4).[1] These copper-dependent enzymes are critical for the cross-linking of collagen and elastin in the extracellular matrix (ECM). In many solid tumors, including pancreatic, liver, and cholangiocarcinoma, the overexpression of LOX enzymes contributes to a dense, fibrotic stroma known as desmoplasia. This fibrotic barrier can impede the penetration of therapeutic agents and promote a tumor-supportive, immunosuppressive microenvironment. By inhibiting all LOX family members, this compound aims to disrupt this fibrotic scaffolding, thereby increasing the accessibility of tumors to concomitant cancer therapies and potentially reversing the immunosuppressive environment.

PXS_5505_Mechanism cluster_TME Tumor Microenvironment cluster_PXS5505 cluster_Outcome Therapeutic Outcome Tumor_Cells Tumor Cells CAFs Cancer-Associated Fibroblasts (CAFs) Tumor_Cells->CAFs activate LOX Lysyl Oxidase Family (LOX, LOXL1-4) CAFs->LOX secrete ECM Extracellular Matrix (ECM) (Collagen, Elastin) Fibrosis Reduced Tumor Fibrosis (Desmoplasia) ECM->Fibrosis leads to LOX->ECM cross-links PXS5505 This compound PXS5505->LOX inhibits Immune Enhanced Anti-Tumor Immunity Fibrosis->Immune impacts Drug_Delivery Improved Drug Penetration Fibrosis->Drug_Delivery impacts

This compound Mechanism of Action in the Tumor Microenvironment.

Clinical Trial Design: this compound in Unresectable Hepatocellular Carcinoma

The ongoing clinical trial NCT05109052 evaluates the safety and efficacy of this compound in combination with the current standard of care for unresectable HCC, atezolizumab (an anti-PD-L1 antibody) and bevacizumab (an anti-VEGF antibody).

PXS5505_Trial_Workflow cluster_Screening Patient Screening cluster_Phase1b Phase 1b: Safety & Tolerability cluster_Phase2 Phase 2: Efficacy Eligibility Inclusion/Exclusion Criteria Met? - Unresectable/Metastatic HCC - No prior systemic therapy - Measurable disease - Adequate organ function Dose_Escalation Dose Escalation of this compound with Atezolizumab + Bevacizumab Eligibility->Dose_Escalation Eligible MTD Determine Maximum Tolerated Dose (MTD) Dose_Escalation->MTD Expansion Enrollment at MTD MTD->Expansion Endpoints Primary Endpoint: Objective Response Rate (ORR) Secondary Endpoints: - Progression-Free Survival (PFS) - Overall Survival (OS) - Duration of Response (DoR) Expansion->Endpoints

Workflow of the this compound NCT05109052 Clinical Trial.

Comparative Analysis of Clinical Trial Designs

The following tables provide a comparative overview of the this compound clinical trial alongside pivotal trials for the current and a former standard of care in unresectable HCC.

Table 1: Trial Design and Patient Population
FeatureThis compound + Atezolizumab/Bevacizumab (NCT05109052)Atezolizumab + Bevacizumab (IMbrave150)Sorafenib (SHARP)
Phase Phase 1b/2Phase 3Phase 3
Primary Indication Unresectable or Metastatic Hepatocellular CarcinomaUnresectable Hepatocellular CarcinomaAdvanced Hepatocellular Carcinoma
Line of Therapy First-lineFirst-lineFirst-line
Patient Population Systemic therapy-naïve, unresectable or metastatic HCC. Prior locoregional therapies allowed.No prior systemic therapy for unresectable HCC.No prior systemic therapy for advanced HCC.
Control Arm Historical standard of care (Atezolizumab + Bevacizumab)SorafenibPlacebo
Table 2: Interventions and Endpoints
FeatureThis compound + Atezolizumab/Bevacizumab (NCT05109052)Atezolizumab + Bevacizumab (IMbrave150)Sorafenib (SHARP)
Investigational Arm This compound (dose escalation) + Atezolizumab (1200 mg q3w) + Bevacizumab (15 mg/kg q3w)Atezolizumab (1200 mg q3w) + Bevacizumab (15 mg/kg q3w)Sorafenib (400 mg BID)
Primary Endpoint(s) Phase 1b: Maximum Tolerated Dose (MTD) of this compound. Phase 2: Objective Response Rate (ORR).Overall Survival (OS) and Progression-Free Survival (PFS)Overall Survival (OS) and Time to Symptomatic Progression
Secondary Endpoint(s) ORR, PFS, OS, Duration of Response (DoR)ORR, DoR, Time to Progression (TTP)Time to Progression (TTP)
Table 3: Efficacy Outcomes from Pivotal Trials
OutcomeAtezolizumab + Bevacizumab (IMbrave150)Sorafenib (SHARP)
Median Overall Survival (OS) 19.2 months10.7 months
Median Progression-Free Survival (PFS) 6.8 months5.5 months (TTP)
Objective Response Rate (ORR) 27.3%2%

Experimental Protocols from Preclinical Studies

The rationale for the clinical development of this compound in solid tumors is supported by robust preclinical data demonstrating its ability to remodel the tumor stroma and enhance the efficacy of chemotherapy.

Pancreatic Ductal Adenocarcinoma (PDAC) Mouse Model (as published in Nature Cancer)
  • Animal Model : Genetically engineered KPC mouse model (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) that spontaneously develops PDAC.

  • Treatment Groups :

    • Vehicle control

    • Gemcitabine alone (standard-of-care chemotherapy)

    • This compound alone

    • This compound in combination with gemcitabine

  • Methodology :

    • Tumor development was monitored by ultrasound imaging.

    • Once tumors reached a predetermined size, mice were randomized into treatment groups.

    • This compound was administered daily via oral gavage.

    • Gemcitabine was administered intraperitoneally according to a standard dosing schedule.

    • Tumor growth was monitored throughout the study.

    • At the study endpoint, tumors were harvested for analysis.

  • Key Analyses :

    • Tumor Fibrosis : Picrosirius red staining and Second Harmonic Generation (SHG) imaging were used to quantify collagen deposition and organization.

    • Tumor Stiffness : Atomic Force Microscopy (AFM) was employed to measure the mechanical stiffness of tumor tissue.

    • Metastasis : Lungs and livers were harvested to assess the presence and number of metastatic lesions.

    • Survival : Kaplan-Meier survival analysis was performed to compare the different treatment groups.

Cholangiocarcinoma (CCA) Orthotopic Mouse Model
  • Animal Model : Immunocompetent mice with intrahepatic cholangiocarcinoma (iCCA) established by orthotopic injection of a murine iCCA cell line.

  • Treatment Groups :

    • Vehicle control

    • FOLFOX (folinic acid, fluorouracil, and oxaliplatin) chemotherapy alone

    • This compound alone

    • This compound in combination with FOLFOX

  • Methodology :

    • Murine iCCA cells were surgically implanted into the liver of mice.

    • Tumor establishment was confirmed via imaging.

    • Mice were then randomized to the four treatment arms.

    • This compound was administered daily by oral gavage.

    • FOLFOX was administered intravenously on a cyclical schedule.

    • Tumor growth and animal survival were monitored.

  • Key Analyses :

    • Chemotherapeutic Penetration : High-performance liquid chromatography-mass spectrometry (HPLC-MS) was used to measure the concentration of chemotherapeutic agents within the tumor tissue.

    • Tumor Vasculature : Immunohistochemistry (IHC) for CD31 was performed to assess blood vessel density and patency.

    • Immune Cell Infiltration : Flow cytometry and IHC were used to characterize the infiltration of various immune cell populations (e.g., T cells, macrophages) into the tumor microenvironment.

    • Apoptosis : Cleaved caspase-3 staining was used to quantify chemotherapy-induced cancer cell death.

Conclusion

This compound represents a novel therapeutic strategy for solid tumors, targeting the fibrotic tumor microenvironment to enhance the efficacy of standard-of-care immunotherapies. The design of the NCT05109052 clinical trial, which combines this compound with atezolizumab and bevacizumab, is strongly supported by preclinical evidence demonstrating the drug's ability to reduce tumor fibrosis, improve drug delivery, and enhance anti-tumor immunity. The comparison with pivotal trials of established therapies for unresectable HCC highlights the potential for this combination to further improve patient outcomes in a challenging disease setting. The ongoing trial will be critical in determining the clinical benefit of this innovative approach.

References

Safety Operating Guide

Proper Disposal of PXS-5505: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for PXS-5505, a pan-lysyl oxidase (LOX) inhibitor used in biomedical research. Adherence to these protocols is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.

Essential Safety and Disposal Information

This compound, like many research chemicals, requires careful handling and disposal as hazardous waste. While specific protocols may vary based on local, regional, and national regulations, the following steps provide a general framework for its safe disposal. The primary source for detailed instructions is the Safety Data Sheet (SDS) provided by the supplier.

Pre-Disposal Handling and Storage

Proper handling and storage are the first steps in a safe disposal process. Always consult the product's Safety Data Sheet for comprehensive handling and storage instructions.

ParameterGuideline
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Storage Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.
Contamination Prevent contamination of work surfaces, clothing, and other equipment.
Step-by-Step Disposal Procedure
  • Consult the Safety Data Sheet (SDS): The SDS is the most critical document for chemical safety and disposal. Obtain the SDS from the supplier from whom you purchased this compound. It will contain specific information on physical and chemical properties, hazards, and disposal considerations.

  • Classification as Hazardous Waste: Treat all this compound waste as hazardous chemical waste. Do not dispose of it in standard laboratory trash or down the drain.

  • Use Designated Waste Containers: Place all solid this compound waste, including empty containers and contaminated materials (e.g., gloves, weighing paper), in a clearly labeled, sealable hazardous waste container. Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Labeling: Ensure the hazardous waste container is accurately labeled with the chemical name ("this compound"), concentration (if in solution), and the appropriate hazard symbols as indicated in the SDS.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan and confirmed for compatibility.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the this compound waste. Disposal must be carried out in accordance with all applicable local, regional, and national regulations.[1]

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory safety protocols for handling chemical reagents. No specific experimental protocols are cited for the disposal process itself, as it is a matter of regulatory compliance and safety best practices. The primary reference for specific handling and disposal information is the manufacturer-provided Safety Data Sheet (SDS).

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

PXS5505_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal start This compound Waste Generated consult_sds Consult Supplier's Safety Data Sheet (SDS) start->consult_sds ppe Wear Appropriate Personal Protective Equipment (PPE) consult_sds->ppe classify_waste Classify as Hazardous Waste ppe->classify_waste use_container Use Designated Hazardous Waste Container classify_waste->use_container label_container Label Container Accurately use_container->label_container segregate_waste Segregate from Incompatible Waste label_container->segregate_waste contact_ehs Contact EHS or Licensed Contractor segregate_waste->contact_ehs end Proper Disposal (Incineration/Chemical Treatment) contact_ehs->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling PXS-5505

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of PXS-5505, a potent pan-lysyl oxidase (LOX) inhibitor. By adhering to these procedures, you can mitigate risks and foster a secure research environment.

This compound is an orally active, irreversible inhibitor of all lysyl oxidase family members, playing a key role in the prevention of collagen and elastin cross-linking.[1] Its potential as an antifibrotic agent is currently under investigation in clinical trials for conditions such as myelofibrosis.[2] Given its potent biological activity, appropriate safety precautions are crucial. This material should be considered hazardous until further information becomes available.[3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene).To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or goggles.To protect eyes from splashes or dust.
Respiratory Protection A NIOSH-approved respirator is recommended if handling large quantities or if there is a risk of aerosolization. Use in a well-ventilated area.To prevent inhalation of the solid compound or aerosols.
Body Protection Laboratory coat.To protect skin and clothing from contamination.

Operational and Disposal Plans

Handling:

  • Do not ingest, inhale, get in eyes, on skin, or on clothing.[3]

  • Wash thoroughly after handling.[3]

  • This compound is supplied as a solid.

  • Stock solutions can be prepared by dissolving in solvents such as DMSO or ethanol. When preparing solutions, purge the solvent with an inert gas.

  • Aqueous solutions are not recommended for storage for more than one day.

Storage:

  • Store in a dry, dark place.

  • For short-term storage (days to weeks), maintain at 0 - 4°C.

  • For long-term storage (months to years), store at -20°C.

Disposal:

  • Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound, from receiving the compound to its final disposal.

A Receiving and Storage B Don Personal Protective Equipment (PPE) A->B C Preparation of Stock Solution in a Ventilated Hood B->C D Experimental Use C->D E Decontamination of Work Area and Equipment D->E F Proper Disposal of Waste E->F G Doffing PPE and Hand Washing E->G

This compound Safe Handling Workflow

Signaling Pathway Inhibition by this compound

This compound acts as a pan-inhibitor of the lysyl oxidase (LOX) family of enzymes. These enzymes are crucial for the cross-linking of collagen and elastin in the extracellular matrix (ECM). By inhibiting LOX and LOX-like (LOXL) enzymes, this compound prevents the maturation of the ECM, which is a key process in fibrosis.

cluster_0 Inhibition cluster_1 Biological Process A This compound B Lysyl Oxidase (LOX) Family Enzymes (LOX, LOXL1-4) A->B C Collagen & Elastin Monomers D Cross-linked Collagen & Elastin C->D LOX-mediated cross-linking E Extracellular Matrix (ECM) Maturation & Stiffening D->E F Fibrosis E->F

Mechanism of Action of this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PXS-5505
Reactant of Route 2
PXS-5505

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.